molecular formula C6H8O5 B1605205 Tetrahydrofuran-2,5-dicarboxylic acid CAS No. 6338-43-8

Tetrahydrofuran-2,5-dicarboxylic acid

Cat. No.: B1605205
CAS No.: 6338-43-8
M. Wt: 160.12 g/mol
InChI Key: CWZQRDJXBMLSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuran-2,5-dicarboxylic acid is a useful research compound. Its molecular formula is C6H8O5 and its molecular weight is 160.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxolane-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZQRDJXBMLSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-43-8
Record name 2,5-Anhydro-3,4-dideoxyhexaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6338-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2, tetrahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydrofuran-2,5-dicarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a bio-derived saturated heterocyclic dicarboxylic acid, is emerging as a pivotal platform chemical with significant potential in polymer science and pharmaceutical development. As a hydrogenated derivative of 2,5-Furandicarboxylic acid (FDCA), THFDCA offers enhanced flexibility and durability to polymers, positioning it as a sustainable alternative to petroleum-derived monomers like terephthalic acid and adipic acid. This guide provides a comprehensive overview of the chemical and physical properties of THFDCA, including its stereoisomeric forms. We will delve into established synthetic routes from biomass, detail its spectroscopic signature, and explore its reactivity. Furthermore, this document outlines its current and prospective applications, particularly as a monomer for advanced polyesters and polyamides and as a potential precursor in drug synthesis. Safety protocols and handling procedures are also provided for researchers and chemical professionals.

Chemical Identity and Molecular Structure

This compound, systematically named oxolane-2,5-dicarboxylic acid, is classified as a saturated heterocyclic dicarboxylic acid.[1] Its core structure consists of a five-membered tetrahydrofuran (THF) ring substituted with two carboxylic acid groups at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to three distinct stereoisomers: (2R,5S)-meso (cis), and a pair of enantiomers, (2R,5R) and (2S,5S) (trans). The cis-isomer is particularly well-documented in the literature.[1]

The molecular formula is C₆H₈O₅, corresponding to a molecular weight of 160.12 g/mol .[1][2][3] This structure imparts a unique combination of hydrophilicity, from the ether oxygen and carboxylic acids, and a flexible, non-aromatic backbone, which is key to its performance in polymer applications.[4]

Figure 1: Chemical Structure of cis-Tetrahydrofuran-2,5-dicarboxylic acid.

Physicochemical Properties

The physical and chemical properties of THFDCA are summarized in the table below. It is important to note that values such as melting point can vary depending on the specific stereoisomer and purity of the sample. The compound is a white powder or crystalline solid under standard conditions.

PropertyValueSource(s)
Molecular Formula C₆H₈O₅[1][2][3]
Molecular Weight 160.12 g/mol [1][2][3]
CAS Number 6338-43-8 (General)[2][3]
Melting Point 106-109 °C to 195-200 °C (Isomer dependent)[1][4][5]
Boiling Point ~425.5 °C (Predicted)[1][4]
Density ~1.535 g/cm³ (Predicted)[1]
LogP -0.2 (Calculated)[3]
Appearance White powder / crystalline solid[5]
Synonyms oxolane-2,5-dicarboxylic acid, 2,5-Anhydro-3,4-dideoxyhexaric acid[1][2]

Synthesis and Manufacturing

THFDCA is strategically positioned as a bio-based chemical, with primary synthesis routes originating from renewable carbohydrate sources. The key precursor is often 5-hydroxymethylfurfural (HMF), a platform chemical derived from the dehydration of C6 sugars like fructose and glucose.[6]

Two predominant, industrially relevant pathways have been established:

  • Catalytic Hydrogenation of 2,5-Furandicarboxylic acid (FDCA): FDCA is first produced by the oxidation of HMF. Subsequently, the furan ring of FDCA is selectively hydrogenated to yield THFDCA. This process requires careful control to reduce the aromatic ring without affecting the carboxylic acid groups.[4]

  • Catalytic Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM): In this route, HMF is first hydrogenated to produce THFDM. This diol is then oxidized to form THFDCA. This method has been shown to achieve high yields (over 90%) using hydrotalcite-supported gold nanoparticle catalysts in an aqueous medium under pressure and heat.[1][7]

The choice of pathway depends on catalyst efficiency, separation costs, and the desired purity of the final product. The THFDM oxidation route is particularly noted for its high yields and use of sustainable catalytic systems.[7]

Figure 2: Primary Synthesis Routes to THFDCA from HMF cluster_route1 Route 1 cluster_route2 Route 2 HMF 5-Hydroxymethylfurfural (HMF) (from Biomass) FDCA 2,5-Furandicarboxylic acid (FDCA) HMF->FDCA Oxidation THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) HMF->THFDM Hydrogenation THFDCA1 THFDCA FDCA->THFDCA1 Selective Hydrogenation THFDCA2 THFDCA THFDM->THFDCA2 Catalytic Oxidation (e.g., Au/Hydrotalcite) Figure 3: Application & Derivatization Workflow of THFDCA cluster_polymers Polymer Synthesis cluster_intermediates Chemical Intermediate cluster_pharma Pharmaceutical R&D THFDCA Tetrahydrofuran-2,5- dicarboxylic Acid (THFDCA) Polyesters Polyesters THFDCA->Polyesters + Diols Polyamides Polyamides THFDCA->Polyamides + Diamines Polyurethanes Polyurethanes THFDCA->Polyurethanes Adipic_Acid Adipic Acid (Nylon Precursor) THFDCA->Adipic_Acid Conversion Plasticizers Adipates (Plasticizers) THFDCA->Plasticizers Esterification Drug_Precursors Drug Precursors & Scaffolds THFDCA->Drug_Precursors Derivatization

References

The Green Horizon: A Technical Guide to the Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid from Biomass

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is an emerging bio-based platform chemical with significant potential to displace petroleum-derived monomers in the polymer industry. Its saturated furanic structure offers unique properties for the synthesis of novel polyesters, polyamides, and polyurethanes, and it serves as a key precursor to adipic acid, a major component of nylon. This technical guide provides an in-depth exploration of the primary synthetic routes to THFDCA from renewable biomass resources. We will delve into the catalytic transformations, detailed experimental protocols, and mechanistic underpinnings of two principal pathways: the hydrogenation of 2,5-furandicarboxylic acid (FDCA) and the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM). This document is intended for researchers, chemists, and professionals in the fields of green chemistry, polymer science, and drug development, offering a comprehensive resource for the sustainable production of this valuable monomer.

Introduction: The Imperative for Bio-Based Dicarboxylic Acids

The escalating demand for sustainable alternatives to petrochemicals has catalyzed extensive research into the valorization of biomass. Lignocellulosic biomass, a non-food-based renewable resource, is a rich source of carbohydrates that can be converted into a variety of platform chemicals. Among these, furan-based compounds have garnered considerable attention due to their structural similarity to aromatic compounds derived from petroleum.

This compound (THFDCA) stands out as a particularly promising bio-based monomer.[1] Unlike its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), the saturated tetrahydrofuran ring in THFDCA imparts greater flexibility and durability to polymers derived from it.[2] This makes THFDCA-based polymers well-suited for applications demanding high toughness and resilience, such as in automotive components and high-performance coatings.[2] Furthermore, THFDCA is a direct precursor to adipic acid, a high-volume commodity chemical used in the production of nylon-6,6.[3][4] The traditional synthesis of adipic acid relies on the energy-intensive and environmentally taxing oxidation of cyclohexane. A bio-based route through THFDCA presents a more sustainable and greener alternative.

This guide will provide a detailed technical overview of the two predominant strategies for synthesizing THFDCA from biomass, outlining the necessary precursors and the intricate catalytic systems that drive these transformations.

Synthetic Pathways from Biomass to THFDCA

The journey from raw biomass to THFDCA primarily involves two strategic routes, both originating from the key platform chemical 5-hydroxymethylfurfural (HMF), which is accessible from C6 sugars like fructose and glucose. The choice of pathway often depends on the desired intermediate and the available catalytic technologies.

Overall_Synthesis_Pathways Biomass Lignocellulosic Biomass Sugars C6 Sugars (Glucose, Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) HMF->THFDM Hydrogenation THFDCA This compound (THFDCA) FDCA->THFDCA Hydrogenation THFDM->THFDCA Oxidation

Figure 1: High-level overview of the two primary synthetic routes for producing THFDCA from biomass.

Route 1: Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA)

This pathway first involves the oxidation of HMF to FDCA, a well-established process, followed by the selective hydrogenation of the furan ring to yield THFDCA. An alternative starting material for FDCA is mucic acid (galactaric acid), which can be obtained from the oxidation of galactose, a component of certain biomass sources like pectins.[5][6]

From Biomass-Derived Precursors to FDCA

The aerobic oxidation of HMF to FDCA can be efficiently achieved using a variety of heterogeneous catalysts, with platinum- and gold-based systems being particularly effective.[6][7] The reaction typically proceeds through intermediate species such as 2,5-diformylfuran (DFF) and 5-formyl-2-furancarboxylic acid (FFCA).[8]

Mucic acid, a C6 aldaric acid, can be dehydrated under acidic conditions to produce FDCA.[9][10] This method offers a direct route from certain biomass-derived sugars to FDCA without the isolation of HMF. The reaction is typically catalyzed by strong acids like p-toluenesulfonic acid (PTSA) at elevated temperatures.[9]

Catalytic Hydrogenation of FDCA to THFDCA

The selective hydrogenation of the furan ring in FDCA without reducing the carboxylic acid groups is the critical step in this route. Noble metal catalysts, particularly those based on ruthenium (Ru) and palladium (Pd), have demonstrated high efficacy for this transformation.[9][11]

The choice of catalyst is paramount for achieving high yields and selectivity. Ruthenium supported on metal oxides like alumina (Ru/Al₂O₃) is an efficient and economically viable option compared to palladium.[9][11] The interaction between the ruthenium nanoparticles and the support material influences the dispersion and size of the metal particles, which in turn dictates the catalytic activity.[9] The reaction is typically carried out in an aqueous medium under hydrogen pressure.

Reaction Mechanism Insight: The hydrogenation of the furan ring is believed to proceed via a stepwise addition of hydrogen atoms to the double bonds of the furan ring, mediated by the active sites on the ruthenium catalyst surface. The acidic or basic properties of the support can also play a role in the adsorption of the FDCA molecule and the subsequent surface reaction.

Experimental Protocol: Hydrogenation of FDCA with Ru/Al₂O₃

This protocol describes a typical batch hydrogenation of FDCA to THFDCA.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • 5% Ru/Al₂O₃ catalyst

  • Deionized water

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Filtration system (e.g., syringe filter with 0.45 µm membrane)

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC)

High_Pressure_Batch_Reactor cluster_reactor High-Pressure Autoclave Reactor Reactor Vessel PressureGauge Pressure Gauge Reactor->PressureGauge GasOutlet Vent Reactor->GasOutlet Thermocouple Thermocouple Reactor->Thermocouple Stirrer Magnetic Stirrer Stirrer->Reactor Heater Heating Mantle Heater->Reactor Controller Temperature & Pressure Controller PressureGauge->Controller GasInlet H₂ Inlet GasInlet->Reactor Thermocouple->Controller H2_Source Hydrogen Cylinder H2_Source->GasInlet Controller->Heater

Figure 2: Schematic of a typical high-pressure batch reactor setup for catalytic hydrogenation.

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge 1.0 g of FDCA, 0.1 g of 5% Ru/Al₂O₃ catalyst, and 50 mL of deionized water.

  • Sealing and Purging: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to 3.0 MPa. Begin stirring and heat the reactor to the desired temperature (e.g., 80°C).

  • Reaction: Maintain the reaction conditions for a specified time (e.g., 4 hours). Monitor the pressure drop to track hydrogen consumption.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Recovery and Analysis: Open the reactor and filter the reaction mixture to separate the catalyst. The aqueous solution containing THFDCA can be analyzed by HPLC.

  • Purification (Optional): The product can be isolated by evaporation of the solvent and further purified by recrystallization if necessary.

Self-Validation:

  • HPLC Analysis: The conversion of FDCA and the yield of THFDCA can be quantified using HPLC with a suitable column (e.g., Aminex HPX-87H) and a UV detector.[12]

  • NMR Spectroscopy: The structure of the purified THFDCA can be confirmed by ¹H and ¹³C NMR spectroscopy.

Data Summary: FDCA to THFDCA Hydrogenation
CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)FDCA Conversion (%)THFDCA Yield (%)Reference
RuAl₂O₃803.14>99~99[9][11]
PdSiO₂1404.92>9988[12]

Table 1: Comparison of catalytic systems for the hydrogenation of FDCA to THFDCA.

Route 2: Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM)

This alternative route involves the initial hydrogenation of HMF to THFDM, followed by the selective oxidation of the two primary alcohol groups to carboxylic acids.[10][13]

From HMF to THFDM

The hydrogenation of HMF to THFDM requires catalysts that can reduce both the aldehyde group and the furan ring. Palladium on alumina (Pd/Al₂O₃) is a commonly used catalyst for this transformation, achieving high yields of THFDM.[13] Homogeneous catalysts based on ruthenium have also been investigated.[14]

Catalytic Aerobic Oxidation of THFDM to THFDCA

The selective oxidation of the two hydroxyl groups in THFDM to carboxylic acids is a key step in this pathway. Gold nanoparticles supported on hydrotalcite (Au/HT) have emerged as highly effective catalysts for this aerobic oxidation in water.[10][13]

The choice of gold as the active metal is driven by its high selectivity for the oxidation of primary alcohols to carboxylic acids.[13] The hydrotalcite support plays a crucial role by providing a basic environment, which facilitates the reaction without the need for a homogeneous base, making the process more environmentally friendly.[13] The Mg/Al ratio in the hydrotalcite can be tuned to optimize the basicity and, consequently, the catalytic performance.[13]

Reaction Mechanism Insight: The aerobic oxidation of THFDM over Au/HT catalysts is thought to proceed through a step-wise oxidation of the alcohol groups.[12] First, one hydroxyl group is oxidized to an aldehyde, which is then rapidly oxidized to a carboxylic acid, forming the intermediate 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA).[12][13] Subsequently, the remaining alcohol group is oxidized to yield THFDCA.[12][13] The basic sites on the hydrotalcite support are believed to assist in the activation of the alcohol groups.

Experimental Protocol: Aerobic Oxidation of THFDM with Au/HT

This protocol outlines a typical procedure for the base-free aerobic oxidation of THFDM.

Materials:

  • Tetrahydrofuran-2,5-dimethanol (THFDM)

  • Au/Hydrotalcite (Au/HT) catalyst (e.g., 2 wt% Au)

  • Deionized water

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Air or oxygen source

  • Filtration system

  • Analytical equipment: HPLC

Catalyst Preparation (Au/HT via Deposition-Precipitation):

  • Hydrotalcite Synthesis: Prepare Mg-Al hydrotalcite with a specific Mg/Al molar ratio (e.g., 5) by co-precipitation of magnesium and aluminum nitrate salts with a solution of sodium carbonate and sodium hydroxide, maintaining a pH of 10.[15][16] Age the resulting gel, filter, wash thoroughly with water, and dry.[15]

  • Gold Deposition: Disperse the hydrotalcite support in an aqueous solution of HAuCl₄.[15] Adjust the pH to 10 with an ammonia solution to precipitate the gold hydroxide onto the support.[15]

  • Reduction and Calcination: Stir the suspension for several hours, followed by refluxing. Filter, wash, and dry the solid. Finally, calcine the material in air to obtain the Au/HT catalyst.[13]

Procedure:

  • Reactor Charging: Add 0.02 M THFDM aqueous solution (e.g., 30 mL) and the Au/HT catalyst to a high-pressure autoclave.

  • Pressurization: Seal the reactor and pressurize with air to 30 bar.

  • Reaction: Heat the reactor to the desired temperature (e.g., 110°C) with vigorous stirring (e.g., 600 rpm) for a specified duration (e.g., 7 hours).

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the pressure.

  • Product Analysis: Filter the reaction mixture to remove the catalyst. Analyze the filtrate by HPLC to determine the conversion of THFDM and the yield of THFDCA.

Data Summary: THFDM to THFDCA Oxidation
CatalystSupportTemperature (°C)Air Pressure (bar)Time (h)THFDM Conversion (%)THFDCA Yield (%)Reference
AuHydrotalcite (Mg/Al=1)110307>8991[13]
Au-CuHydrotalcite90305>72-[13]

Table 2: Performance of hydrotalcite-supported catalysts in the aerobic oxidation of THFDM.

Catalyst Performance and Reusability

For the industrial viability of these processes, the stability and reusability of the heterogeneous catalysts are critical.

  • FDCA Hydrogenation: Ru/Al₂O₃ catalysts have shown good stability and can be recycled multiple times with minimal loss of activity, making them promising for continuous processes.[9]

  • THFDM Oxidation: The deactivation of Au/HT catalysts can occur due to the sintering of gold nanoparticles and the adsorption of reaction products.[10][13] Further research into improving the stability of these catalysts is ongoing. Catalyst regeneration protocols, such as washing and drying, have been explored with varying degrees of success.[13]

Turnover Number (TON) and Turnover Frequency (TOF): These metrics are crucial for quantifying catalyst efficiency. TON represents the total number of moles of product formed per mole of active catalytic sites before deactivation, while TOF is the TON per unit of time.[3][4] Accurate determination of the number of active sites, often through chemisorption techniques, is necessary for calculating these values.[3]

Conclusion and Future Outlook

The synthesis of this compound from biomass represents a significant advancement in the pursuit of a sustainable chemical industry. Both the hydrogenation of FDCA and the oxidation of THFDM offer viable pathways to this valuable monomer, each with its own set of advantages and challenges.

The FDCA hydrogenation route benefits from the relatively well-established production of FDCA from various biomass sources. The development of robust and recyclable ruthenium-based catalysts has made this pathway highly efficient.

The THFDM oxidation route provides an elegant, base-free process in an aqueous medium, which is highly desirable from a green chemistry perspective. However, improving the long-term stability of the gold-based catalysts remains a key area for future research.

As the field progresses, the focus will likely be on the development of even more active, selective, and durable catalysts, as well as the optimization of integrated processes that minimize separation and purification steps. The transition from batch to continuous flow reactor systems will also be crucial for the large-scale, economically viable production of THFDCA. Ultimately, the successful commercialization of bio-based THFDCA will play a pivotal role in reducing our reliance on fossil fuels and paving the way for a new generation of sustainable polymers and materials.

References

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, a comprehensive understanding of a molecule's structure and purity is paramount. Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a bio-based platform chemical with significant potential in the polymer and pharmaceutical industries, exists as two key diastereomers: cis-THFDCA and trans-THFDCA. The distinct spatial arrangement of the carboxylic acid groups in these isomers leads to different physical and chemical properties, making their accurate characterization essential. This technical guide provides an in-depth analysis of the spectroscopic data of THFDCA, offering a framework for its identification, differentiation, and quantification.

Introduction to this compound and its Stereoisomers

This compound is a saturated heterocyclic compound typically synthesized from the hydrogenation of 2,5-furandicarboxylic acid (FDCA), which in turn can be derived from renewable biomass sources like 5-(hydroxymethyl)furfural (HMF). Its structure, comprising a five-membered tetrahydrofuran ring with carboxylic acid functional groups at the 2 and 5 positions, allows for the existence of two diastereomers: cis, where the carboxylic acid groups are on the same side of the ring, and trans, where they are on opposite sides.

The stereochemistry of THFDCA significantly influences its application, particularly in polymerization, where the geometry of the monomer dictates the resulting polymer's properties. Therefore, robust analytical methods are required to distinguish and quantify these isomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for this purpose.

Molecular Structures of THFDCA Isomers cluster_cis cis-Tetrahydrofuran-2,5-dicarboxylic acid cluster_trans trans-Tetrahydrofuran-2,5-dicarboxylic acid cis_structure Cis Isomer (Carboxylic acids on the same side) trans_structure Trans Isomer (Carboxylic acids on opposite sides) NMR Analysis Workflow for THFDCA Sample THFDCA Sample (cis/trans mixture) Preparation Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Preparation Acquisition Acquire 1H, 13C, COSY, HSQC Spectra Preparation->Acquisition Processing Process and Analyze Spectra Acquisition->Processing Interpretation Assign Signals and Determine Coupling Constants Processing->Interpretation Quantification Integrate Signals to Determine cis/trans Ratio Interpretation->Quantification Spectroscopic Data Integration for THFDCA THFDCA THFDCA Sample NMR NMR Spectroscopy THFDCA->NMR IR IR Spectroscopy THFDCA->IR MS Mass Spectrometry THFDCA->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IsomerRatio Isomer Ratio (cis/trans) NMR->IsomerRatio IR->Structure MS->Structure

cis-Tetrahydrofuran-2,5-dicarboxylic acid structure and stereochemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Stereochemistry of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Introduction

cis-Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a saturated heterocyclic compound of significant interest in the fields of polymer chemistry and sustainable materials science. As the hydrogenated derivative of 2,5-furandicarboxylic acid (FDCA), a prominent bio-based platform chemical, THFDCA serves as a crucial monomer for producing a new generation of bio-derived polymers such as polyesters, polyamides, and polyurethanes.[1][2] Its rigid, non-planar structure imparts unique thermal and mechanical properties to these materials. Furthermore, THFDCA is a valuable precursor for the synthesis of other industrially important chemicals, including adipic acid, which is a key component in the production of nylon.[1] This guide provides a detailed examination of the molecular structure and, most critically, the stereochemical nuances of the cis-isomer of tetrahydrofuran-2,5-dicarboxylic acid.

Molecular Structure and Identification

The fundamental structure of THFDCA consists of a five-membered saturated ether ring (a tetrahydrofuran core) substituted with two carboxylic acid groups at the C2 and C5 positions.

  • Molecular Formula: C₆H₈O₅[3][4][]

  • Molecular Weight: 160.12 g/mol [3][4][]

  • IUPAC Name: cis-oxolane-2,5-dicarboxylic acid[4]

  • Synonyms: 2,5-Anhydro-3,4-dideoxy-erythro-hexaric acid, cis-2,5-Biscarboxytetrahydrofuran[3]

  • CAS Number: 2240-81-5[6]

The molecule's properties and reactivity are dictated by the interplay between the flexible ether ring and the two polar carboxylic acid functional groups.

Core Focus: Stereochemistry of the cis-Isomer

The stereochemistry of this compound is its most defining feature. The carbon atoms at positions 2 and 5 are both chiral centers, as they are each attached to four different groups (H, COOH, O, and the rest of the carbon chain). This gives rise to the possibility of stereoisomerism.

The cis Configuration and its Implication: A Meso Compound

The prefix "cis" denotes that the two carboxylic acid substituents are located on the same face of the tetrahydrofuran ring.[7] This specific spatial arrangement has a profound consequence: cis-tetrahydrofuran-2,5-dicarboxylic acid is a meso compound.

A meso compound is a molecule that contains multiple stereocenters but is achiral overall due to the presence of an internal plane of symmetry.[8] In the case of the cis-isomer, a plane of symmetry can be drawn through the oxygen atom and the midpoint of the C3-C4 bond. This plane effectively divides the molecule into two identical, mirror-image halves.

Key characteristics of a meso compound, all of which apply to cis-THFDCA, include:

  • Two or more stereocenters are present (C2 and C5).

  • An internal plane of symmetry exists.

  • The stereochemistry of the chiral centers cancels out; if one center is assigned an (R) configuration, the other will be (S).

  • The molecule is superimposable on its mirror image and is, therefore, optically inactive (it does not rotate plane-polarized light).[8]

This is in stark contrast to the trans-isomer, where the carboxylic acid groups are on opposite faces of the ring. The trans-isomer lacks an internal plane of symmetry and thus exists as a pair of non-superimposable mirror images, or enantiomers, which are optically active. The meso nature of the cis-isomer is a critical consideration in its synthesis, purification, and application, as it results in a single, achiral product.

Synthetic Methodologies

The production of THFDCA is primarily achieved through two bio-based routes: the catalytic hydrogenation of FDCA or the selective oxidation of tetrahydrofuran-2,5-dimethanol (THFDM).[1] The latter provides an excellent example of a sustainable catalytic process.

Experimental Protocol: Selective Aerobic Oxidation of THFDM to THFDCA

This protocol is based on the work demonstrating a sustainable route using a heterogeneous gold catalyst.[9] The choice of a gold-based catalyst is driven by its high activity and selectivity for the oxidation of primary alcohols to carboxylic acids in an aqueous medium, using air as a green oxidant. This avoids the need for harsh, stoichiometric oxidants or organic solvents.

1. Catalyst Preparation (Hydrotalcite-Supported Gold Nanoparticles)

  • Hydrotalcite (HT) is suspended in water.

  • An aqueous solution of HAuCl₄ is added to the suspension.

  • The mixture is heated to 80°C for 6 hours with vigorous stirring, then stirred overnight at room temperature.

  • The resulting solid is filtered, washed extensively with water, and dried overnight at 85°C.

  • The dried powder is ground and calcined under air at 200°C for 5 hours to yield the final Au/HT catalyst.[9]

2. Reaction Procedure

  • A high-pressure reactor is charged with a 0.02 M aqueous solution of tetrahydrofuran-2,5-dimethanol (THFDM).

  • The prepared Au/HT catalyst is added (e.g., a THFDM/Au molar ratio of 40:1).[9]

  • The reactor is sealed, pressurized with air to 30 bar, and heated to 110°C.

  • The reaction mixture is stirred vigorously (e.g., 600 rpm) for 7 hours.

  • After the reaction, the reactor is cooled to room temperature and depressurized.

3. Product Isolation and Purification

  • The catalyst is removed from the reaction mixture by filtration.

  • The resulting aqueous solution containing THFDCA can be used directly or the product can be isolated by solvent evaporation and subsequent purification techniques like recrystallization.

The process is self-validating as the reaction progress and product purity can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR spectroscopy.[9]

SynthesisWorkflow cluster_catalyst Catalyst Preparation cluster_reaction Oxidation Reaction cluster_purification Product Isolation HT Hydrotalcite Support Suspension Suspension & Heating (80°C) HT->Suspension HAuCl4 HAuCl4 Solution HAuCl4->Suspension Filtering Filtering & Washing Suspension->Filtering Calcination Drying & Calcination (200°C) Filtering->Calcination Catalyst Final Au/HT Catalyst Calcination->Catalyst Reactor High-Pressure Reactor Catalyst->Reactor THFDM THFDM in Water THFDM->Reactor Reaction Catalytic Oxidation Reactor->Reaction Conditions Heat (110°C) Pressure (30 bar Air) Stirring (7h) Conditions->Reaction Mixture Crude Product Mixture Reaction->Mixture Filtration Catalyst Filtration Mixture->Filtration Isolation Solvent Evaporation & Recrystallization Filtration->Isolation FinalProduct Pure cis-THFDCA Isolation->FinalProduct

Caption: Workflow for the synthesis of cis-THFDCA via catalytic oxidation.

Physicochemical Properties and Data

Quantitative data for cis-tetrahydrofuran-2,5-dicarboxylic acid is summarized below for easy reference.

PropertyValueSource(s)
CAS Number 2240-81-5[6]
Molecular Formula C₆H₈O₅[3][4][]
Molecular Weight 160.12 g/mol [3][4][]
Appearance White Solid
Boiling Point 425.5°C at 760 mmHg[]
Density 1.535 g/cm³[]
Purity (Typical) >97%[10]

Applications in Research and Drug Development

The unique structural and stereochemical properties of cis-THFDCA make it a highly valuable building block for materials and pharmaceutical research.

  • Bio-based Polymers: As a saturated, bicyclic diacid, THFDCA is an excellent substitute for petroleum-derived monomers like terephthalic acid. Its incorporation into polyesters (analogous to PET) and polyamides creates polymers with enhanced rigidity, higher glass transition temperatures, and improved gas barrier properties, making them suitable for advanced packaging and engineering applications.[1]

  • Chemical Intermediate: THFDCA serves as a direct precursor for the synthesis of adipic acid, a high-volume chemical used in the production of Nylon 6,6. This bio-based route offers a sustainable alternative to the conventional fossil fuel-based process.[1] It is also used to produce adipate esters, which function as biodegradable plasticizers.[1]

  • Scaffold in Drug Design: In drug development, rigid cyclic structures are often sought to control the conformation of a molecule, thereby enhancing its binding affinity and selectivity for a biological target. The well-defined cis-stereochemistry of THFDCA provides a predictable and rigid scaffold upon which more complex pharmacologically active molecules can be constructed.

Conclusion

cis-Tetrahydrofuran-2,5-dicarboxylic acid is more than just a saturated derivative of FDCA; it is a stereochemically distinct molecule with significant potential. Its defining characteristic is its nature as a meso compound, which renders it achiral despite the presence of two stereocenters. This feature, combined with its bio-based origin and rigid structure, makes it a highly attractive monomer for the development of sustainable high-performance polymers and a versatile platform for the synthesis of valuable chemicals. For researchers and professionals in materials science and drug development, a thorough understanding of its structure and stereochemistry is essential for harnessing its full potential.

References

Biological activities of Tetrahydrofuran-2,5-dicarboxylic acid and its derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Tetrahydrofuran-2,5-dicarboxylic Acid and Its Derivatives

Introduction to this compound (THFDCA)

This compound (THFDCA) is a bio-based platform chemical that has garnered significant attention for its potential applications in the synthesis of sustainable polymers and as a precursor to valuable industrial chemicals.[1] Structurally, it is a saturated heterocyclic dicarboxylic acid with the molecular formula C₆H₈O₅.[2][3] The tetrahydrofuran ring provides a stable, non-aromatic core, and the two carboxylic acid groups offer versatile points for chemical modification, particularly for polymerization reactions.

Physicochemical Properties

The properties of THFDCA make it a suitable monomer for various polymerization processes.

PropertyValue
Molecular Formula C₆H₈O₅
Molecular Weight 160.12 g/mol [3]
Melting Point 106-109 °C[1]
Boiling Point 425.5 °C[1]
Relative Density 1.535 g/mL[1]
Synthesis from Biomass

A key advantage of THFDCA is its potential to be synthesized from renewable biomass resources, positioning it as a sustainable alternative to petroleum-derived chemicals. The primary route for its synthesis involves the conversion of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars.[4][5]

The synthesis of THFDCA from HMF is a two-step process:

  • Hydrogenation of HMF: The furan ring and the aldehyde group of HMF are reduced to form tetrahydrofuran-2,5-dimethanol (THFDM). This step is typically carried out using a catalyst such as Palladium on alumina (Pd/Al₂O₃).[4]

  • Oxidation of THFDM: The two hydroxyl groups of THFDM are then oxidized to carboxylic acids to yield THFDCA. This oxidation can be achieved using various catalytic systems, including gold nanoparticle catalysts supported on hydrotalcite.[4]

G HMF 5-Hydroxymethylfurfural (HMF) THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) HMF->THFDM Hydrogenation (e.g., Pd/Al₂O₃) THFDCA This compound (THFDCA) THFDM->THFDCA Oxidation (e.g., Au/HT catalyst)

Synthesis of THFDCA from HMF.

Role as a Bio-based Platform Chemical

The primary application of THFDCA is as a monomer for the production of bio-based polyesters, polyamides, and polyurethanes.[1][6] These polymers have potential applications in packaging, textiles, and engineering plastics. Notably, polyesters derived from THFDCA are being explored as alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[7][8][9]

Biological Activities of Tetrahydrofuran and Furan Derivatives

While THFDCA itself is primarily valued as a chemical building block, its structural relatives, particularly furan and dihydrofuran derivatives, have shown a range of interesting biological activities. This section will explore the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives.

Anticancer Activity

Several studies have reported the synthesis of novel 2,5-dihydrofuran derivatives and their evaluation as potential anticancer agents.[10][11] These compounds have been shown to exert cytotoxic effects against various human cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Reported IC₅₀ ValuesReference(s)
Novel 2,5-dihydrofuran derivativesHeLa, SW480, A-549, QGY-7701Varies by compound; some in the low micromolar range.[10]
Ciminalum-4-thiazolidinone hybridsLeukemia, Colon, CNS, OvarianSubmicromolar to low micromolar range.[12]
Furan- and Furopyrimidine-based derivativesA549, HT-29, HepG2, MCF-76.66 µM to 8.51 µM for the most potent compounds.[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of chemical compounds.[14][15]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate % Viability and IC₅₀ F->G G cluster_0 Tumor Microenvironment cluster_1 Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell T-Cell Tryptophan->T_Cell Proliferation & Activation Kynurenine Kynurenine Kynurenine->T_Cell Anergy & Apoptosis IDO1->Kynurenine Inhibitor Furan-based IDO1 Inhibitor Inhibitor->IDO1 Inhibition

References

A Senior Application Scientist's Guide to the Reaction Mechanism of Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a bio-based, saturated heterocyclic dicarboxylic acid emerging as a pivotal monomer for the synthesis of advanced polymers such as polyesters, polyamides, and polyurethanes.[1] Its saturated ring structure imparts increased flexibility and durability to polymers compared to its aromatic analogue, 2,5-furandicarboxylic acid (FDCA).[1] This technical guide provides an in-depth exploration of the primary synthesis routes to THFDCA, starting from the versatile biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). We will dissect two major mechanistic pathways: (A) the sequential oxidation of HMF to FDCA followed by catalytic hydrogenation, and (B) the hydrogenation of HMF to an intermediate alcohol, tetrahydrofuran-2,5-dimethanol (THFDM), followed by oxidation. This document synthesizes current research to explain the causality behind catalyst selection, reaction conditions, and pathway intermediates, offering a comprehensive resource for researchers and professionals in drug development and polymer science.

Introduction: The Significance of THFDCA

The global shift towards a circular economy has catalyzed intensive research into renewable alternatives to petroleum-derived chemicals. Biomass-derived platform molecules are at the forefront of this transition, and THFDCA stands out as a promising candidate. It serves as a direct precursor to valuable chemicals like adipic acid, a key component in nylon production, and as a monomer for creating novel bio-based polymers with enhanced thermal and mechanical properties.[1][2] The primary methods for its production involve the catalytic transformation of HMF, a compound readily accessible from the dehydration of C6 sugars.[3] Understanding the intricate reaction mechanisms governing its synthesis is paramount for optimizing production efficiency, catalyst design, and process scalability.

There are two principal strategies for synthesizing THFDCA from HMF, each with distinct intermediates, catalysts, and mechanistic considerations:

  • Route A: HMF → 2,5-Furandicarboxylic Acid (FDCA) → THFDCA

  • Route B: HMF → Tetrahydrofuran-2,5-dimethanol (THFDM) → THFDCA

This guide will meticulously detail the reaction pathways, catalytic systems, and underlying chemical principles for both routes.

Route A: The Sequential Oxidation-Hydrogenation Pathway

This established two-step route leverages the well-studied chemistry of FDCA, a significant bio-monomer in its own right, often referred to as a "sleeping giant" of the renewable chemical industry.

Step 1: Catalytic Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

The conversion of HMF to FDCA is a complex cascade reaction involving the sequential oxidation of both the hydroxymethyl and formyl functional groups.[4] The reaction proceeds through several key intermediates, and the dominant pathway is heavily influenced by the reaction conditions and catalyst choice.[3][5][6]

Mechanism and Intermediates:

The oxidation process involves two competing initial steps, leading to two primary mechanistic pathways that ultimately converge to produce FDCA.[3][4][7]

  • HMFCA Pathway: The aldehyde group of HMF is oxidized first to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) . This pathway is generally favored in alkaline solutions, where hydroxide ions facilitate the attack on the carbonyl carbon.[6][8]

  • DFF Pathway: The primary alcohol group of HMF is oxidized first to an aldehyde, yielding 2,5-diformylfuran (DFF) .[3][4]

Both HMFCA and DFF are subsequently oxidized to 5-formyl-2-furancarboxylic acid (FFCA) , which is the final intermediate before the formation of FDCA.[5][6] The oxidation of FFCA to FDCA is often considered the rate-limiting step in the overall process.[9]

HMF_to_FDCA_Pathway HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation (Alkaline conditions) DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Aldehyde Oxidation (Rate-limiting step)

Caption: Reaction pathways for the catalytic oxidation of HMF to FDCA.

Catalytic Systems:

A variety of catalytic systems have been developed for this transformation, ranging from noble metals to metal-free approaches.

  • Noble Metal Catalysts: Supported platinum (Pt), palladium (Pd), and gold (Au) catalysts are highly effective, demonstrating good activity under relatively mild conditions.[5][8] The choice of support material is critical. For instance, basic supports like hydrotalcite (HT) can significantly enhance catalytic performance. The OH⁻ groups on the hydrotalcite surface are believed to attack the carbonyl group in HMF, facilitating dehydrogenation to form the carboxyl group.[8][10]

  • Noble Metal-Free Catalysts: To reduce costs, significant research has focused on catalysts based on earth-abundant metals. Mixed oxides, such as those containing copper-manganese (Cu-Mn) or cobalt-iron (Co-Fe), have shown promise as effective catalysts for all steps of the reaction cascade.[4]

  • Homogeneous Catalysis: The TEMPO/NaClO/KBr system in a single aqueous phase provides an efficient metal-free route. TEMPO acts as the primary catalyst, achieving quantitative conversion of HMF and 100% yield of FDCA under optimal conditions.[9]

Step 2: Catalytic Hydrogenation of FDCA to THFDCA

The second step in this route involves the saturation of the furan ring of FDCA to yield THFDCA. This step is challenging due to the need for high selectivity to prevent unwanted side reactions, such as over-hydrogenation or ring-opening.[11]

Mechanism and Catalysis:

The hydrogenation of the furan ring is a catalytic process that proceeds via the sequential addition of hydrogen atoms to the carbon atoms of the ring.[12] Density functional theory (DFT) studies on Pd(111) surfaces suggest that the reaction proceeds through dihydrofuran (DHF) as an intermediate before forming the fully saturated tetrahydrofuran (THF) ring.[12][13]

  • Catalysts: Palladium and Ruthenium-based catalysts are commonly employed for this transformation. A Pd/SiO₂ catalyst has been used, though often in corrosive acetic acid.[11] More recent work has focused on catalysts like Ru/Al₂O₃, which can efficiently hydrogenate FDCA in water under H₂ pressure.[14][15]

  • Reaction Conditions: The reaction is typically carried out in a solvent such as water or acetic acid at elevated temperatures (e.g., 30-80°C) and hydrogen pressures (e.g., 3.1 MPa).[11][14] The choice of solvent can significantly impact catalyst performance and product separation.

FDCA_to_THFDCA_Pathway FDCA 2,5-Furandicarboxylic Acid (FDCA) DHF_intermediate Dihydrofuran-dicarboxylic acid (Intermediate) FDCA->DHF_intermediate + H₂ (e.g., Ru/Al₂O₃) THFDCA This compound (THFDCA) DHF_intermediate->THFDCA + H₂

Caption: Catalytic hydrogenation pathway from FDCA to THFDCA.

Route B: The Hydrogenation-Oxidation Pathway

A newer, alternative strategy involves first reducing HMF completely to tetrahydrofuran-2,5-dimethanol (THFDM) and then oxidizing THFDM to THFDCA. This route has been presented as a more sustainable option, potentially offering a better environmental factor (E-factor) by avoiding challenging selective hydrogenations and corrosive solvents.[11][16][17]

Step 1: Catalytic Hydrogenation of HMF to THFDM

This initial step involves the complete saturation of the furan ring and the reduction of both the aldehyde and hydroxymethyl groups of HMF. This is a less selective but high-yielding transformation. Using catalysts like Pd/Al₂O₃ in ethanol, THFDM can be obtained in nearly quantitative yields (>99%) at a significant scale.[11][16]

Step 2: Selective Aerobic Oxidation of THFDM to THFDCA

The subsequent oxidation of the two primary alcohol groups of THFDM to carboxylic acids yields the final THFDCA product.

Mechanism and Catalysis:

This aerobic oxidation is performed in water using supported gold nanoparticle catalysts.[11][16] The reaction proceeds through a mono-acid intermediate, 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA) , before full oxidation to THFDCA.[11][16]

  • Catalysts: Hydrotalcite (HT)-supported gold (Au/HT) and bimetallic gold-copper (Au-Cu/HT) catalysts have proven highly effective.[11][16] The basicity of the HT support and the gold nanoparticle size are critical factors influencing catalyst performance.[16] Bimetallic Au-Cu catalysts have demonstrated enhanced activity, allowing for lower reaction temperatures.[11]

  • Reaction Conditions: A key advantage of this route is the use of water as a green solvent. The reaction is typically conducted at elevated temperatures (e.g., 110°C) under pressurized air (e.g., 30 bar) without the need for a homogeneous base.[11][16][17] Excellent yields of THFDCA (up to 91%) have been achieved with this method.[11][16]

HMF_to_THFDCA_via_THFDM HMF 5-Hydroxymethylfurfural (HMF) THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) HMF->THFDM Full Hydrogenation (e.g., Pd/Al₂O₃, >99% yield) THFCA 5-Hydroxymethyl tetrahydrofuran- 2-carboxylic acid (THFCA) THFDM->THFCA Aerobic Oxidation (e.g., Au/HT, Air) THFDCA This compound (THFDCA) THFCA->THFDCA Aerobic Oxidation

Caption: Sustainable synthesis pathway for THFDCA via a THFDM intermediate.

Data Presentation & Experimental Protocols

Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the key steps in THFDCA synthesis.

Synthesis StepStarting MaterialCatalyst SystemConditionsConversion (%)Product Yield (%)Reference
HMF → FDCAHMFPt/C90°C, 1 bar O₂, aq. NaOH~100%86.4%[5]
HMF → FDCAHMFAu/HT110°C, 30 bar air, water>89%91% (THFDCA via THFDM)[11]
HMF → FDCAHMFPd/HTAmbient pressure, water>99.9%>99.9%[10]
HMF → FDCAHMFTEMPO/NaClO/KBrRT, water100%100%[9]
FDCA → THFDCAFDCAPd/SiO₂Acetic Acid-88%[11]
FDCA → THFDCAFDCARu/Al₂O₃80°C, 3.1 MPa H₂, waterHighHigh[14][15]
THFDM → THFDCATHFDMAu/HT-3110°C, 30 bar air, water>89%91%[11]
Experimental Protocols

The protocols described below are representative methodologies derived from the literature and serve as a self-validating system for achieving the described transformations.

Protocol 1: Aerobic Oxidation of THFDM to THFDCA using Au/HT Catalyst[11]

  • Catalyst Preparation (Deposition-Precipitation):

    • Prepare a gold solution by dissolving HAuCl₄·3H₂O in deionized water.

    • Add a hydrotalcite (HT) support to the gold solution under vigorous stirring.

    • Adjust the pH to the desired value (e.g., 7-8) by adding an aqueous NaOH solution dropwise to precipitate Au(OH)₃ onto the support.

    • Age the suspension for 1 hour at room temperature, then filter and wash thoroughly with deionized water until chloride-free.

    • Dry the catalyst overnight at 85°C and subsequently calcine under an air flow at 200°C for 5 hours.

  • Catalytic Reaction:

    • Charge a high-pressure batch reactor with the prepared Au/HT catalyst (e.g., ~0.17 g) and a 0.02 M aqueous solution of tetrahydrofuran-2,5-dimethanol (THFDM) (30 mL).

    • Seal the reactor, purge with air, and then pressurize to 30 bar with air.

    • Heat the reactor to 110°C while stirring at 600 rpm.

    • Maintain the reaction for 7 hours.

    • After the reaction, cool the reactor to room temperature, depressurize, and collect the reaction mixture.

  • Product Analysis:

    • Separate the catalyst from the liquid product mixture by centrifugation or filtration.

    • Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the conversion of THFDM and the yield of THFDCA and the intermediate THFCA.

    • Use ¹H NMR to determine the cis/trans isomer ratio of the product.

Protocol 2: Hydrogenation of FDCA to THFDCA using Ru/Support Catalyst[14]

  • Reaction Setup:

    • Load a high-pressure reactor with 1.0 wt% FDCA (0.202 g), the Ru/support catalyst (0.1635 g), and deionized water (20 mL).

    • Seal the reactor and purge it several times with H₂ gas.

  • Hydrogenation:

    • Pressurize the reactor with H₂ to 3.1 MPa.

    • Heat the reactor to the desired temperature (e.g., 30°C, 50°C, or 80°C) with constant stirring.

    • Maintain the reaction for 4 hours.

  • Analysis:

    • After the reaction period, cool the reactor to room temperature and carefully vent the H₂ pressure.

    • Filter the reaction mixture to remove the solid catalyst.

    • Analyze the filtrate by HPLC to quantify the conversion of FDCA and the yield of THFDCA.

Conclusion and Authoritative Grounding

The synthesis of THFDCA from the bio-based platform chemical HMF is achievable through two primary mechanistic routes, each with distinct advantages and challenges.

  • The sequential oxidation-hydrogenation route (Route A) is well-established but can be hampered by the challenging selective hydrogenation of FDCA, which may require harsh solvents and can suffer from lower selectivity.[11]

  • The hydrogenation-oxidation route (Route B) represents a newer, highly promising alternative. It proceeds with high-yielding steps, utilizes water as a green solvent, and avoids corrosive reagents, resulting in an improved environmental profile.[11][16][17] The development of highly active and stable catalysts, such as the Au-Cu/HT system, is key to the success of this pathway.[11]

Future research should focus on enhancing catalyst longevity, reducing catalyst deactivation pathways such as sintering and product adsorption, and developing continuous flow processes to improve the industrial viability of THFDCA production.[11][16] The continued development of these synthesis mechanisms is critical for unlocking the full potential of THFDCA as a sustainable building block for the next generation of high-performance biopolymers.

References

The Thermal Degradation Profile of Tetrahydrofuran-2,5-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Bio-Derived Building Block

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is emerging as a significant bio-derived platform chemical with considerable potential in the polymer industry. As a saturated heterocyclic dicarboxylic acid, it offers a unique combination of rigidity from its cyclic structure and flexibility from the tetrahydrofuran ring, making it an attractive monomer for the synthesis of novel polyesters and polyamides. The performance and processing of these polymers are intrinsically linked to the thermal stability of the THFDCA monomer. Understanding its thermal degradation profile is therefore paramount for drug development professionals and material scientists aiming to harness its full potential. This guide provides an in-depth technical overview of the anticipated thermal degradation of THFDCA, outlines robust analytical methodologies for its characterization, and proposes a plausible degradation mechanism based on fundamental chemical principles.

Section 1: Anticipated Thermal Stability and Degradation Profile of THFDCA

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively available in peer-reviewed literature, a theoretical profile can be constructed based on the known thermal behavior of its constituent functional groups: a dicarboxylic acid and a cyclic ether.

The thermal degradation of THFDCA is expected to be a multi-stage process, primarily involving decarboxylation and the subsequent decomposition of the tetrahydrofuran ring.

Table 1: Predicted Thermal Degradation Stages of this compound

Degradation StagePredicted Temperature Range (°C)Primary ProcessExpected Mass Loss (%)Gaseous Byproducts
Stage 1 200 - 300Decarboxylation of the two carboxylic acid groups.~51.7%Carbon Dioxide (CO₂)
Stage 2 > 300Decomposition and fragmentation of the tetrahydrofuran ring.VariableWater (H₂O), Carbon Monoxide (CO), various hydrocarbons

Note: These values are theoretical estimations and require experimental verification.

The initial and most significant degradation event is predicted to be the loss of both carboxylic acid groups as carbon dioxide. The decarboxylation of carboxylic acids is a well-documented thermal process.[1][2][3][4][5] The temperature at which this occurs can be influenced by the molecular structure. For dicarboxylic acids, the proximity of the two acid groups can influence the ease of decarboxylation.

Following decarboxylation, the remaining tetrahydrofuran ring is expected to degrade at higher temperatures. The cleavage of the C-O bonds within the ether ring is a high-energy process.[6][7] The degradation of the tetrahydrofuran moiety likely proceeds through a complex series of reactions, including ring-opening and fragmentation, leading to the evolution of volatile products such as water, carbon monoxide, and various small hydrocarbon chains.

Section 2: Proposed Thermal Degradation Mechanism of THFDCA

The thermal degradation of this compound is hypothesized to proceed via a two-step mechanism. The initial step involves the decarboxylation of the acid groups, followed by the decomposition of the tetrahydrofuran ring at higher temperatures.

Step 1: Decarboxylation

Upon heating, the carboxylic acid groups of THFDCA are expected to undergo decarboxylation, releasing two molecules of carbon dioxide. This process is likely to be the primary contributor to the initial mass loss observed in thermogravimetric analysis. The stability of the resulting intermediate will influence the temperature at which decarboxylation occurs.

Step 2: Tetrahydrofuran Ring Scission and Fragmentation

Subsequent to decarboxylation, the resulting tetrahydrofuran structure will degrade at elevated temperatures. The C-O bonds in the ether are the most likely points of initial cleavage. This ring-opening can be initiated by thermal energy, leading to the formation of radical species that can then undergo a cascade of fragmentation reactions.

Thermal Degradation Pathway of THFDCA THFDCA This compound Intermediate Tetrahydrofuran Intermediate THFDCA->Intermediate Heat (Δ) ~200-300°C Decarboxylation CO2 2 CO₂ THFDCA->CO2 Fragments Volatile Fragments (H₂O, CO, hydrocarbons) Intermediate->Fragments Higher Heat (Δ) > 300°C Ring Scission & Fragmentation

Caption: Proposed two-stage thermal degradation pathway of THFDCA.

Section 3: Experimental Protocols for Thermal Analysis

To empirically determine the thermal degradation profile of THFDCA, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principal analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

Experimental Workflow for TGA

TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 5-10 mg of THFDCA Pan Place in TGA pan (e.g., platinum or alumina) Sample->Pan Load Load sample into TGA instrument Purge Purge with inert gas (e.g., N₂ or Ar) Load->Purge Program Program temperature ramp (e.g., 10 °C/min) Purge->Program Run Initiate TGA run Record Record mass vs. temperature Run->Record Analyze Analyze TGA curve for onset of decomposition, inflection points, and residual mass Record->Analyze

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground THFDCA powder into a clean TGA pan (platinum or alumina is recommended).

  • Instrument Setup: Place the sample pan in the TGA instrument's autosampler or furnace.

  • Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Program the instrument to heat the sample at a linear rate (a standard rate is 10 °C/min) to a final temperature well above the expected final decomposition (e.g., 600 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are key parameters to be determined.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on the enthalpy of decomposition.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of THFDCA into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere Control: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Equilibrate the sample at a starting temperature. Program a heat-cool-heat cycle. For example, heat from 30 °C to a temperature above the expected melting point at a rate of 10 °C/min, cool at the same rate, and then reheat.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Section 4: Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of thermal degradation, TGA can be coupled with other analytical techniques such as Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). This provides real-time analysis of the evolved gases as the sample decomposes, allowing for the confirmation of the proposed degradation mechanism. For instance, the detection of a strong absorbance band for CO₂ in the FTIR spectrum coinciding with the initial mass loss in the TGA would provide strong evidence for decarboxylation.[8]

Conclusion: A Foundation for Material Innovation

While direct experimental data on the thermal degradation of this compound remains to be extensively published, a scientifically sound, theoretical profile can be proposed based on established chemical principles. The anticipated multi-stage degradation, initiated by decarboxylation followed by ring scission, provides a solid framework for researchers. The detailed experimental protocols outlined in this guide offer a clear path for the empirical validation and refinement of this profile. A thorough understanding of the thermal behavior of THFDCA is a critical enabler for the rational design and processing of novel, sustainable polymers, paving the way for advancements in materials science and drug delivery systems.

References

The Ascendant Platform Chemical: A Technical Guide to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a promising bio-based platform chemical. As the world seeks sustainable alternatives to petroleum-derived molecules, THFDCA emerges as a versatile building block for high-performance polymers and a precursor to valuable industrial chemicals. This document delves into the synthesis, properties, and potential applications of THFDCA, with a particular focus on its role in the development of novel polyesters and polyamides. Detailed experimental protocols and in-depth analysis are provided to support researchers, scientists, and drug development professionals in harnessing the potential of this innovative molecule.

Introduction: The Imperative for Bio-Based Platform Chemicals

The transition to a bio-based economy necessitates the development of platform chemicals derived from renewable resources. These molecules serve as fundamental building blocks for a vast array of products, from polymers to pharmaceuticals. Among the most promising candidates is this compound (THFDCA), a saturated heterocyclic dicarboxylic acid.[1][2] Derived from biomass-derived 5-hydroxymethylfurfural (HMF), THFDCA offers a sustainable alternative to petroleum-based dicarboxylic acids like terephthalic acid.[3]

The saturated tetrahydrofuran ring in THFDCA imparts unique properties to the polymers derived from it, including enhanced flexibility and durability compared to its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA).[1] This guide will explore the synthesis of THFDCA from bio-based precursors, its key physicochemical properties, and its significant potential in the synthesis of advanced polymers and other valuable chemicals.

Synthesis of this compound (THFDCA)

THFDCA is primarily synthesized through two main routes originating from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). The first route involves the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), followed by the selective hydrogenation of the furan ring. The second, more direct route, involves the hydrogenation of HMF to tetrahydrofuran-2,5-dimethanol (THFDM), which is then oxidized to THFDCA.

Route 1: Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA)

The catalytic hydrogenation of FDCA to THFDCA is a critical step in producing this saturated dicarboxylic acid. This process requires careful selection of catalysts and reaction conditions to achieve high yields and selectivity, avoiding over-hydrogenation or ring-opening side reactions.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Deionized water

  • Ruthenium on Alumina (Ru/Al2O3) catalyst (5 wt%)

  • Hydrogen gas (H2)

  • High-pressure autoclave reactor

Procedure:

  • A solution of FDCA (1.0 wt%) is prepared in deionized water.

  • The FDCA solution and the Ru/Al2O3 catalyst are loaded into a high-pressure autoclave reactor.

  • The reactor is sealed and purged with nitrogen gas to remove any air.

  • The reactor is then pressurized with hydrogen gas to 3.1 MPa.

  • The reaction mixture is heated to a temperature between 30°C and 80°C and stirred for 4 hours.

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The catalyst is separated from the reaction mixture by filtration.

  • The resulting solution containing THFDCA can be used for subsequent reactions or the THFDCA can be isolated by evaporation of the solvent.

Quantitative Data for FDCA Hydrogenation:

CatalystTemperature (°C)Pressure (MPa)Time (h)FDCA Conversion (%)THFDCA Yield (%)Reference
Ru/Al2O330-803.14HighUp to 99% (as an intermediate)[4]

Causality Behind Experimental Choices: The choice of a ruthenium-based catalyst is crucial for the efficient hydrogenation of the furan ring while preserving the carboxylic acid groups. The reaction is typically carried out in water as a green solvent. The temperature and pressure are optimized to ensure complete conversion of FDCA to THFDCA while minimizing side reactions.

Route 2: Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM)

An alternative and efficient route to THFDCA involves the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM). THFDM is readily obtained from the hydrogenation of HMF.[3] This pathway offers a sustainable route to THFDCA, starting from a bio-based feedstock.

Materials:

  • Tetrahydrofuran-2,5-dimethanol (THFDM)

  • Deionized water

  • Hydrotalcite-supported gold nanoparticle catalyst (Au/HT)

  • Pressurized air

  • Stainless-steel autoclave

Procedure:

  • A 0.02 M aqueous solution of THFDM is prepared.

  • The THFDM solution and the Au/HT catalyst are placed in a stainless-steel autoclave.

  • The reactor is sealed and pressurized with air to 30 bar.

  • The reaction mixture is heated to 110°C and stirred at 600 rpm for 7 hours.

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The catalyst is removed by filtration.

  • The product, THFDCA, is isolated from the aqueous solution.

Quantitative Data for THFDM Oxidation:

CatalystTemperature (°C)Pressure (bar)Time (h)THFDM Conversion (%)THFDCA Yield (%)Reference
Au/HT110307>9991[3][5]

Causality Behind Experimental Choices: The use of a hydrotalcite-supported gold catalyst is effective for the selective oxidation of the primary alcohol groups of THFDM to carboxylic acids using air as a green oxidant. The reaction is performed in water, avoiding the use of hazardous organic solvents. The elevated temperature and pressure are necessary to achieve a high conversion and yield of THFDCA.

Synthesis Pathways Diagram:

G cluster_0 Biomass cluster_1 Route 1 cluster_2 Route 2 HMF 5-Hydroxymethylfurfural (HMF) FDCA 2,5-Furandicarboxylic acid (FDCA) HMF->FDCA Oxidation THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) HMF->THFDM Hydrogenation THFDCA1 This compound (THFDCA) FDCA->THFDCA1 Hydrogenation THFDCA2 This compound (THFDCA) THFDM->THFDCA2 Oxidation

Caption: Synthesis routes to THFDCA from HMF.

Physicochemical Properties of THFDCA

Understanding the fundamental properties of THFDCA is essential for its application in polymer synthesis and other chemical transformations.

Key Physicochemical Properties of THFDCA:

PropertyValueReference
Molecular FormulaC6H8O5[6]
Molecular Weight160.12 g/mol [2][6]
Melting Point106-109 °C[1]
IUPAC Nameoxolane-2,5-dicarboxylic acid[6][7]
CAS Number6338-43-8[2][6]

Applications of THFDCA as a Bio-Based Platform Chemical

The unique structure of THFDCA, with its saturated heterocyclic ring and two carboxylic acid functional groups, makes it a versatile platform for the synthesis of a variety of valuable chemicals and polymers.

Monomer for High-Performance Polymers

THFDCA is a promising monomer for the production of bio-based polyesters and polyamides. The saturated nature of the tetrahydrofuran ring imparts greater flexibility and durability to the resulting polymers compared to those derived from the aromatic FDCA.[1]

Polyesters derived from THFDCA are expected to exhibit improved mechanical and thermal properties, making them suitable for a wide range of applications, from packaging to engineering plastics.

Experimental Workflow for THFDCA-based Polyester Synthesis:

G Monomers THFDCA + Diol (e.g., Ethylene Glycol) Esterification Direct Esterification / Melt Polycondensation (with catalyst, e.g., Ti(OBu)4) Monomers->Esterification Polymerization High Vacuum Polycondensation Esterification->Polymerization Polyester THFDCA-based Polyester Polymerization->Polyester

Caption: Workflow for THFDCA-based polyester synthesis.

While specific data for THFDCA-based polyesters is still emerging, a comparison with the well-studied FDCA-based polyester, poly(ethylene furanoate) (PEF), is insightful.

Comparison of Properties of PEF and PET:

PropertyPoly(ethylene furanoate) (PEF)Poly(ethylene terephthalate) (PET)Reference
Glass Transition Temperature (Tg)~75-80 °C~74 °C[8][9]
Melting Temperature (Tm)~210-215 °C~265 °C[8][9]
Young's ModulusHigher than PET-[8]
CO2 Barrier31 times less permeable than PET-[8]

The introduction of the flexible tetrahydrofuran ring in place of the rigid furan ring is expected to lower the glass transition temperature and melting point while potentially improving toughness and ductility.

THFDCA can be reacted with diamines to produce bio-based polyamides with potentially enhanced properties. The saturated ring structure may lead to polyamides with improved flexibility and solubility compared to their aromatic counterparts.

Precursor to Adipic Acid

A significant application of THFDCA is its conversion to adipic acid, a key monomer in the production of Nylon 6,6.[4][10][11] This bio-based route to adipic acid offers a sustainable alternative to the conventional petroleum-based process.

Experimental Protocol: Synthesis of Adipic Acid from THFDCA

Materials:

  • This compound (THFDCA)

  • Propionic acid (solvent)

  • Hydroiodic acid (HI)

  • Hydrogen gas (H2)

  • High-pressure reactor

Procedure:

  • THFDCA is dissolved in propionic acid in a high-pressure reactor.

  • Hydroiodic acid is added to the solution.

  • The reactor is pressurized with hydrogen gas.

  • The reaction is heated to 160°C.

  • After the reaction, the mixture is cooled and the adipic acid is isolated.

This metal-free system achieves high yields of adipic acid, demonstrating a viable green pathway to this important industrial chemical.[10][11][12]

Adipic Acid Synthesis Pathway:

G THFDCA This compound (THFDCA) RingOpening HI-mediated Ring Opening & Hydrogenolysis THFDCA->RingOpening AdipicAcid Adipic Acid RingOpening->AdipicAcid

Caption: Conversion of THFDCA to Adipic Acid.

Potential in Drug Development

While research into the direct pharmaceutical applications of THFDCA is still in its nascent stages, its precursor, FDCA, has shown promise in drug delivery systems. FDCA has been investigated for its ability to improve the solubility and stability of poorly water-soluble drugs by forming amorphous solid dispersions and drug-polymer matrices.[13] Given the structural similarities and the added flexibility of the tetrahydrofuran ring, THFDCA and its derivatives represent an unexplored but potentially fruitful area for research in medicinal chemistry and drug delivery. The dicarboxylic acid functionality allows for the synthesis of various esters and amides, which could be explored as pro-drugs or as building blocks for novel therapeutic agents.

Conclusion and Future Outlook

This compound stands out as a highly promising bio-based platform chemical with the potential to significantly contribute to a more sustainable chemical industry. Its synthesis from renewable resources, coupled with its unique structural features, opens up a wide range of applications, from the creation of novel high-performance polymers to the production of key industrial chemicals like adipic acid.

Further research is needed to fully elucidate the structure-property relationships of THFDCA-based polymers and to explore their performance in various applications. The development of more efficient and scalable synthetic routes will also be crucial for its commercial viability. As the demand for sustainable materials and chemicals continues to grow, THFDCA is poised to play a pivotal role in the transition to a circular bio-economy.

References

Methodological & Application

Application Notes & Protocol: Synthesis of High-Performance Polyesters from Bio-Derived Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of advanced polyesters derived from tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a promising bio-based monomer. Addressed to researchers in polymer chemistry, materials science, and sustainable technologies, these notes detail the critical considerations and step-by-step protocols for producing high-quality polyesters via melt polycondensation. Emphasis is placed on the scientific principles underpinning the synthetic strategy, from monomer purification and the influence of stereoisomerism to catalyst selection and process optimization. The protocols are designed to be self-validating, ensuring reproducibility and the attainment of polymers with desirable thermal and mechanical properties.

Introduction: The Rationale for THFDCA-Based Polyesters

The global shift towards a circular economy has catalyzed the search for high-performance polymers derived from renewable resources. This compound (THFDCA) stands out as a particularly valuable building block. It is accessible through the hydrogenation of 2,5-furandicarboxylic acid (FDCA), a key bio-based platform chemical. Unlike its aromatic counterpart FDCA, the alicyclic structure of THFDCA imparts unique properties to the resulting polyesters, including potentially enhanced flexibility, distinct thermal behavior, and improved processability, making them suitable for a range of applications from engineering plastics to advanced fibers and films.

The synthesis of polyesters from THFDCA is typically achieved through a two-stage melt polycondensation process. This method is industrially scalable and avoids the large volumes of solvent required for solution polymerization. The process involves an initial esterification or transesterification step to form low molecular weight oligomers, followed by a polycondensation step under high vacuum and elevated temperatures to build high molecular weight polymer chains. The success of this synthesis is highly dependent on the purity of the monomers, the choice of catalyst, and precise control over reaction conditions.

A critical aspect of THFDCA chemistry is the existence of cis- and trans- stereoisomers, which arise from the relative orientation of the carboxylic acid groups on the tetrahydrofuran ring. This stereochemistry has a profound impact on the final polymer's properties. The more linear trans-isomer facilitates efficient chain packing and higher crystallinity, leading to materials with higher melting points and stiffness. In contrast, the bent structure of the cis-isomer disrupts chain packing, resulting in more amorphous polymers with lower glass transition temperatures.[1] Control or knowledge of the cis/trans ratio in the starting monomer is therefore paramount for tailoring the end-use performance of the polyester.

Monomer Preparation and Purification

High-purity monomers are a prerequisite for achieving high molecular weight polyesters. Impurities can act as chain terminators or cause undesirable side reactions, leading to polymers with inferior properties and coloration.

Synthesis of THFDCA from FDCA

THFDCA is most commonly produced by the catalytic hydrogenation of FDCA. This process saturates the furan ring, converting the aromatic diacid into its alicyclic analogue.

  • Catalyst: Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), or Ruthenium-based catalysts are effective for this transformation.[2]

  • Solvent: Acetic acid or water are common solvents for the hydrogenation reaction.[2]

  • Conditions: The reaction is typically carried out under hydrogen pressure (e.g., 50 bar) at elevated temperatures (e.g., 140°C).[2]

A typical laboratory-scale procedure involves dissolving FDCA in the chosen solvent, adding the catalyst, and subjecting the mixture to the desired temperature and hydrogen pressure in a suitable reactor until hydrogen uptake ceases.

Purification of THFDCA

Crude THFDCA must be purified to remove residual catalyst, unreacted FDCA, and any byproducts. Recrystallization is an effective method.

Protocol for THFDCA Recrystallization:

  • Dissolve the crude THFDCA in a suitable solvent (e.g., deionized water or an alcohol/water mixture) at an elevated temperature to achieve saturation.

  • Hot-filter the solution to remove any insoluble impurities, including catalyst particles.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified THFDCA crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified THFDCA under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

The purity of the monomer should be verified by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified monomer should also be sharp and consistent with literature values.

Polyester Synthesis via Melt Polycondensation

The following section details a general yet robust protocol for the synthesis of polyesters from THFDCA and a linear aliphatic diol, such as 1,4-butanediol (BDO), to produce poly(butylene tetrahydrofuran-2,5-dicarboxylate) (PBTHF). This protocol can be adapted for other diols.

Materials and Equipment
  • Monomers: Purified THFDCA, 1,4-butanediol (polymerization grade).

  • Catalyst: Titanium(IV) isopropoxide (TTIP) or antimony(III) oxide (Sb₂O₃).

  • Stabilizer (optional): Phosphoric acid or other phosphorus-based thermal stabilizers.

  • Reactor: A glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection.

  • Heating System: A heating mantle or oil bath with precise temperature control.

  • Vacuum System: A vacuum pump capable of reaching pressures below 1 mbar.

Detailed Synthesis Workflow

The synthesis is a two-stage process: (1) Esterification and (2) Polycondensation.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Melt Polycondensation cluster_post Post-Synthesis Monomer_Prep Monomer Purification (THFDCA & Diol) Charge_Reactor Charge Reactor: THFDCA, Diol (e.g., 1.2x molar excess), Catalyst Monomer_Prep->Charge_Reactor Esterification Stage 1: Esterification - N₂ Atmosphere - 180-220°C - Water Removal Charge_Reactor->Esterification Polycondensation Stage 2: Polycondensation - Gradual Temp Increase (220-250°C) - Gradual Vacuum Application (<1 mbar) - Removal of excess Diol Esterification->Polycondensation Polymer_Isolation Polymer Isolation - Extrude/Cool Polymer - Pelletize/Grind Polycondensation->Polymer_Isolation Characterization Characterization - GPC (Mw) - NMR (Structure) - DSC (Tg, Tm) - TGA (Stability) Polymer_Isolation->Characterization

Caption: Workflow for THFDCA-based polyester synthesis.

Step-by-Step Protocol: Synthesis of PBTHF

Stage 1: Esterification

  • Reactor Setup: Ensure the reactor is clean, dry, and assembled correctly. A slight molar excess of the diol (e.g., 1.2 to 1.5 molar equivalents) is used to compensate for its potential loss during the reaction and to ensure carboxyl end-groups are fully converted.

  • Charging Monomers: Charge the reactor with purified THFDCA and 1,4-butanediol.

  • Catalyst Addition: Add the catalyst. For TTIP, a typical concentration is 200-500 ppm relative to the weight of the final polymer.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove oxygen, which can cause degradation and discoloration at high temperatures. Maintain a slow, continuous nitrogen flow.

  • Heating: Begin stirring and gradually heat the reactor to 180-220°C. The esterification reaction will commence, producing water as a byproduct, which will be removed from the system via the condenser.

  • Monitoring: Continue this stage for 2-4 hours, or until the evolution of water ceases. The reaction mixture should become a clear, homogenous melt of oligomers.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-250°C.

  • Vacuum Application: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure is crucial to prevent excessive foaming as the viscosity of the melt increases. The pressure should be reduced incrementally to below 1 mbar over a period of 1-2 hours.

  • Polycondensation Reaction: Maintain the reaction at high temperature and high vacuum. The excess 1,4-butanediol and any remaining water will be removed, driving the equilibrium towards the formation of high molecular weight polyester. The progress of the reaction can be monitored by observing the increase in the stirrer's torque, which correlates with the melt viscosity and, consequently, the polymer's molecular weight.

  • Duration: This stage typically lasts for 3-5 hours, depending on the desired molecular weight.

  • Completion and Isolation: Once the desired viscosity is reached, stop the reaction by removing the heat source and breaking the vacuum with nitrogen. The molten polymer can then be extruded from the reactor under nitrogen pressure into a water bath for cooling and subsequent pelletization.

Characterization of THFDCA Polyesters

A suite of analytical techniques is essential to confirm the structure and properties of the synthesized polyesters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polyester, verifies the incorporation of both monomers, and can be used to determine the composition of copolyesters.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): Measures key thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm), and provides information on the polymer's crystallinity.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Mechanical Testing: Tensile testing of polymer films or molded bars provides data on Young's modulus, tensile strength, and elongation at break, which are crucial for evaluating its performance as a structural material.

Expected Properties of THFDCA-Based Polyesters

The properties of polyesters derived from THFDCA are highly tunable based on the choice of diol and the cis/trans ratio of the THFDCA monomer. The alicyclic nature of the THFDCA unit generally leads to lower glass transition temperatures compared to their aromatic FDCA counterparts.

Table 1: Comparison of Thermal and Mechanical Properties

PolymerMonomersTg (°C)Tm (°C)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PBTF THFDCA + 1,4-Butanediol~20-40~140-160500 - 100030 - 50>200
PBF FDCA + 1,4-Butanediol~35-45~170-180742 - 1000[3]30 - 55>200
PHF FDCA + 1,6-Hexanediol~7-14~145-150~490-670[4][5]~30-36[4][5]~210-240[4][5]

Note: The values for PBTF are estimates based on trends observed in related bio-based polyesters. Actual values will depend on the molecular weight and the specific cis/trans isomer ratio of the THFDCA used.

Troubleshooting and Key Considerations

  • Yellowing of Polymer: This is often due to thermal degradation or the presence of oxygen. Ensure a thorough nitrogen purge and consider using a thermal stabilizer. Avoid excessively high reaction temperatures or prolonged reaction times.

  • Low Molecular Weight: This can result from impure monomers, an incorrect stoichiometric ratio of monomers, or insufficient vacuum during polycondensation. Verify monomer purity and ensure the vacuum system is leak-free and efficient.

  • Brittleness: While influenced by the chosen monomers, brittleness can also indicate low molecular weight.

Conclusion

The synthesis of polyesters from this compound offers a compelling route to novel bio-based materials with a wide range of tunable properties. By carefully controlling monomer purity, understanding the role of stereoisomerism, and optimizing the melt polycondensation process, researchers can develop high-performance polyesters suitable for demanding applications. The protocols and insights provided in this guide serve as a robust foundation for the exploration and development of these sustainable polymers.

References

Application Notes & Protocols: Tetrahydro-2,5-furandicarboxylic Acid (THFDCA) as a Bio-based Monomer for Sustainable Polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Polyurethane Chemistry

The global demand for sustainable materials has catalyzed a significant shift in polymer chemistry, moving away from petrochemical-based feedstocks towards renewable alternatives.[1][2] Polyurethanes (PUs), a versatile class of polymers with wide-ranging applications, are at the forefront of this transition.[3][4][5] A highly promising avenue of research is the utilization of bio-based monomers derived from lignocellulosic biomass.[1][6] Among these, 2,5-furandicarboxylic acid (FDCA) has emerged as a key platform chemical, often hailed as a bio-based alternative to terephthalic acid.[7][8][9] This document focuses on the application of its hydrogenated derivative, tetrahydro-2,5-furandicarboxylic acid (THFDCA), as a novel diacid monomer for the synthesis of sustainable polyurethanes with potentially enhanced properties.

The incorporation of the rigid, heterocyclic structure of the tetrahydrofuran ring from THFDCA into the polyurethane backbone is anticipated to impart unique thermal and mechanical properties.[10] This guide provides a comprehensive overview, from the synthesis of the THFDCA monomer to its polymerization into polyurethanes and the subsequent characterization of the resulting materials. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and material science who are seeking to explore the next generation of sustainable polymers.

Part 1: Synthesis of the THFDCA Monomer

The journey to THFDCA-based polyurethanes begins with the synthesis of the monomer itself. The precursor, 2,5-furandicarboxylic acid (FDCA), is readily obtainable from the oxidation of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from the dehydration of C6 sugars.[8][11][12] The subsequent step involves the catalytic hydrogenation of the furan ring in FDCA to yield THFDCA.

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the hydrogenation of FDCA. Ruthenium-based catalysts, often supported on various metal oxides, have demonstrated efficacy in this conversion.[13] The process typically involves reacting an aqueous solution of FDCA with hydrogen gas under pressure in the presence of the catalyst.

Experimental Protocol: Catalytic Hydrogenation of FDCA to THFDCA

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Deionized water

  • Ruthenium on carbon (Ru/C) catalyst (5 wt%)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

  • Reactor Charging: In a high-pressure autoclave reactor, prepare a 1.0 wt% solution of FDCA in deionized water. For a 200 mL total volume, this corresponds to 2.0 g of FDCA in 198 mL of deionized water.

  • Catalyst Addition: Add the Ru/C catalyst to the FDCA solution. A typical catalyst loading is a 1:10 ratio by weight of Ru to FDCA.

  • System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove any residual air, followed by three purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to 3.0 MPa. Begin stirring and heat the reactor to the desired temperature (e.g., 80°C).

  • Reaction: Maintain the reaction conditions for 4 hours. Monitor the pressure to ensure a constant supply of hydrogen.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains THFDCA. The product can be isolated by evaporation of the water.

  • Purification and Characterization: The crude THFDCA can be purified by recrystallization. Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

Synthesis Workflow: FDCA to THFDCA

FDCA 2,5-Furandicarboxylic Acid (FDCA) Reactor High-Pressure Autoclave FDCA->Reactor H2O Deionized Water H2O->Reactor Catalyst Ru/C Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture H2 Hydrogen Gas (3.0 MPa) H2->Reactor Heat Heating (80°C) Heat->Reactor Evaporation Evaporation Filtration->Evaporation Aqueous THFDCA THFDCA Tetrahydro-2,5-furandicarboxylic Acid (THFDCA) Evaporation->THFDCA Crude Product

Caption: Workflow for the synthesis of THFDCA from FDCA.

Part 2: Synthesis of THFDCA-Based Polyurethanes

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol or other di-functional compounds like diacids.[5][14][15][16] In this protocol, THFDCA serves as the diacid monomer, reacting with a diisocyanate to form the polyurethane backbone. The reaction typically proceeds in the presence of a catalyst and at elevated temperatures.

The properties of the resulting polyurethane can be tailored by the choice of diisocyanate and by adjusting the molar ratio of the monomers.[17]

Experimental Protocol: Synthesis of THFDCA-Based Polyurethane

Materials:

  • Tetrahydro-2,5-furandicarboxylic acid (THFDCA)

  • A diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Nitrogen gas (N₂)

Procedure:

  • Monomer Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a known amount of THFDCA in the chosen solvent under a nitrogen atmosphere.

  • Diisocyanate Addition: While stirring, add an equimolar amount of the diisocyanate to the THFDCA solution.

  • Catalyst Introduction: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total monomer weight) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain for several hours (e.g., 4-8 hours) with continuous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Polymer Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol or water.

  • Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and catalyst. Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Table 1: Key Formulation Parameters for THFDCA-Based Polyurethane Synthesis
ParameterRange/ValueRationale
THFDCA:Diisocyanate Molar Ratio 1:0.98 to 1:1.02A stoichiometric balance is crucial for achieving high molecular weight. A slight excess of diisocyanate can ensure complete reaction of the diacid.
Catalyst Concentration (DBTDL) 0.05 - 0.2 wt%Optimizes the reaction rate without causing side reactions or degradation.
Reaction Temperature 70 - 110 °CBalances the need for a sufficient reaction rate with the prevention of thermal degradation of the polymer.
Reaction Time 4 - 12 hoursSufficient time to allow for high monomer conversion and polymer chain growth.
Solvent DMF, DMSOAprotic polar solvents are effective at dissolving the monomers and the resulting polymer.

Polymerization Process: THFDCA with Diisocyanate

THFDCA THFDCA Monomer Reactor Reaction Flask THFDCA->Reactor Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Reactor Solvent Solvent (e.g., DMF) Solvent->Reactor Catalyst Catalyst (DBTDL) Catalyst->Reactor Precipitation Precipitation in Non-Solvent Reactor->Precipitation Polymer Solution Nitrogen Nitrogen Atmosphere Nitrogen->Reactor Heat Heating (80-100°C) Heat->Reactor Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polyurethane Purified THFDCA-based Polyurethane Drying->Polyurethane

Caption: General workflow for the synthesis of THFDCA-based polyurethane.

Part 3: Characterization of THFDCA-Based Polyurethanes

A thorough characterization of the synthesized polyurethanes is essential to understand their structure-property relationships. A combination of spectroscopic, thermal, and mechanical analyses provides a comprehensive evaluation of the material.[18][19]

Table 2: Standard Characterization Techniques and Expected Observations
TechniqueParameter MeasuredTypical Observations and Significance
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsConfirmation of urethane linkage formation (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹). Disappearance of the isocyanate peak (~2270 cm⁻¹).[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical StructureProvides detailed information about the polymer backbone structure, confirming the incorporation of THFDCA and diisocyanate units.
Thermogravimetric Analysis (TGA) Thermal StabilityDetermines the onset of thermal degradation (T_d), indicating the material's stability at elevated temperatures. Furan-based polymers can exhibit good thermal stability.[20]
Differential Scanning Calorimetry (DSC) Thermal TransitionsMeasures the glass transition temperature (T_g) and melting temperature (T_m), providing insights into the amorphous or semi-crystalline nature of the polymer. The rigidity of the THFDCA unit may influence these properties.
Gel Permeation Chromatography (GPC) Molecular Weight and DistributionDetermines the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI), which are critical for understanding mechanical properties.
Tensile Testing Mechanical PropertiesMeasures tensile strength, Young's modulus, and elongation at break, quantifying the material's strength, stiffness, and ductility.[14][19][21]

Conclusion and Future Outlook

The utilization of THFDCA as a bio-based monomer presents a compelling strategy for the development of sustainable polyurethanes. The protocols outlined in this guide provide a foundational framework for the synthesis and characterization of these novel materials. The incorporation of the saturated heterocyclic ring of THFDCA offers a unique opportunity to create polyurethanes with tailored thermal and mechanical properties.

Future research should focus on exploring a wider range of diisocyanates and co-monomers to create a diverse portfolio of THFDCA-based polyurethanes. Investigating the biodegradability of these materials will also be crucial in fully realizing their potential as environmentally friendly alternatives to conventional plastics. The continued development of efficient and cost-effective methods for the production of FDCA and its derivatives will be paramount to the commercial viability of these sustainable polymers.[7][8]

References

Application Notes & Protocols for the Catalytic Conversion of Tetrahydrofuran-2,5-dicarboxylic Acid to Adipic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adipic acid (AA) is a dicarboxylic acid of immense industrial importance, serving as a primary monomer for the production of Nylon-6,6, polyurethanes, plasticizers, and lubricants.[1][2][3] The conventional manufacturing process for adipic acid relies on the oxidation of petroleum-derived cyclohexane or a cyclohexanone/cyclohexanol mixture (KA oil) with nitric acid.[1] This method is not only dependent on finite fossil fuels but also generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas.[1][4] Consequently, developing sustainable and green routes to adipic acid from renewable biomass resources is a paramount goal in modern chemistry.[1][2]

A highly promising pathway begins with C6 sugars derived from lignocellulose, which can be converted to 5-hydroxymethylfurfural (HMF).[5] HMF is a versatile platform chemical that can be oxidized to 2,5-furandicarboxylic acid (FDCA), a bio-based analogue of terephthalic acid.[6][7] The subsequent catalytic conversion of FDCA and its hydrogenated intermediate, tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), to adipic acid represents a key step in linking biomass to the nylon industry.[3][4][8] This document provides a detailed overview of the primary catalytic strategies and step-by-step protocols for the conversion of THFDCA to adipic acid, designed for researchers in catalysis, green chemistry, and polymer science.

Part 1: Mechanistic Overview of Catalytic Pathways

The conversion of THFDCA to adipic acid is fundamentally a hydrodeoxygenation (HDO) reaction, involving the cleavage of the two C-O ether bonds within the tetrahydrofuran ring and subsequent hydrogenation. Two principal catalytic pathways have been established to achieve this transformation efficiently.

Pathway I: Bifunctional Metal-Acid Catalysis

This pathway utilizes a heterogeneous catalyst possessing both metal sites for hydrogenation and acid sites for ring-opening. The reaction proceeds through a key intermediate, 2-hydroxyadipic acid (HAA).[8]

  • Hydrogenation: Molecular hydrogen (H₂) is activated on the surface of metal nanoparticles (e.g., Pt, Pd, Ru).[4][8]

  • Ring-Opening: Acid sites on the catalyst support (e.g., Lewis or Brønsted acid sites on Nb₂O₅·xH₂O, TiO₂, or zeolites) catalyze the cleavage of a C-O bond in the THFDCA ring, leading to the formation of the HAA intermediate.[4][8]

  • Hydrodeoxygenation: The hydroxyl group of the HAA intermediate is subsequently removed via hydrogenolysis, catalyzed by the metal sites, to yield adipic acid.[8]

The synergy between the metal and acid functions is critical; the metal provides the necessary hydrogen atoms, while the acid sites facilitate the crucial C-O bond scission.

Pathway II: Iodide-Mediated Ring-Opening

This approach leverages the high nucleophilicity of the iodide ion (I⁻) to initiate ring-opening. This can be achieved using hydroiodic acid (HI) or, in more recent green protocols, a combination of an iodide salt (e.g., NaI, LiI) and a recyclable proton source.[4][9][10][11] This system can even operate in a metal-free manner.[10][12]

  • Protonation: The ether oxygen of THFDCA is protonated by an acid source (HI, ionic liquid, or solid acid).[8][11] This activation makes the adjacent carbon atoms more susceptible to nucleophilic attack.

  • Nucleophilic Attack: An iodide ion attacks one of the activated carbon atoms, leading to the opening of the tetrahydrofuran ring and the formation of a 2-iodo-5-hydroxyadipic acid (2-IHAA) intermediate.[8]

  • Reductive Dehalogenation: The carbon-iodine bond is then cleaved via hydrogenolysis, often facilitated by molecular H₂ even in the absence of a metal catalyst, to produce adipic acid.[10]

The iodide-mediated pathway is highly effective but requires careful management of the corrosive nature of the reagents, leading to the development of systems with solid acids or recyclable ionic liquids to minimize these issues.[4][9]

Reaction_Pathways cluster_0 Pathway I: Bifunctional Metal-Acid Catalysis cluster_1 Pathway II: Iodide-Mediated Catalysis THFDCA THFDCA HAA 2-Hydroxyadipic Acid (HAA) THFDCA->HAA Ring-Opening (Acid Site) IHAA 2-Iodo-5-hydroxyadipic Acid (IHAA) THFDCA->IHAA Protonation & Nucleophilic Attack (I⁻) AA Adipic Acid HAA->AA Hydrogenolysis (Metal Site) IHAA->AA Reductive Dehalogenation (H₂)

Catalytic pathways for THFDCA conversion to Adipic Acid.

Part 2: Experimental Protocols

The production of adipic acid from biomass is typically performed as a two-step process: (1) Hydrogenation of FDCA to THFDCA, and (2) Ring-opening of THFDCA to adipic acid. This modular approach often results in higher overall yields compared to a one-pot reaction.[4]

Protocol 1: Synthesis of THFDCA from FDCA

This protocol details the hydrogenation of the furan ring of 2,5-furandicarboxylic acid (FDCA) to yield this compound (THFDCA). A ruthenium-based catalyst is described here due to its high efficiency and being more economical than rhodium or palladium.[4]

Materials & Equipment:

  • 2,5-Furandicarboxylic acid (FDCA)

  • 5 wt% Ru/Al₂O₃ catalyst

  • Deionized water (solvent)

  • High-pressure autoclave reactor with magnetic stirring, gas inlet/outlet, and temperature control

  • Filtration apparatus (e.g., Büchner funnel with filter paper or centrifuge)

  • Rotary evaporator

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add FDCA (e.g., 5 g), 5 wt% Ru/Al₂O₃ (e.g., 0.5 g, 10 wt% of substrate), and deionized water (e.g., 100 mL).

    • Causality Note: Water is an excellent green solvent for this reaction. The catalyst loading is optimized to ensure a sufficient number of active sites for efficient conversion without being wasteful.

  • System Purge: Seal the reactor and purge the system 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas to remove all air.

  • Reaction Execution: Pressurize the reactor with H₂ to 50 bar. Begin stirring (e.g., 800 rpm) and heat the reactor to the desired temperature (e.g., 80°C).[4]

    • Causality Note: 80°C is typically sufficient for furan ring hydrogenation without promoting significant side reactions. The high H₂ pressure ensures high hydrogen concentration on the catalyst surface, driving the reaction forward.

  • Monitoring & Completion: Maintain the reaction for 4-6 hours, or until H₂ uptake ceases, indicating reaction completion.

  • Product Recovery: Cool the reactor to room temperature and carefully vent the excess H₂ gas. Filter the reaction mixture to recover the heterogeneous Ru/Al₂O₃ catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Isolation: The aqueous filtrate contains the dissolved THFDCA product. The water can be removed under reduced pressure using a rotary evaporator to yield crude THFDCA, which can be further purified by recrystallization if necessary. An 83-88% yield of THFDCA can be expected.[4]

Protocol 2: Catalytic Ring-Opening of THFDCA to Adipic Acid

This protocol utilizes an iodide-containing ionic liquid, a modern and recyclable catalytic system that avoids the severe corrosion issues associated with traditional hydroiodic acid.[4]

Materials & Equipment:

  • This compound (THFDCA) from Protocol 1

  • Ionic Liquid Catalyst: [MIM(CH₂)₄SO₃H]I (1-(4-sulfobutyl)-3-methylimidazolium iodide)

  • High-pressure autoclave reactor

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reactor Charging: In a high-pressure autoclave, combine THFDCA (e.g., 1 g) and the ionic liquid [MIM(CH₂)₄SO₃H]I (e.g., 9.4 g, providing a significant molar excess of the catalytic medium).[4]

  • System Purge: Seal the reactor and purge with nitrogen and then hydrogen as described in Protocol 1.

  • Reaction Execution: Pressurize the reactor with H₂ to approximately 34 bar (3.4 MPa).[4] Begin stirring and heat the mixture to 180°C.

    • Causality Note: The high temperature of 180°C is required to provide sufficient activation energy for the C-O ether bond cleavage, which is the rate-limiting step. The ionic liquid acts as both the iodide source and the proton donor, facilitating the reaction in a contained, recyclable medium.

  • Monitoring & Completion: Hold the reaction at temperature and pressure for 2 hours.[4]

  • Product Isolation: After cooling and venting the reactor, add a small amount of water to the mixture to dissolve the ionic liquid and any unreacted starting material.

  • Extraction: Extract the adipic acid product from the aqueous ionic liquid phase using ethyl acetate (e.g., 3 x 50 mL). The ionic liquid remains in the aqueous phase and can be recovered by evaporating the water for reuse.

    • Causality Note: Adipic acid has higher solubility in ethyl acetate than in the aqueous ionic liquid phase, allowing for efficient separation.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The resulting solid is adipic acid. A yield of over 90% can be achieved with this method.[4]

Experimental_Workflow start Start Materials: FDCA, Ru/Al₂O₃, H₂O, H₂ protocol1 Protocol 1: FDCA Hydrogenation - Autoclave Reactor - 80°C, 50 bar H₂ - 4-6 hours start->protocol1 filtration1 Catalyst Separation (Filtration/Centrifugation) protocol1->filtration1 catalyst_recycle Recycle Ru/Al₂O₃ filtration1->catalyst_recycle isolation1 THFDCA Isolation (Solvent Evaporation) filtration1->isolation1 thfdca_intermediate Intermediate: THFDCA isolation1->thfdca_intermediate protocol2 Protocol 2: THFDCA Ring-Opening - Autoclave Reactor - 180°C, 34 bar H₂ - 2 hours - Ionic Liquid Catalyst thfdca_intermediate->protocol2 extraction Product Extraction (Ethyl Acetate) protocol2->extraction il_recycle Recycle Ionic Liquid extraction->il_recycle purification Final Purification (Drying & Evaporation) extraction->purification final_product Final Product: Adipic Acid purification->final_product analysis Characterization (HPLC, NMR, MS) final_product->analysis

General experimental workflow for the two-step synthesis of Adipic Acid.

Part 3: Product Analysis and Characterization

Rigorous analytical techniques are essential to validate the identity and purity of the intermediate and final products and to quantify the reaction performance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for monitoring reaction progress, calculating substrate conversion, and determining product yield.

    • Typical Conditions: A C18 column with an acidic aqueous mobile phase (e.g., 0.005 M H₂SO₄ in water) is commonly used.

    • Detection: A UV detector (at ~210 nm) or a Refractive Index (RI) detector can be used.

    • Quantification: Yields are calculated using calibration curves generated from authentic standards of FDCA, THFDCA, and adipic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the isolated products. The disappearance of furanic proton signals (~7.2 ppm in ¹H NMR) confirms the complete hydrogenation of FDCA to THFDCA. The appearance of characteristic aliphatic signals for adipic acid confirms the final product's identity.

  • Mass Spectrometry (MS): Coupled with gas or liquid chromatography (GC-MS or LC-MS), mass spectrometry confirms the molecular weight of the products, providing definitive structural evidence.

Part 4: Summary of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the conversion of THFDCA to adipic acid. The following table summarizes data from notable studies.

Catalyst SystemSolventTemp. (°C)Pressure (bar H₂)Time (h)THFDCA Yield (%)Adipic Acid Yield (%)Reference
5% Rh/C (for FDCA -> THFDCA)Acetic Acid---83-[4]
Pd/Silica (for FDCA -> THFDCA)Acetic Acid14050388-[4]
Ru/Al₂O₃ (for FDCA -> THFDCA)Water80504>95-[4]
HI (from THFDCA)Acetic Acid160---99[4]
HI & H₂ (from THFDCA)Propionic Acid160~55--89[10]
[MIM(CH₂)₄SO₃H]I & H₂ (from THFDCA)Neat180342->93[4]
Zeolites & NaI (from THFDCA)Acetic Acid160~55--~70-80[9]

References

Application Notes and Protocols for the Catalytic Oxidation of 2,5-Bis(hydroxymethyl)tetrahydrofuran (THFDM) to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)

This compound (THFDCA) is a bio-based platform chemical with significant potential in the polymer industry. As a saturated heterocyclic dicarboxylic acid, THFDCA can serve as a monomer for the synthesis of novel polyesters, polyamides, and polyurethanes with enhanced properties.[1] Its structure, derived from the hydrogenation of the furan ring in 2,5-furandicarboxylic acid (FDCA), imparts greater flexibility and durability to the resulting polymers compared to their furan-based counterparts.[1] This makes THFDCA-based polymers attractive for a range of applications, including automotive components, industrial textiles, and high-performance coatings.[1] The synthesis of THFDCA from 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM), a readily available derivative of the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF), represents a key step in the value chain of renewable chemicals.[2][3][4][5][6][7] This document provides a detailed guide to the catalytic oxidation of THFDM to THFDCA, focusing on established methods and offering insights into potential avenues for further research.

Physicochemical Properties of THFDCA

A fundamental understanding of the target molecule's properties is crucial for process development, purification, and characterization.

PropertyValueSource
Molecular Formula C₆H₈O₅[3][8]
Molecular Weight 160.12 g/mol [1][3][8]
IUPAC Name oxolane-2,5-dicarboxylic acid[3][8]
CAS Number 6338-43-8[1][3]
Melting Point 106-109 °C[1]
Boiling Point 425.5 °C[1]
Relative Density 1.535 g/mL[1]

Reaction Pathway and Mechanism

The oxidation of THFDM to THFDCA proceeds through a stepwise oxidation of the primary alcohol groups. The reaction pathway involves the formation of an intermediate, 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA), where one of the alcohol groups has been oxidized to a carboxylic acid.[2][4][5][6][7] This intermediate is then further oxidized to yield the final product, THFDCA.[2][4][5][6][7] The selective conversion of both alcohol groups to carboxylic acids without significant side product formation is a key challenge and the focus of catalyst development.[4][5]

ReactionPathway THFDM THFDM (2,5-Bis(hydroxymethyl)tetrahydrofuran) THFCA THFCA (5-Hydroxymethyl tetrahydrofuran-2-carboxylic acid) THFDM->THFCA Oxidation Step 1 THFDCA THFDCA (this compound) THFCA->THFDCA Oxidation Step 2

Caption: Stepwise oxidation of THFDM to THFDCA via the THFCA intermediate.

Established Method: Gold-Catalyzed Aerobic Oxidation

The most well-documented and successful method for the selective oxidation of THFDM to THFDCA utilizes gold nanoparticles supported on hydrotalcite (Au/HT).[2][4][5][6][7] This heterogeneous catalytic system operates in water as a solvent, uses air as the oxidant, and notably, does not require the addition of a homogeneous base, making it a sustainable and environmentally benign process.[4][5]

Causality Behind Experimental Choices
  • Gold Nanoparticles: Gold nanoparticles are highly effective for the selective oxidation of primary alcohols to carboxylic acids.[5] Their catalytic activity is highly dependent on particle size, with smaller particles generally exhibiting higher turnover frequencies.[4][5]

  • Hydrotalcite (HT) Support: Hydrotalcite, a layered double hydroxide with basic properties, plays a crucial role in the catalytic process. It can act as a solid base to facilitate the formation of alkoxide species, which is a key step in the oxidation mechanism, thereby avoiding the need for soluble bases that can complicate downstream processing.[4][5] The basicity of the HT support significantly influences the catalyst's performance.[2][7]

  • Water as Solvent: Water is an environmentally friendly, safe, and inexpensive solvent that can also accelerate the oxidation of primary alcohols.[5]

  • Air as Oxidant: The use of air as the oxidant is a key feature of this green chemical process, avoiding the need for stoichiometric and often hazardous oxidizing agents.[4][5]

Experimental Protocol: Gold-Catalyzed Aerobic Oxidation of THFDM

This protocol is adapted from the work of Meinds et al., ACS Sustainable Chem. Eng. 2019.[2][4][5][6][7]

Materials:

  • 2,5-Bis(hydroxymethyl)tetrahydrofuran (THFDM), >99% purity

  • Hydrotalcite (HT) support (e.g., Mg/Al molar ratio of 1 to 4.1)

  • HAuCl₄ (Hydrogen tetrachloroaurate(III))

  • Milli-Q water

  • Stainless-steel autoclave reactor

  • Stirring mechanism

  • Temperature and pressure control systems

  • Filtration apparatus

  • Analytical equipment (e.g., HPLC, NMR)

Catalyst Preparation (Au/HT):

The Au/HT catalyst is typically prepared by a deposition-precipitation method. A detailed procedure can be found in the supporting information of the cited literature. The gold loading is generally around 2 wt%.

Reaction Procedure:

  • Reactor Setup: Add the Au/HT catalyst (e.g., ~0.17 g for a 30 mL reaction volume) and a 0.02 M aqueous solution of THFDM (30 mL) to the stainless-steel autoclave. The molar ratio of THFDM to Au is typically around 40:1.[4]

  • Sealing and Pressurization: Seal the reactor and pressurize it with air to 30 bar.[2][4][6][7]

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 70-110 °C) with constant stirring (e.g., 600 rpm).[2][4][6][7] The reaction time can vary from 5 to 7 hours.[2][6][7]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them by HPLC.

  • Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully depressurize it. Separate the catalyst from the reaction mixture by filtration. The aqueous solution containing THFDCA and any unreacted THFDM or THFCA can then be analyzed and processed for product isolation.

Key Performance Indicators:

CatalystTemperature (°C)Time (h)THFDM Conversion (%)THFDCA Yield (%)Reference
Au/HT-31107>8991[2][6][7]
Au/HT-1905--[4]
AuCu-A/HT-170---[4]

Note: The performance of bimetallic Au-Cu catalysts has also been investigated, showing enhanced activity at lower temperatures.[2][4][6][7]

ExperimentalWorkflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst Au/HT Catalyst Reactor Load Autoclave Reactor Catalyst->Reactor THFDM_sol Aqueous THFDM Solution THFDM_sol->Reactor Pressurize Pressurize with Air (30 bar) Reactor->Pressurize Heat Heat (70-110 °C) & Stir Pressurize->Heat Cool Cool & Depressurize Heat->Cool Filter Filter to Remove Catalyst Cool->Filter Analyze Analyze Product Solution (HPLC, NMR) Filter->Analyze

Caption: Experimental workflow for the gold-catalyzed aerobic oxidation of THFDM.

Investigational and Developmental Catalytic Systems

While the gold-catalyzed system is well-established, the exploration of alternative catalysts is crucial for process optimization and cost reduction. The following section outlines potential avenues for research based on general principles of alcohol oxidation.

Palladium-Based Catalysts

Palladium is another noble metal known for its catalytic activity in alcohol oxidation. Heterogeneous palladium catalysts, often modified with promoters like bismuth and tellurium, have shown high efficacy for the oxidation of a diverse range of primary alcohols to carboxylic acids.[9][10]

Potential Advantages:

  • High activity for alcohol oxidation.

  • Potential for operation in continuous flow reactors.[9][10]

Considerations for THFDM Oxidation:

  • The substrate scope of these catalysts would need to be evaluated for THFDM.

  • Reaction conditions (temperature, pressure, solvent) would require optimization.

Non-Noble Metal Catalysts

The development of catalysts based on earth-abundant and inexpensive metals is a primary goal in green chemistry.

  • Cobalt and Manganese-Based Catalysts: Mixed oxides of cobalt and iron, as well as copper and manganese, have been investigated for the oxidation of HMF to FDCA.[11] These systems often utilize a co-oxidant like tert-butyl hydroperoxide. Adapting such systems for THFDM oxidation could be a promising research direction.

  • Iron-Based Catalysts: Iron nitrate in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to be an effective catalytic system for the oxidation of alcohols to carboxylic acids using oxygen or air as the oxidant.[12]

Challenges and Opportunities:

  • Selectivity towards the dicarboxylic acid without over-oxidation or side reactions is a key challenge.

  • The stability and recyclability of non-noble metal catalysts under the required reaction conditions need to be thoroughly investigated.

Biocatalytic Approaches

Enzymatic catalysis offers the potential for highly selective transformations under mild conditions. While no specific enzyme has been reported for the oxidation of THFDM to THFDCA, the discovery of oxidases capable of converting HMF to FDCA suggests that biocatalytic routes could be developed.[13]

Future Research Directions:

  • Screening of existing alcohol oxidases for activity towards THFDM.

  • Enzyme engineering to improve the activity and stability for this specific transformation.

Conclusion

The catalytic oxidation of THFDM to THFDCA is a pivotal step in the production of bio-based polymers. The hydrotalcite-supported gold nanoparticle system stands out as a highly effective and sustainable method, offering high yields under environmentally benign conditions. Future research should focus on exploring alternative catalytic systems, including those based on other noble metals, non-noble metals, and biocatalysts, to further enhance the economic viability and environmental footprint of THFDCA production. This will undoubtedly pave the way for the broader application of this versatile bio-based monomer in the materials industry.

References

Application Note: Analytical Techniques for Quantifying Tetrahydrofuran-2,5-dicarboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydrofuran-2,5-dicarboxylic acid (THF-DA), with a molecular formula of C₆H₈O₅ and a molecular weight of approximately 160.12 g/mol , is an increasingly important bio-based platform chemical.[1][2][3] Derived from renewable resources, it serves as a critical monomer in the synthesis of advanced polymers like polyesters and polyamides, and as a building block in the pharmaceutical industry.[1][4] The stereochemistry of the two carboxylic acid groups on the tetrahydrofuran ring, predominantly the cis-configuration, significantly influences the properties of the resulting polymers and the efficacy of pharmaceutical intermediates.[1] Therefore, the accurate quantification of THF-DA purity, including the determination of isomeric content and the identification of process-related impurities, is paramount for ensuring product quality, consistency, and performance in research, development, and manufacturing.

This comprehensive guide provides detailed protocols and technical insights into the primary analytical techniques for the robust characterization of THF-DA purity. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that ensure data integrity and reliability.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of THF-DA. Its versatility allows for the simultaneous quantification of the main component (assay), the separation of geometric isomers (cis/trans), and the detection of hydrophilic and semi-polar impurities. Ion-exclusion chromatography is particularly well-suited for organic acids like THF-DA.[5]

Scientific Principles

In ion-exclusion HPLC, a sulfonated polystyrene-divinylbenzene resin in the hydrogen form is typically used as the stationary phase. The separation mechanism is based on the principle of Donnan exclusion.[5] Highly ionized species (strong acids) are repelled by the negatively charged sulfonate groups of the stationary phase and are excluded from the pores of the resin, thus eluting quickly. Weaker acids, such as THF-DA, exist in a partially protonated state in the acidic mobile phase. This allows them to penetrate the pores of the stationary phase to varying degrees, leading to their retention and separation. The separation is primarily governed by the pKa of the analytes; acids with lower pKa values elute earlier.[5]

A reported method for analyzing THFDCA utilizes a Bio-Rad Aminex HPX-87H column with a dilute sulfuric acid eluent, which is a classic example of this technique.[6][7]

Experimental Protocol: HPLC-UV

Objective: To determine the purity of THF-DA and quantify related impurities.

Materials:

  • THF-DA sample

  • Reference Standard: High-purity THF-DA (≥99.5%)

  • Deionized water, HPLC grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • Acetonitrile, HPLC grade (for system flushing)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm (or equivalent ion-exclusion column).

  • Data acquisition and processing software.

Procedure:

  • Mobile Phase Preparation: Prepare a 5 mM (0.005 N) H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to HPLC-grade water. For example, to prepare 1 L, add 0.27 mL of concentrated H₂SO₄ to ~900 mL of water, then bring the volume to 1 L. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of the THF-DA reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~0.5 mg/mL. This is the primary standard stock solution.

    • Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 0.75 mg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the THF-DA test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 0.6 mL/min

    • Column Temperature: 50-60 °C[7]

    • Injection Volume: 10 - 20 µL

    • Detector Wavelength: 210 nm[8][9]

    • Run Time: Approximately 20-30 minutes, sufficient to elute the main peak and any post-eluting impurities.

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the sample solution. It is recommended to bracket the sample injection with standard injections to monitor system stability.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the THF-DA standard against its concentration. Determine the linearity (R² > 0.999).

    • Calculate the concentration of THF-DA in the sample solution using the calibration curve.

    • Calculate the purity of the sample as a percentage, often using an area percent normalization for impurities, assuming a similar response factor for structurally related impurities. For a more accurate impurity profile, reference standards for expected impurities should be used.

Data Presentation: HPLC Method Parameters

ParameterConditionRationale
ColumnBio-Rad Aminex HPX-87H, 300 mm x 7.8 mmSpecifically designed for organic acid separation via ion-exclusion mechanism.[6]
Mobile Phase5 mM Sulfuric Acid (H₂SO₄) in waterAcidic pH ensures carboxylic acids are in their less dissociated form, enabling retention on the column.[5]
Flow Rate0.55 mL/minProvides optimal separation and reasonable run time.[7]
Column Temperature60 °CImproves peak shape and reduces viscosity of the mobile phase, leading to better efficiency.[7]
DetectionUV at 210 nmWavelength for maximum absorbance of the carboxylic acid functional group.[8][9]
Injection Volume10 µLA small volume prevents column overloading and peak distortion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Analysis

NMR spectroscopy is an indispensable tool for the qualitative analysis of THF-DA. It provides unambiguous structural confirmation and is the primary method for determining the ratio of cis to trans isomers.

Scientific Principles

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum allow for the assignment of protons in the molecule. For THF-DA, the protons on the tetrahydrofuran ring will have distinct chemical shifts and coupling constants depending on their spatial orientation. Crucially, the coupling constants between vicinal protons in a ring system are dependent on the dihedral angle between them, which is different for cis and trans isomers. Generally, the coupling constant for trans protons is larger than for cis protons.[10] This difference allows for the quantification of the isomeric ratio by integrating the respective signals.[6]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of THF-DA and determine the cis/trans isomeric ratio.

Materials:

  • THF-DA sample

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher for better resolution)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the THF-DA sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

    • If using D₂O, the acidic protons of the carboxylic acids will exchange with deuterium and will not be observed. DMSO-d₆ is often used to observe these acidic protons.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Structure Confirmation: Compare the obtained chemical shifts and multiplicities with known literature values or predicted spectra for THF-DA to confirm the identity.

    • Isomer Analysis: Identify the distinct sets of signals corresponding to the cis and trans isomers in the ¹H spectrum. The protons at positions 2 and 5 are particularly sensitive to the stereochemistry.

    • Integrate the well-resolved signals corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.

Potentiometric Titration for Total Acidity Assay

Potentiometric titration is a classic, highly accurate, and precise method for determining the total acid content of a sample. For a dicarboxylic acid like THF-DA, this method quantifies the total number of carboxylic acid groups present.

Scientific Principles

This method involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. An acid-base titration is performed, typically using a strong base to titrate the acidic THF-DA. A glass pH electrode is used as the indicator electrode, and its potential changes as the concentration of H⁺ ions in the solution decreases.[11] A sharp change in potential occurs at the equivalence point, where the moles of the titrant are stoichiometrically equivalent to the moles of the analyte. For a dicarboxylic acid, two equivalence points may be observed if the pKa values of the two carboxylic acid groups are sufficiently different, though often a single equivalence point representing the neutralization of both protons is used for the assay.[12] Non-aqueous solvents are often employed for organic acids to improve solubility and sharpen the endpoint.[13][14]

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the total acidity (assay) of THF-DA.

Materials:

  • THF-DA sample

  • Tetrabutylammonium hydroxide (TBAH), 0.1 N in a suitable solvent (e.g., isopropanol), standardized.

  • Solvent for sample dissolution (e.g., pyridine, methanol, or a mixture).[12][13]

  • High-purity potassium hydrogen phthalate (KHP) for standardization of TBAH.

Instrumentation:

  • Autotitrator or a pH/mV meter with a stirrer.

  • Combined glass pH electrode or a separate glass and reference electrode pair suitable for non-aqueous solvents.

  • Burette (manual or automated).

Procedure:

  • Titrant Standardization: Standardize the 0.1 N TBAH solution against a known mass of KHP.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of THF-DA sample (e.g., 100-150 mg) into a beaker.

    • Dissolve the sample in a suitable volume (e.g., 50 mL) of the chosen non-aqueous solvent.

  • Titration:

    • Immerse the electrode(s) and the burette tip into the sample solution.

    • Start the stirrer at a moderate speed.

    • Titrate the sample with the standardized 0.1 N TBAH, recording the potential (mV or pH) as a function of the titrant volume added. Add the titrant in smaller increments as the potential begins to change more rapidly, indicating the approach of the endpoint.[15]

  • Endpoint Determination:

    • Plot the titration curve (potential vs. volume of titrant).

    • The equivalence point is the point of maximum slope on the curve. This can be determined more accurately by plotting the first derivative (ΔmV/ΔV vs. V) or the second derivative (Δ²mV/ΔV² vs. V) of the titration curve.[16] The Gran plot method can also be used for precise endpoint determination.[17][18]

  • Calculation:

    • Calculate the assay of THF-DA using the following formula: Purity (%) = (V * N * EW * 100) / W Where:

      • V = Volume of TBAH at the equivalence point (L)

      • N = Normality of the TBAH solution (eq/L)

      • EW = Equivalent weight of THF-DA (Molecular Weight / 2, which is ~80.06 g/eq)

      • W = Weight of the sample (g)

Gas Chromatography (GC) for Volatile Impurities and Derivatized Analytes

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While THF-DA itself is not sufficiently volatile for direct GC analysis, it can be analyzed after a chemical derivatization step that converts the polar carboxylic acid groups into less polar, more volatile esters or silyl ethers.[1] This makes GC a valuable tool for identifying and quantifying certain types of impurities or for an alternative assay method.

Scientific Principles

Derivatization is a chemical reaction that modifies the analyte to make it suitable for GC analysis. The two most common methods for carboxylic acids are:

  • Silylation: The active hydrogens of the carboxylic acid groups are replaced by a trimethylsilyl (TMS) group, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19][20] This reaction produces volatile and thermally stable TMS esters.

  • Esterification: The carboxylic acids are converted to their corresponding esters, often methyl esters, using reagents like BF₃-methanol.[1]

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) can be used for definitive identification of the analyte and its impurities.

Experimental Protocol: GC-FID/MS after Silylation

Objective: To analyze THF-DA and its impurities after derivatization.

Materials:

  • THF-DA sample

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[20]

  • Anhydrous solvent (e.g., pyridine, acetonitrile).[2]

  • Reaction vials with PTFE-lined caps.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase like a DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Heating block or oven.

Procedure:

  • Sample Preparation (Moisture is critical):

    • Accurately weigh 1-5 mg of the dried THF-DA sample into a reaction vial. Samples must be completely dry, as moisture will consume the derivatization reagent.[2]

  • Derivatization:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

    • Add 200 µL of BSTFA (+1% TMCS). The reagent should be in molar excess.[20]

    • Tightly cap the vial and heat at 70-80 °C for 60 minutes to ensure complete derivatization.[2]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5-10 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C

    • MS Transfer Line Temperature: 280 °C (if using MS).

  • Analysis:

    • Cool the reaction vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC.

    • Analyze the resulting chromatogram to determine the purity and identify any impurity peaks by their retention times and, if using MS, their mass spectra.

Method Validation and Scientific Integrity

To ensure the trustworthiness of the analytical data, the primary assay method (typically HPLC) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[19] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] This is demonstrated by showing that the peaks for these components are well-resolved from the main THF-DA peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used, and the correlation coefficient (R²) should be >0.99.[20]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[21]

Visualizing the Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Accurately Weigh THF-DA Sample & Standard p2 Dissolve & Dilute in Mobile Phase p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 h1 Equilibrate System (Aminex HPX-87H Column) p3->h1 h2 Inject Blank, Standards, & Sample h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Purity & Impurity Profile d2->d3

Caption: Workflow for THF-DA purity analysis by HPLC.

GC Analysis Workflow (with Derivatization)

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID/MS Analysis cluster_data Data Processing p1 Weigh Dry THF-DA Sample p2 Add Anhydrous Solvent & BSTFA Reagent p1->p2 p3 Heat at 70-80°C for 60 min p2->p3 g1 Inject Derivatized Sample into GC p3->g1 g2 Separate on DB-5 Column (Temp Program) g1->g2 g3 Detect with FID or MS g2->g3 d1 Integrate Peaks g3->d1 d2 Identify Impurities (Retention Time, Mass Spectra) d1->d2 d3 Quantify Components d2->d3

Caption: Workflow for THF-DA analysis by GC after silylation.

References

Application Notes and Protocols: Synthesis and Application of Tetrahydrofuran-2,5-dicarboxylic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Potential of a Flexible, Bio-derived Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, and drug delivery.[1] The tunability of their structure, achieved by judicious selection of metal nodes and organic linkers, allows for the precise engineering of pore size, shape, and functionality.[1] Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a particularly promising, bio-derivable dicarboxylic acid linker. Its saturated, flexible five-membered ring introduces a degree of structural dynamism not present in more rigid aromatic linkers like terephthalic acid. This inherent flexibility can lead to MOFs with unique guest-responsive properties, making them "smart" materials for a variety of applications.[2][3] Furthermore, the chirality of THFDCA offers the potential for the synthesis of homochiral MOFs, which are of significant interest for enantioselective separations and asymmetric catalysis.[4][5]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of THFDCA-based MOFs, tailored for researchers and professionals in materials science and drug development. We will delve into the causal relationships behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Part 1: The Building Block - Synthesis of this compound (THFDCA)

The journey to novel MOFs begins with the synthesis of the organic linker. THFDCA can be synthesized from bio-based precursors, aligning with the principles of green chemistry. A common route involves the catalytic hydrogenation of 2,5-furandicarboxylic acid (FDCA), a platform chemical derivable from biomass.

Protocol 1: Synthesis of THFDCA from FDCA

This protocol is adapted from established methods for the hydrogenation of furanic compounds.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Palladium on carbon (Pd/C, 5-10 wt%) catalyst

  • Deionized water or a suitable organic solvent (e.g., ethanol)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: In a high-pressure autoclave, dissolve a known amount of FDCA in the chosen solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the FDCA.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (typically 10-50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 50-100 °C) and stir the reaction mixture vigorously for a specified time (typically 2-24 hours). The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude THFDCA. The product can be further purified by recrystallization.

Causality in Synthesis:

  • Catalyst Choice: Palladium is a highly efficient catalyst for the hydrogenation of the furan ring due to its ability to activate both the furan ring and hydrogen.

  • Solvent: The choice of solvent can influence the solubility of the starting material and product, as well as the catalyst activity. Water is an environmentally benign solvent, while alcohols can also be effective.

  • Pressure and Temperature: These parameters are crucial for achieving complete hydrogenation. Higher pressures and temperatures generally lead to faster reaction rates but may also promote side reactions. Optimization is key to maximizing the yield and purity of THFDCA.

Part 2: Synthesis of THFDCA-Based MOFs

The synthesis of MOFs typically involves the self-assembly of metal ions or clusters and the organic linker under solvothermal or hydrothermal conditions.[1][6] The flexible nature of the THFDCA linker can lead to the formation of dynamic structures that may respond to guest molecules.[3]

Protocol 2: General Solvothermal Synthesis of a THFDCA-based MOF

This protocol provides a general starting point for the synthesis of THFDCA-based MOFs. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired product.

Materials:

  • This compound (THFDCA)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution Preparation: In a glass vial, dissolve the THFDCA linker and the metal salt in the chosen solvent. The molar ratio of linker to metal salt is a critical parameter to be varied for optimization.

  • Sonication: Sonicate the mixture for a few minutes to ensure homogeneity.

  • Reaction: Transfer the solution to a Teflon-lined autoclave, seal it, and place it in a preheated oven. The reaction temperature typically ranges from 80 to 150 °C, and the reaction time can vary from 12 to 72 hours.[7]

  • Cooling and Crystal Collection: After the reaction, allow the autoclave to cool down slowly to room temperature. The slow cooling rate is often crucial for the formation of high-quality single crystals. Collect the crystalline product by filtration or decantation.

  • Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules occluded within the pores of the MOF, a process called "activation" is necessary. This is typically achieved by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum.

Causality in Synthesis:

  • Solvent System: High-boiling point solvents like DMF and DEF are commonly used to reach the necessary reaction temperatures for MOF crystallization. They also act as templates, influencing the final structure.

  • Temperature and Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster crystallization but may also result in less stable phases.

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), can influence the crystal size and morphology by competing with the linker for coordination to the metal centers.

Diagram of the General MOF Synthesis Workflow:

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation Start Dissolve Linker & Metal Salt Sonication Sonication Start->Sonication Homogenize Reaction Autoclave Reaction (Heat & Time) Sonication->Reaction Cooling Slow Cooling Reaction->Cooling Collection Crystal Collection Cooling->Collection Washing Washing with Fresh Solvent Collection->Washing Activation Solvent Exchange & Vacuum Heating Washing->Activation Final_Product Activated MOF Activation->Final_Product

Caption: General workflow for the solvothermal synthesis and activation of a THFDCA-based MOF.

Part 3: Characterization of THFDCA-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Table 1: Key Characterization Techniques for THFDCA-Based MOFs

TechniquePurposeInformation Obtained
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.The diffraction pattern is a fingerprint of the crystalline structure. It can be compared to a simulated pattern from single-crystal X-ray diffraction data to confirm the identity of the product.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A weight loss profile as a function of temperature. The initial weight loss often corresponds to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.[8]
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.An adsorption-desorption isotherm of a gas (typically nitrogen at 77 K). The BET equation is used to calculate the surface area, which is a crucial parameter for applications like gas storage and catalysis.[9]
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF.Provides detailed information about bond lengths, bond angles, coordination environment of the metal centers, and the overall framework topology. This is the definitive method for structure determination.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers.The spectrum shows characteristic absorption bands for the carboxylate groups of the THFDCA linker. A shift in the carbonyl stretching frequency upon coordination to the metal is a key indicator of MOF formation.

Part 4: Applications of THFDCA-Based MOFs

The unique structural features of THFDCA-based MOFs, particularly their potential flexibility and chirality, open up a range of applications.

Application 1: Drug Delivery

The porous nature and high surface area of MOFs make them excellent candidates for drug delivery systems.[6][11][12][13] The flexibility of THFDCA-based MOFs could allow for a "breathing" effect, where the pores expand or contract in response to the guest drug molecule, potentially leading to high drug loading capacities and controlled release profiles.[14]

This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into a THFDCA-based MOF and studying its release profile.

Materials:

  • Activated THFDCA-based MOF

  • Model drug (e.g., ibuprofen)

  • Suitable solvent for the drug (e.g., ethanol, hexane)

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading:

    • Immerse a known amount of the activated MOF in a concentrated solution of the drug in a suitable solvent.

    • Stir the suspension for a prolonged period (e.g., 24-48 hours) at room temperature to allow for maximum drug encapsulation.

    • Collect the drug-loaded MOF by centrifugation and wash it with fresh solvent to remove any surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum.

    • Determine the amount of loaded drug by dissolving a known weight of the loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectrophotology.

  • In Vitro Drug Release:

    • Disperse a known amount of the drug-loaded MOF in a vial containing PBS (pH 7.4).

    • Place the vial in a shaking incubator at 37 °C to simulate physiological conditions.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.

    • Analyze the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer.

    • Plot the cumulative percentage of drug released as a function of time.

Diagram of the Drug Delivery Mechanism:

Drug_Delivery cluster_loading Drug Loading cluster_release Drug Release MOF Activated MOF Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Immersion & Stirring Drug_Solution Drug Solution Drug_Solution->Loaded_MOF Loaded_MOF2 Drug-Loaded MOF Released_Drug Released Drug Loaded_MOF2->Released_Drug Diffusion PBS PBS (pH 7.4, 37°C) PBS->Released_Drug

Caption: Schematic of drug loading into and release from a THFDCA-based MOF.

Application 2: Heterogeneous Catalysis

The well-defined active sites (metal nodes and/or functionalized linkers) and porous structure of MOFs make them promising heterogeneous catalysts.[15][16] The flexibility of the THFDCA linker could allow for substrate-induced fit, potentially enhancing catalytic activity and selectivity.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often used to test the catalytic activity of basic sites in MOFs.

Materials:

  • Activated THFDCA-based MOF (as catalyst)

  • Benzaldehyde

  • Malononitrile

  • A suitable solvent (e.g., ethanol)

  • Gas chromatograph (GC) or GC-Mass Spectrometry (GC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde, malononitrile, and the activated THFDCA-based MOF catalyst in the chosen solvent.

  • Reaction: Stir the reaction mixture at a specific temperature (e.g., room temperature or slightly elevated) for a set period.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC or GC-MS to determine the conversion of benzaldehyde and the yield of the product.

  • Catalyst Reusability: After the reaction, recover the MOF catalyst by filtration or centrifugation, wash it with the solvent, dry it, and reuse it in a subsequent catalytic run to assess its stability and reusability.

Application 3: Gas Storage and Separation

The high porosity and tunable pore sizes of MOFs make them attractive materials for the storage of gases like hydrogen and methane, and for the separation of gas mixtures.[17][18] The flexibility of THFDCA-based MOFs could lead to selective gas uptake through a "gate-opening" mechanism, where the framework structure changes upon adsorption of a specific gas molecule.[19]

Materials:

  • Activated THFDCA-based MOF

  • Volumetric gas adsorption analyzer

  • High-purity adsorbate gases (e.g., N₂, H₂, CO₂, CH₄)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the activated MOF and place it in the sample tube of the gas adsorption analyzer.

  • Degassing: Degas the sample under high vacuum and elevated temperature to remove any residual solvent or adsorbed atmospheric gases.

  • Adsorption Isotherm Measurement: Introduce the adsorbate gas into the sample tube in a stepwise manner and measure the amount of gas adsorbed at each pressure point at a constant temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂ and CH₄).

  • Data Analysis: Plot the amount of gas adsorbed versus pressure to obtain the adsorption isotherm. From this data, you can calculate the gas uptake capacity, surface area, and pore volume. For gas separation potential, single-component isotherms for different gases can be compared.

Conclusion and Future Outlook

This compound represents a versatile and sustainable building block for the design of novel metal-organic frameworks. Its inherent flexibility and chirality offer exciting opportunities to create advanced materials with dynamic properties. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to explore the synthesis and unlock the full potential of THFDCA-based MOFs in drug delivery, catalysis, and gas separation. As research in this area continues to grow, we can expect to see the development of even more sophisticated and functional materials derived from this promising linker.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). This resource is designed for researchers, chemists, and professionals in drug development and polymer science who are working to enhance the yield and selectivity of THFDCA production. As a promising bio-based monomer, mastering its synthesis is crucial for advancing sustainable chemistry.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and scale-up operations.

I. Understanding the Synthetic Pathways to THFDCA

Two primary routes dominate the synthesis of THFDCA, each with its own set of advantages and challenges. Your experimental observations will often point towards issues specific to the chosen pathway.

  • Route A: Catalytic Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM) : This pathway involves the oxidation of both primary alcohol groups on the THFDM ring to carboxylic acids. It is often favored for being a more direct route from biomass-derived 5-(hydroxymethyl)furfural (HMF), from which THFDM is readily obtained in high yield via hydrogenation.[1][2]

  • Route B: Catalytic Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA) : This method involves the reduction of the furan ring of FDCA to the saturated tetrahydrofuran ring. While FDCA is a well-established bio-based platform chemical, this hydrogenation can be challenging in terms of selectivity and may require the use of corrosive solvents like acetic acid.[1]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

A. Low Yield and Poor Conversion

Question 1: My THFDCA yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a multifaceted problem that can stem from several factors, often related to catalyst activity, reaction conditions, or starting material purity.

  • Catalyst Deactivation: This is a primary cause of low conversion. The catalyst's active sites may be compromised through sintering, poisoning, or coking. Refer to the detailed Catalyst Deactivation and Regeneration section below for diagnostic and remedial procedures.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.[3]

    • For THFDM Oxidation: Insufficient temperature or pressure can lead to incomplete oxidation. For instance, with gold-based catalysts, temperatures around 110°C and pressures of 30 bar of air have been shown to be effective.[1][2] Lower temperatures may result in the accumulation of the intermediate, 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA).[1]

    • For FDCA Hydrogenation: Inadequate hydrogen pressure or temperature can result in incomplete reduction of the furan ring.

  • Impure Starting Materials: The purity of your THFDM or FDCA is crucial. Impurities can act as catalyst poisons or participate in side reactions. Ensure your starting materials are of high purity, which can be verified by techniques like NMR and HPLC.

B. Poor Selectivity and Byproduct Formation

Question 2: I'm observing significant amounts of byproducts, primarily the mono-acid (THFCA) in my THFDM oxidation. How can I improve selectivity towards THFDCA?

Answer: The formation of 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA) is a common selectivity issue in the oxidation of THFDM, as it is the intermediate product.[1][2] Several factors can be adjusted to drive the reaction to completion:

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low will favor the formation of the intermediate. Gradually increasing the reaction time and/or temperature can promote the second oxidation step to yield THFDCA. For example, with Au/HT catalysts, increasing the temperature from 90°C to 110°C has been shown to significantly improve the yield of THFDCA.[1]

  • Catalyst Choice and Support: The nature of the catalyst and its support plays a crucial role.

    • Catalyst Support Basicity: The basicity of the catalyst support can influence the reaction. For gold nanoparticles on hydrotalcite (HT) supports, the Mg/Al ratio of the hydrotalcite affects the support's basicity and has been shown to impact catalyst performance.[1]

    • Bimetallic Catalysts: The use of bimetallic catalysts, such as Au-Cu, can enhance activity at lower temperatures, potentially improving selectivity by allowing for more controlled oxidation.[1]

  • Solvent Effects: The choice of solvent is critical. Water is an excellent solvent for the oxidation of THFDM as it is a polar, protic solvent that can facilitate the deep oxidation to carboxylic acids.[1] The use of organic solvents may alter the reaction pathway and selectivity.[3]

Question 3: In my FDCA hydrogenation, I'm seeing byproducts from incomplete hydrogenation or side reactions. How can I improve selectivity?

Answer: Selectivity in FDCA hydrogenation is challenging. Common issues include the formation of partially hydrogenated products or ring-opened species.

  • Catalyst Selection: Palladium-based catalysts, such as Pd on silica (Pd/SiO₂), have been reported to achieve high yields of THFDCA.[1] The choice of support material can significantly influence the stability and selectivity of the catalyst.

  • Solvent System: While effective, the use of acetic acid as a solvent can be problematic due to its corrosive nature.[1] Exploring alternative, less corrosive solvent systems is an active area of research.

  • Reaction Conditions: Carefully controlling hydrogen pressure and temperature is crucial to avoid over-reduction or side reactions.

C. Catalyst Deactivation and Regeneration

Question 4: My catalyst's activity is dropping significantly with each use. How can I diagnose the cause and regenerate it?

Answer: Catalyst deactivation is a common issue in heterogeneous catalysis and can be attributed to three main mechanisms: poisoning, sintering, and coking. Identifying the cause is the first step toward effective regeneration.

Diagnosing the Cause of Deactivation:

Deactivation Mechanism Observable Signs & Diagnostic Clues
Poisoning - Rapid and severe loss of activity, even at the beginning of the reaction.- May be accompanied by a change in selectivity.- Diagnostic Analysis: X-ray Photoelectron Spectroscopy (XPS) can identify foreign elements on the catalyst surface. Temperature-Programmed Desorption (TPD) can detect strongly chemisorbed species.
Sintering (Agglomeration) - Gradual loss of activity over several runs.- Often occurs at high reaction temperatures.- Diagnostic Analysis: Transmission Electron Microscopy (TEM) will show an increase in the average nanoparticle size. A decrease in the active metal surface area can be quantified by chemisorption techniques.
Coking/Fouling - Gradual loss of activity.- Visual change in the catalyst color (e.g., turning black).- Can lead to pore blockage in the support.- Diagnostic Analysis: Thermogravimetric Analysis (TGA) can quantify the amount of carbonaceous deposits. Nitrogen physisorption (BET analysis) can show a decrease in surface area and pore volume.

Regeneration Protocols:

  • For Gold-Based Catalysts (Used in THFDM Oxidation):

    • Addressing Sintering: Sintering is often irreversible. Prevention by operating at the lowest effective temperature is key.

    • Addressing Poisoning/Fouling: Product adsorption can be a cause of deactivation.[1] Washing the catalyst with a suitable solvent or a dilute base solution may help remove adsorbed species. For some gold catalysts, a mild oxidative treatment can be effective.

  • For Palladium-Based Catalysts (Used in FDCA Hydrogenation):

    • Addressing Coking: A common method for regenerating coked palladium catalysts is a controlled oxidation (calcination) to burn off carbonaceous deposits. This is typically followed by a reduction step to restore the metallic state of the palladium.

    • Thermal Treatment: Heating the catalyst in an inert atmosphere (e.g., nitrogen) can remove volatile materials. This can be followed by a controlled oxidation in a dilute oxygen stream.

D. Product Purification and Isomer Considerations

Question 5: I'm having difficulty purifying my crude THFDCA. What are the best practices for recrystallization?

Answer: Recrystallization is a powerful purification technique, but success depends on the proper choice of solvent and technique.

  • Solvent Selection: The ideal solvent is one in which THFDCA has high solubility at elevated temperatures and low solubility at room temperature or below.

    • For the related compound, FDCA, solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and mixtures with water have been used for recrystallization.[4] These may be a good starting point for screening for THFDCA.

    • A systematic approach to solvent screening with small amounts of crude product is recommended. Test a range of solvents with varying polarities.

  • Troubleshooting Common Recrystallization Problems:

    • Oiling Out: This occurs when the compound melts before it dissolves. This can happen if the boiling point of the solvent is higher than the melting point of your compound. Try a lower-boiling point solvent or use a solvent mixture.

    • No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. If that fails, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.

    • Poor Recovery: Too much solvent may have been used, or the compound may have significant solubility even at low temperatures. Minimize the amount of hot solvent used and ensure the solution is thoroughly cooled.

Question 6: My starting material, THFDM, is a mixture of cis and trans isomers. Does this affect my THFDCA synthesis?

Answer: Yes, the stereochemistry of the starting material can influence the final product.

  • Isomer Ratio in Starting Material: The hydrogenation of HMF to THFDM typically produces a majority of the cis isomer.[1]

  • Impact on Reaction: The cis/trans ratio of the starting THFDM is generally retained in the final THFDCA product during the oxidation process.[1]

  • Influence on Polymer Properties: The cis/trans ratio of the THFDCA monomer can significantly impact the properties of resulting polymers. For instance, in polyesters, a higher trans isomer content can lead to higher crystallinity.[5]

  • Analysis of Isomers: The ratio of cis to trans isomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, as the two isomers will have distinct signals.[1][6]

III. Experimental Protocols

Protocol 1: Synthesis of THFDCA via Oxidation of THFDM

This protocol is a general guideline based on reported procedures and should be optimized for your specific setup and catalyst.

  • Reactor Setup: To a high-pressure stainless-steel autoclave, add the hydrotalcite-supported gold catalyst and an aqueous solution of THFDM (e.g., 0.02 M).[1]

  • Reaction Conditions: Seal the reactor and pressurize with air to the desired pressure (e.g., 30 bar).[1] Heat the reactor to the target temperature (e.g., 110°C) with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of THFDM and the formation of THFDCA and any byproducts.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and depressurize. Filter the reaction mixture to recover the catalyst.

  • Purification: The aqueous solution containing THFDCA can be purified by recrystallization. Acidification of the solution may be necessary to precipitate the dicarboxylic acid, which can then be collected by filtration.

Protocol 2: Purity Assessment of THFDCA by HPLC
  • Mobile Phase Preparation: Prepare an appropriate aqueous acidic mobile phase (e.g., dilute sulfuric acid).

  • Column: Use a suitable column for organic acid analysis, such as a Bio-Rad Aminex HPX-87H or a C18 column.

  • Sample Preparation: Dissolve a known amount of your THFDCA product in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample into the HPLC system and monitor the elution profile using a UV detector.

  • Quantification: Calculate the purity by comparing the peak area of THFDCA to the total peak area of all components in the chromatogram.

IV. Visualizing Workflows and Pathways

Troubleshooting Workflow for Low THFDCA Yield

Low_Yield_Troubleshooting start Low THFDCA Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Starting Material Purity start->check_purity deactivated Catalyst Deactivated? check_catalyst->deactivated suboptimal Conditions Suboptimal? check_conditions->suboptimal impure Starting Material Impure? check_purity->impure deactivated->check_conditions No regenerate Regenerate or Replace Catalyst deactivated->regenerate Yes suboptimal->check_purity No optimize Optimize Temp, Pressure, Time suboptimal->optimize Yes purify_sm Purify Starting Material impure->purify_sm Yes end_bad Re-evaluate Synthesis Strategy impure->end_bad No end_good Yield Improved regenerate->end_good optimize->end_good purify_sm->end_good

Caption: A decision-making workflow for troubleshooting low yields in THFDCA synthesis.

Reaction Pathway for THFDM Oxidation

THFDM_Oxidation_Pathway THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) THFCA 5-Hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA) THFDM->THFCA First Oxidation THFDCA This compound (THFDCA) THFCA->THFDCA Second Oxidation

Caption: The sequential oxidation pathway from THFDM to THFDCA.

V. References

  • Yuan, Q., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering. --INVALID-LINK--

  • BenchChem. (2025). addressing challenges in the sustainable production of furan aldehydes. --INVALID-LINK--

  • Solubility of Things. Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. --INVALID-LINK--

  • Yuan, Q., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. ResearchGate. --INVALID-LINK--

  • European Patent Office. (2019). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1. --INVALID-LINK--

  • Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. (2025). ResearchGate. --INVALID-LINK--

  • Skupien, E., et al. (2014). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. --INVALID-LINK--

  • BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • An, W., et al. (2020). Contributions of Oxide Support Reducibility for Selective Oxidation of 5-Hydroxymethylfurfural over Ag-Based Catalysts. MDPI. --INVALID-LINK--

  • Spiegelberg, B., et al. (2025). Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid. ACS Figshare. --INVALID-LINK--

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. (2025). ResearchGate. --INVALID-LINK--

  • Wei, Z., et al. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry. --INVALID-LINK--

  • Main primary reaction pathways during the oxidation of THF in the.... (n.d.). ResearchGate. --INVALID-LINK--

  • Effects of alloying palladium with gold in furfural hydrogenation:An in situ ATR-IR spectroscopy and density functional. (2024). -ORCA - Cardiff University. --INVALID-LINK--

  • Carabineiro, S. A. C. (2019). Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes. Frontiers in Chemistry. --INVALID-LINK--

  • The conversion of FDCA into THFDCA over different kinds of Ru/metal.... (n.d.). ResearchGate. --INVALID-LINK--

  • Yuan, Q., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. University of Groningen research portal. --INVALID-LINK--

  • Mechanism of selective alcohol oxidation to aldehydes on gold catalysts: Influence of surface roughness on reactivity. (2025). ResearchGate. --INVALID-LINK--

  • Enhancing the activity of gold supported catalysts by oxide coating: towards efficient oxidations. (n.d.). Green Chemistry. --INVALID-LINK--

  • The selective hydrogenation of furfural over supported palladium nanoparticle catalysts prepared by sol-immobilisation: effect of catalyst support and reaction conditions. (n.d.). Catalysis Science & Technology. --INVALID-LINK--

  • Analytical methods for determination of trans -C18 fatty acid isomers in milk fat. A review. (2025). ResearchGate. --INVALID-LINK--

  • van der Heijden, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. ACS Catalysis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Separation of Cis and Trans Isomers of Cyclooctane-1,5-Dicarboxylic Acid. --INVALID-LINK--

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. --INVALID-LINK--

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. --INVALID-LINK--

  • Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide. (2018). PubMed. --INVALID-LINK--

  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. (n.d.). ResearchGate. --INVALID-LINK--

  • Selective oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran over VPO catalysts under atmospheric pressure. (2019). ResearchGate. --INVALID-LINK--

  • Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes. (2019). ResearchGate. --INVALID-LINK--

  • Skupien, E., et al. (2014). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Semantic Scholar. --INVALID-LINK--

  • Development of supported gold catalysts for low temperature CO oxidation. (n.d.). ResearchGate. --INVALID-LINK--

  • Noble Metal-Based Catalysts for Selective Oxidation of HMF to FDCA: Progress in Reaction Mechanism and Active Sites. (2023). MDPI. --INVALID-LINK--

  • A Model of Tetrahydrofuran Low-Temperature Oxidation Based on Theoretically Calculated Rate Constants. (2018). ResearchGate. --INVALID-LINK--

  • Al-Adham, K., et al. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. MDPI. --INVALID-LINK--

  • On the mechanism of selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over supported Pt and Au catalysts. (2025). ResearchGate. --INVALID-LINK--

  • Experimental Study of Tetrahydrofuran Oxidation and Ignition in Low-Temperature Conditions. (2025). ResearchGate. --INVALID-LINK--

  • Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. (2017). MDPI. --INVALID-LINK--

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. (n.d.). CORE. --INVALID-LINK--

References

Technical Support Center: Strategies to Prevent Catalyst Deactivation in THFDCA Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in the production of 2,5-tetrahydrofurandicarboxylic acid (THFDCA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues related to catalyst stability during the synthesis of THFDCA from biomass-derived precursors like 5-hydroxymethylfurfural (HMF) or 2,5-furandicarboxylic acid (FDCA).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for producing THFDCA and what catalysts are typically used?

A1: THFDCA is primarily produced through the hydrogenation of FDCA, which itself is an oxidation product of HMF. The key transformation is the saturation of the furan ring in FDCA. The most common catalysts for this step are supported noble metals, particularly Ruthenium on carbon (Ru/C) and Platinum on alumina (Pt/Al₂O₃).[1] Bifunctional catalysts are also being explored for the one-pot conversion of HMF to THFDCA, which involves both oxidation and hydrogenation steps.

Q2: What are the main causes of catalyst deactivation in THFDCA production?

A2: Catalyst deactivation in this process can be broadly categorized into four main mechanisms: poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active metal.[2] The specific cause often depends on the catalyst type, feedstock purity, and reaction conditions.

Q3: How does the aqueous reaction medium affect catalyst stability?

A3: The aqueous phase, common in biomass conversion, can be aggressive towards catalysts. It can lead to the leaching of active metals, particularly for supported catalysts where the metal-support interaction is weak.[3] Water can also promote the sintering of metal nanoparticles and, in the case of some supports like zeolites, can cause structural degradation (dealumination).[2]

Q4: Can a deactivated catalyst be regenerated?

A4: In many cases, yes. The appropriate regeneration strategy depends on the deactivation mechanism. For instance, coke deposits can often be removed by controlled oxidation (calcination).[4] Some poisons can be removed by washing or specific chemical treatments. However, deactivation due to severe sintering or significant leaching of the active metal is often irreversible.[5]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common catalyst deactivation issues encountered during THFDCA production.

Issue 1: Rapid and Unexpected Loss of Catalytic Activity

Question: My catalyst (e.g., Ru/C or Pt/Al₂O₃) is showing a sharp decline in FDCA conversion long before its expected lifetime. What are the likely causes and how can I troubleshoot this?

Answer: A rapid loss of activity often points to either poisoning or severe fouling.

Potential Causes & Troubleshooting Steps:

  • Catalyst Poisoning: Impurities in the feedstock are a primary suspect.

    • Feedstock Analysis: Analyze your FDCA or HMF feedstock for common catalyst poisons such as sulfur, nitrogen compounds, and residual salts from upstream processes.[2] Even trace amounts can have a significant impact.

    • Catalyst Surface Analysis: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of foreign elements on the surface of the spent catalyst.

  • Fouling by Coking: Carbonaceous deposits (coke) can block active sites and pores.

    • Thermogravimetric Analysis (TGA): Quantify the amount of coke on the spent catalyst by TGA. The weight loss during a controlled temperature ramp in an oxidizing atmosphere corresponds to the amount of coke.

    • Reaction Condition Review: High reaction temperatures and pressures can accelerate coking. Consider if there have been any recent changes or excursions in your process parameters.

Troubleshooting Workflow:

References

Technical Support Center: Optimization and Troubleshooting for the Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our focus is on providing causal explanations and actionable solutions to ensure you can achieve high yields and diastereoselectivity in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of cis-THFDCA, providing a solid starting point for experimental design.

Q1: What are the primary synthetic routes to Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)?

A1: THFDCA is most commonly synthesized via the catalytic hydrogenation of Furan-2,5-dicarboxylic acid (FDCA). The key is the source of the FDCA precursor, which is increasingly derived from renewable biomass. The main pathways are:

  • From 5-Hydroxymethylfurfural (HMF): HMF, derived from the dehydration of C6 sugars like fructose, is oxidized to FDCA, which is then hydrogenated to THFDCA.[1][2][3] This is a widely studied route but can face challenges with HMF stability and the selectivity of the oxidation step.[2]

  • From Mucic Acid (Galactaric Acid): Mucic acid, an aldaric acid obtainable from galactose, can be subjected to acid-catalyzed cyclodehydration to produce FDCA.[4][5][6] This route is advantageous as mucic acid already contains the two necessary carboxylic acid groups.[5]

  • From Furfural: Furfural, produced from C5 sugars in hemicellulose, can be oxidized to 2-furoic acid. A subsequent carboxylation step using CO2 yields FDCA.[2][7][8] This pathway leverages the large-scale industrial availability of furfural from non-edible biomass.[2][8]

The final, critical step in all these routes is the stereoselective hydrogenation of the furan ring in FDCA to the tetrahydrofuran ring of THFDCA.

Q2: Why is achieving high cis-diastereoselectivity crucial?

A2: The spatial arrangement of the two carboxylic acid groups—either cis (on the same side of the ring) or trans (on opposite sides)—dramatically influences the molecule's three-dimensional shape and properties. For applications in polymer science, such as the synthesis of bio-based polyesters like polyethylene furanoate (PEF), the specific stereoisomer used as a monomer dictates the polymer's final characteristics, including its crystallinity, thermal stability, and mechanical properties. Using a pure cis or trans isomer allows for precise control over the polymer architecture, whereas a mixture of isomers can lead to amorphous materials with inconsistent and often inferior properties.

Q3: What are the most critical parameters for controlling the cis/trans ratio during the hydrogenation of FDCA?

A3: The diastereoselectivity of FDCA hydrogenation is not trivial and is governed by a complex interplay of reaction conditions. The key parameters to control are:

  • Catalyst Selection: The choice of metal and support is paramount. Palladium (Pd) and Ruthenium (Ru) are the most commonly employed catalysts.[9][10] The catalyst support (e.g., carbon, alumina, zeolites) can influence the stereochemical outcome by affecting how the substrate adsorbs to the catalyst surface.

  • Solvent: The polarity and protic/aprotic nature of the solvent can alter the conformation of the substrate on the catalyst surface, thereby influencing the direction of hydrogen attack. Water is a common, green solvent for this reaction.

  • Temperature and Hydrogen Pressure: These parameters control the reaction kinetics and thermodynamics. Milder conditions often favor the kinetically controlled product, which can differ from the thermodynamically more stable isomer. It is essential to optimize these to maximize the formation of the desired cis-isomer while preventing side reactions.

Q4: Which analytical techniques are essential for product characterization and purity assessment?

A4: A multi-technique approach is necessary for a self-validating protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. Crucially, the cis and trans isomers have distinct NMR spectra, allowing for the accurate determination of the diastereomeric ratio in the final product.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting any residual starting material (FDCA) or side products. A reported method utilizes a Bio-Rad Aminex HPX-87H column with a dilute sulfuric acid eluent for effective separation.[11]

  • Melting Point Analysis: A sharp melting point range that aligns with the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range. The reported melting point for THFDCA is around 195-200°C.[11]

Section 2: Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving common experimental issues.

Problem 1: Low Overall Yield of THFDCA

Low yield is a frequent challenge that can stem from multiple stages of the synthesis and workup.

  • Possible Cause A: Inefficient Hydrogenation of FDCA

    • Causality: The catalytic hydrogenation of the aromatic furan ring is a demanding reaction. Incomplete conversion may occur if the catalyst is not sufficiently active, or if the reaction conditions (temperature, pressure) are suboptimal.

    • Troubleshooting Steps:

      • Catalyst Screening: If using a standard catalyst like 5% Pd/C, consider screening other options. Ru-based catalysts, such as Ru/C or Ru/HY (zeolite), have shown high efficacy, sometimes providing near-quantitative yields of the hydrogenated product under optimized conditions.[9]

      • Optimize Hydrogen Pressure: Ensure the H₂ pressure is sufficient. Typical pressures range from 3 to 5 MPa (30 to 50 bar). Insufficient pressure will result in slow or incomplete reactions.

      • Increase Reaction Time/Temperature: Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC. If the reaction stalls, consider incrementally increasing the temperature (e.g., from 90°C to 110°C) or extending the reaction time.[1][9] Be cautious, as excessive temperature can promote side reactions.

  • Possible Cause B: Catalyst Deactivation

    • Causality: Catalysts can lose activity due to poisoning by impurities (e.g., sulfur compounds from certain biomass sources) or physical degradation like metal particle sintering at high temperatures.[1] Product adsorption onto the catalyst surface can also inhibit performance.[1]

    • Troubleshooting Steps:

      • Ensure Starting Material Purity: Purify the FDCA precursor before hydrogenation. Impurities like 5-formyl furan-2-carboxylic acid (FFCA) from the oxidation step can interfere with the catalyst.[12]

      • Evaluate Catalyst Loading: Ensure an adequate catalyst-to-substrate ratio. While catalytic, a certain minimum loading is required for practical reaction rates.

      • Consider Catalyst Reuse: If reusing a catalyst, perform a test reaction with fresh catalyst to confirm that deactivation is the issue. Some catalysts may be regenerated, but this is highly dependent on the deactivation mechanism.

Problem 2: Poor cis-Diastereoselectivity (High trans-Isomer Content)

Achieving a high cis:trans ratio is often the primary optimization goal.

  • Causality: The formation of cis vs. trans isomers is determined by the stereochemical pathway of the hydrogenation reaction. The substrate (FDCA) adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst to the furan ring. The geometry of this interaction dictates the stereochemistry. The cis isomer typically results from the addition of all four hydrogen atoms from the same face of the furan ring, which is often the kinetically favored pathway.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to optimizing for the cis isomer.

Caption: Workflow for troubleshooting poor cis-diastereoselectivity.

Highly diastereoselective syntheses of trans-2,5-disubstituted tetrahydrofurans have been reported using specific chiral auxiliaries and titanium enolates, highlighting that stereocontrol is achievable with carefully designed systems.[13] While this specific system is for a different substitution pattern, the principle of controlling the approach of the reactant to the substrate is directly applicable to the hydrogenation of FDCA.

Problem 3: Presence of Unexpected Impurities

Impurities complicate purification and compromise the quality of the final product.

  • Possible Cause: Ring-Opening Side Reaction (Formation of Adipic Acid)

    • Causality: Under harsh hydrogenation conditions (high temperature, high pressure, or highly active catalysts), the C-O bonds within the tetrahydrofuran ring can undergo hydrogenolysis, leading to the formation of linear C6 molecules, primarily adipic acid.[10][14]

    • Troubleshooting Steps:

      • Employ Milder Conditions: Reduce the reaction temperature and/or H₂ pressure. This is the most effective way to disfavor the high-activation-energy hydrogenolysis pathway relative to ring hydrogenation.

      • Change Catalyst System: Some catalyst systems are more prone to hydrogenolysis than others. If adipic acid formation is significant, screen alternative catalysts. Metal-free systems using HI have also been explored for this conversion, indicating the C-O bond is susceptible to cleavage under acidic conditions.[14][15]

Problem 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure cis-THFDCA can be challenging.

  • Possible Cause: Ineffective Recrystallization

    • Causality: THFDCA is a polar molecule with two carboxylic acid groups, giving it specific solubility characteristics. Finding a single solvent in which it is highly soluble when hot but poorly soluble when cold can be difficult. The presence of the trans isomer can also interfere with crystallization.

    • Troubleshooting Steps:

      • Solvent Screening: Water is a common first choice. If this fails, consider mixed solvent systems. Mixtures of water with organic solvents like 1,4-dioxane, DMSO, or THF have been shown to be effective for crystallizing the related FDCA molecule and may work for THFDCA.[11]

      • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

      • Fractional Crystallization: If you have a significant amount of the trans isomer, you may need to perform fractional crystallization, leveraging the potentially different solubilities of the two isomers to separate them over multiple crystallization steps.

Section 3: Protocols & Data

Protocol 1: Representative Synthesis of cis-THFDCA via Hydrogenation of FDCA

This protocol is a representative example. Conditions, particularly temperature and pressure, must be optimized for your specific setup and catalyst.

  • Reactor Setup: To a high-pressure autoclave reactor, add Furan-2,5-dicarboxylic acid (FDCA) (e.g., 5.0 g) and the chosen catalyst (e.g., 5% Ru/C, 10 wt% of substrate).

  • Solvent Addition: Add the reaction solvent (e.g., 100 mL of deionized water).

  • Sealing and Purging: Seal the reactor and purge it 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa / 30 bar). Begin stirring and heat the reactor to the target temperature (e.g., 90°C).

  • Monitoring: Maintain the reaction under these conditions for the determined time (e.g., 4-8 hours). Monitor the pressure; a drop in pressure indicates hydrogen consumption.

  • Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Workup:

    • Filter the reaction mixture while hot to remove the catalyst. Wash the catalyst with a small amount of hot water.

    • Combine the filtrate and washes.

    • Reduce the volume of the solvent under reduced pressure to induce crystallization.

    • Cool the concentrated solution in an ice bath to maximize crystal formation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Analysis: Analyze the dried product for purity and diastereomeric ratio using HPLC and ¹H NMR.

Table 1: Comparison of Catalytic Systems for FDCA Hydrogenation

This table summarizes data from various literature sources to guide catalyst selection. Performance can vary based on specific experimental conditions.

CatalystSupportSolventTemp (°C)H₂ Pressure (MPa)Yield (%)Key ObservationsReference
Ru/HYZeoliteWater903>99High yield of the dimethyl ester of THFDCA was achieved.[9]
Pd/CCarbonWater---Pd catalysts are commonly cited for furan ring hydrogenation.[10]
Au/HTHydrotalciteWater1103 (Air)91Used for oxidation of THFDM to THFDCA, not hydrogenation of FDCA.[1]
Pt-MoO₃/TiO₂TitaniaWater2202.455 (Adipic Acid)Conditions favored hydrogenolysis to adipic acid.[10]

References

Overcoming processing challenges of Tetrahydrofuran-2,5-dicarboxylic acid-based polymers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)-Based Polymers

Welcome to the technical support center for this compound (THFDCA)-based polymers. As a promising class of bio-based materials, THFDCA polymers offer a unique combination of properties derived from their semi-rigid, non-planar saturated heterocyclic structure. However, like any advanced material, their processing comes with specific challenges.

This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common hurdles encountered during the synthesis and processing of these novel polymers. We will delve into the causality behind these challenges and provide field-proven, step-by-step troubleshooting protocols.

Troubleshooting Guide

This section addresses specific, frequently encountered problems in a question-and-answer format.

Issue 1: Low Molecular Weight and Brittleness

Question: My THFDCA-based polyester synthesis resulted in a low intrinsic viscosity, and the resulting material is extremely brittle. What are the likely causes, and how can I achieve a higher molecular weight and improved toughness?

Answer: This is a classic challenge in step-growth polymerization. Low molecular weight is the primary cause of brittleness and is typically rooted in reaction inefficiencies.

Root Causes & Solutions:

  • Inefficient Monomer Purification: Trace impurities, especially monofunctional compounds or residual water, can act as chain terminators, severely limiting molecular weight gain.

    • Solution: Ensure THFDCA and the comonomer diol are of the highest purity (>99.5%). Recrystallize monomers if necessary and dry them thoroughly under vacuum at an appropriate temperature before use.

  • Non-Stoichiometric Monomer Ratio: An imbalance in the molar ratio of dicarboxylic acid to diol will leave an excess of one functional group at the chain ends, preventing further polymerization.

    • Solution: Precisely weigh monomers to achieve a near-perfect 1:1 stoichiometric ratio. A slight excess of the more volatile diol (e.g., 1.05 to 1.2 molar ratio) is often used in the first stage of melt polycondensation to compensate for its loss during heating and vacuum application.[1]

  • Ineffective Catalyst or Catalyst Concentration: The transesterification and polycondensation reactions are kinetically slow without proper catalysis.

    • Solution: Use an effective catalyst system. A combination of catalysts, such as titanium(IV) isopropoxide (TTIP) and tin(II) octoate, is often effective for furan-based polyesters.[1] Optimize the catalyst concentration, typically in the range of 200-500 ppm, as excessive amounts can promote side reactions and degradation.

  • Inadequate Removal of Byproducts: The condensation byproduct (e.g., water or methanol) must be continuously and efficiently removed to drive the reaction equilibrium toward polymer formation.

    • Solution: Employ a two-stage melt polycondensation process. The first stage (esterification) is performed under a nitrogen atmosphere, followed by a second stage (polycondensation) under high vacuum (<1 mbar) and elevated temperature to facilitate byproduct removal.[1][2]

  • Thermal Degradation: THFDCA polymers can be susceptible to thermal degradation at prolonged high temperatures, leading to chain scission and discoloration.

    • Solution: Carefully control the reaction temperature profile. Use the minimum effective temperature for each stage and limit the time the polymer spends at the final high-temperature stage. The inclusion of thermal stabilizers or antioxidants (e.g., hindered phenols) can mitigate this issue.

The following diagram illustrates a robust two-stage melt polycondensation workflow designed to maximize molecular weight.

PolycondensationWorkflow cluster_prep Preparation cluster_stage1 Stage 1: Esterification / Transesterification cluster_stage2 Stage 2: Polycondensation Monomers 1. Monomer Purification (THFDCA + Diol) - Purity > 99.5% - Dry under vacuum Catalyst 2. Catalyst & Stabilizer Prep - TTIP/Sn(Oct)2 - Antioxidant (e.g., Irganox) Reactor 3. Reactor Charging - Charge monomers (Diol excess) - Add catalyst/stabilizer Heating1 4. Inert Atmosphere - Purge with N2 - Heat to 180-200°C Reactor->Heating1 Process Start Reaction1 5. Oligomer Formation - Stirring - Byproduct removal (H2O/MeOH) - Monitor viscosity/acid number Heating1->Reaction1 Vacuum 6. High Vacuum Application - Reduce pressure gradually (<1 mbar) Reaction1->Vacuum Oligomer formed Heating2 7. Increase Temperature - Ramp to 220-250°C - High torque stirring Vacuum->Heating2 Polymer 8. High MW Polymer - Monitor torque until plateau - Extrude under N2 pressure Heating2->Polymer

Caption: Workflow for Two-Stage Melt Polycondensation.

Issue 2: Thermal Instability and Discoloration During Melt Processing

Question: My THFDCA polymer turns dark yellow or brown during melt extrusion or compression molding, and its mechanical properties are inconsistent. How can I improve its thermal stability?

Answer: Discoloration is a clear indicator of thermal degradation. The furan ring, although part of a saturated THF system, can be a point of thermal instability, especially in the presence of oxygen or impurities. Degradation involves chain scission and the formation of chromophores.

Root Causes & Solutions:

  • Oxidative Degradation: Residual oxygen in the processing equipment or catalyzed by metal impurities can lead to oxidative degradation of the polymer backbone.

    • Solution: Thoroughly purge all processing equipment (extruders, molders) with dry, inert gas (nitrogen or argon) before and during operation. Incorporate a synergistic antioxidant package, such as a primary hindered phenol (for radical scavenging) and a secondary phosphite stabilizer (for peroxide decomposition), at concentrations of 0.1-0.5 wt%.

  • Excessively High Processing Temperatures: Each polymer has a specific processing window. Exceeding the optimal temperature significantly accelerates degradation reactions.[3]

    • Solution: Determine the polymer's optimal processing window using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA will identify the onset of degradation (Tonset), and DSC will determine the glass transition (Tg) and melting (Tm) temperatures. Process at the lowest possible temperature that ensures a homogenous melt and adequate flow. A typical starting point is Tm + 20-30°C.

  • Long Residence Time: The longer the polymer is held at a high temperature, the more degradation will occur.

    • Solution: Minimize the residence time in the melt processing equipment. Increase screw speed (within limits to avoid excessive shear heating) and ensure there are no "dead spots" in the extruder barrel where material can stagnate.

Analysis TechniqueParameterRecommended SettingPurpose
TGA Heating Rate10 °C/minTo determine Tonset (onset of weight loss) and Tmax (max degradation rate)[1]
AtmosphereNitrogen (or Air for oxidative stability)Inert atmosphere for intrinsic stability; air for oxidative stability
Temperature Range30 °C to 600 °CTo capture the full degradation profile
DSC Heating/Cooling Rate10-20 °C/minTo determine Tg, Tc (crystallization), and Tm[1]
Scan ProtocolHeat-Cool-HeatTo erase thermal history and observe inherent material properties
Temperature Range-50 °C to (Tonset - 20°C)To avoid degradation during analysis
Issue 3: Poor Film Quality from Solvent Casting

Question: When I try to cast films of my THFDCA polymer, they are often cloudy, brittle, or have surface defects like pinholes. What am I doing wrong?

Answer: Solvent casting is a powerful technique for producing high-quality films, but it is highly sensitive to solvent choice, solution preparation, and drying conditions.[4][5]

Root Causes & Solutions:

  • Poor Solvent Choice: The polymer must be fully soluble in the chosen solvent to form a true, homogenous solution.[5] A poor solvent can lead to polymer aggregation, resulting in cloudy or hazy films.[6]

    • Solution: Select a solvent with a similar solubility parameter to the polymer. For many furan-based polyesters, solvents like chloroform, tetrahydrofuran (THF)[7], or hexafluoroisopropanol (HFIP) are effective. Always test solubility on a small scale first. The final solution should be completely transparent.[4]

  • Incomplete Dissolution or Trapped Air: Undissolved polymer particles or microscopic air bubbles will cause defects in the final film.

    • Solution: After adding the polymer to the solvent, allow sufficient time for dissolution with gentle agitation (e.g., rolling or magnetic stirring). Mild heating can accelerate the process, but be cautious not to boil the solvent. After dissolution, allow the "dope" solution to stand or use a low-power sonication bath to de-gas and remove bubbles.[5]

  • Drying Rate is Too Fast: Rapid solvent evaporation can "shock" the forming film, trapping solvent, creating internal stresses, and causing surface defects (a phenomenon known as "blushing").

    • Solution: Control the evaporation rate. Cast the film in a semi-enclosed chamber where solvent vapor can be managed. A petri dish with a partially closed lid is a simple method. For more control, use a slow, controlled flow of inert gas over the surface.

  • Moisture Contamination: If using a hygroscopic solvent, absorbed atmospheric moisture can cause the polymer to precipitate locally, leading to cloudiness.

    • Solution: Use anhydrous-grade solvents and perform the casting process in a low-humidity environment, such as a glove box or a dry room.

SolventCastingTroubleshooting Start Film Quality Issue Cloudy Is the film cloudy/hazy? Start->Cloudy Brittle Is the film brittle? Cloudy->Brittle No Solvent Action: Re-evaluate Solvent - Check solubility parameter - Test alternative solvents (e.g., THF, Chloroform) Cloudy->Solvent Yes Defects Does the film have pinholes or surface defects? Brittle->Defects No MW Action: Increase Polymer MW - See Troubleshooting Issue #1 Brittle->MW Yes Degas Action: De-gas the Solution - Let solution stand - Gentle sonication Defects->Degas Yes Success High-Quality Film Defects->Success No Moisture Action: Control Moisture - Use anhydrous solvent - Cast in dry environment Solvent->Moisture Plasticizer Action: Add Plasticizer - Consider bio-based plasticizers - Start at 1-5 wt% MW->Plasticizer Drying Action: Slow Drying Rate - Partially cover casting surface - Use controlled N2 flow Degas->Drying

Caption: Decision Tree for Solvent Casting Problems.

Frequently Asked Questions (FAQs)

Q1: What makes THFDCA different from the more common 2,5-furandicarboxylic acid (FDCA)? A: THFDCA is the saturated, hydrogenated version of FDCA. The key difference is the furan ring: in FDCA it is aromatic and planar, while in THFDCA it is a non-planar, flexible tetrahydrofuran ring. This structural change significantly impacts polymer properties. THFDCA-based polyesters generally have lower glass transition temperatures (Tg), improved flexibility, and potentially better thermal stability due to the absence of the conjugated aromatic system which can be more susceptible to thermo-oxidative degradation.[8]

Q2: Can I use standard polyester catalysts like antimony trioxide for THFDCA polymerization? A: While antimony compounds are common in industrial PET synthesis, catalysts based on tin (e.g., stannous octoate), titanium (e.g., TBT or TTIP)[1], or germanium are often preferred for furan-based polyester synthesis. They tend to show higher activity at the slightly lower temperatures required for these polymers and can result in better color and stability. Enzymatic catalysis using lipases like Candida antarctica lipase B (CALB) is also an emerging green alternative for producing high-quality polymers under milder conditions.[9][10]

Q3: How do the mechanical properties of THFDCA-based polyesters compare to PET or PEF (polyethylene furanoate)? A: Generally, the introduction of the non-planar THFDCA monomer reduces chain packing and crystallinity compared to its aromatic counterparts, terephthalic acid (in PET) and FDCA (in PEF). This leads to more amorphous polymers with higher flexibility and toughness but lower tensile strength and modulus.[8] However, by copolymerizing with other monomers or through careful control of molecular weight, a wide range of mechanical properties can be achieved.

Q4: What are the primary safety precautions when working with THFDCA and its polymerization? A: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with monomers and catalysts in powder form, use a fume hood or wear a dust mask to avoid inhalation. The polycondensation reaction releases volatile byproducts (water, methanol, glycols) at high temperatures; therefore, the entire process should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation for High-MW Poly(butylene THFDCA)

Objective: To synthesize a high molecular weight polyester from THFDCA and 1,4-butanediol (BDO).

Materials:

  • This compound (THFDCA), polymer grade

  • 1,4-butanediol (BDO), polymer grade (>99.5%)

  • Titanium(IV) isopropoxide (TTIP), catalyst

  • Hindered phenol antioxidant (e.g., Irganox 1010)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the glass reactor. Charge the reactor with THFDCA (1.0 mol) and BDO (1.1 mol, 10% molar excess).

  • Catalyst/Stabilizer Addition: Add TTIP (300 ppm relative to final polymer weight) and the antioxidant (0.2 wt%).

  • Stage 1 - Esterification:

    • Assemble the reactor and purge thoroughly with dry nitrogen for 20 minutes.

    • Begin stirring and slowly heat the mixture to 190°C under a gentle nitrogen flow.

    • Maintain this temperature for 2-4 hours, or until ~90% of the theoretical amount of water byproduct has been collected in the distillation trap.

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature to 230°C.

    • Simultaneously and slowly, reduce the pressure in the reactor from atmospheric pressure to below 1 mbar over a period of 30-45 minutes. This is critical to prevent the violent boiling of oligomers.

    • Maintain the reaction at 230°C and high vacuum. The viscosity of the melt will increase significantly.

    • Continue the reaction until the torque on the mechanical stirrer reaches a stable, high value (typically 2-3 hours).

  • Polymer Recovery:

    • Stop the reaction by breaking the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor bottom into a water bath to quench and solidify it.

    • Collect the polymer strand and granulate it for further analysis and processing.

Self-Validation: The success of the synthesis is validated by measuring the intrinsic viscosity or molecular weight (via GPC) of the final polymer. A high intrinsic viscosity (>0.6 dL/g) typically indicates successful formation of a high molecular weight polymer suitable for mechanical testing.

References

Technical Support Center: Enhancing the Thermal Stability of THFDCA-Derived Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you overcome challenges related to the thermal stability of these novel bio-based polymers. Our goal is to empower you with the knowledge to optimize your experimental designs and achieve superior material performance.

Introduction to THFDCA-Derived Polymers and Thermal Stability

This compound (THFDCA) is a bio-based monomer with significant potential for creating sustainable polyesters and polyamides.[1] Unlike its aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), THFDCA possesses a saturated aliphatic ether ring structure. This key difference significantly influences the properties of the resulting polymers. While FDCA-based polymers exhibit high thermal stability due to the rigidity of the aromatic furan ring,[2] polymers derived from THFDCA are aliphatic in nature. This aliphatic character, which includes flexible ether linkages, generally results in lower thermal stability compared to aromatic polyesters.[3][4]

Thermal degradation can compromise the mechanical properties, appearance, and overall performance of your polymers, often occurring during processing at elevated temperatures or during long-term use.[5][6] Understanding and mitigating these degradation pathways is crucial for successful application development. This guide will walk you through common issues and solutions for improving the thermal stability of your THFDCA-based materials.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My THFDCA-polyester is showing significant weight loss at unexpectedly low temperatures in my TGA analysis. What's causing this premature degradation?

Possible Causes and Solutions:

Several factors can contribute to the premature thermal degradation of aliphatic polyesters like those derived from THFDCA. The primary degradation mechanism for aliphatic polyesters is typically initiated by chain scission at the ester linkages.[7]

  • Residual Catalyst: Many polymerization catalysts, especially acidic ones, can also catalyze degradation at elevated temperatures.

    • Solution: Ensure your purification protocol effectively removes all residual catalyst. This may involve multiple reprecipitations or washing steps. Consider using a catalyst that can be easily deactivated or removed post-polymerization.

  • Low Molecular Weight: Polymers with lower molecular weight have a higher concentration of chain ends, which can be less thermally stable and act as initiation points for degradation.[7]

    • Solution: Optimize your polymerization conditions (e.g., reaction time, temperature, vacuum) to target a higher molecular weight. Characterize your polymer's molecular weight using techniques like Gel Permeation Chromatography (GPC) to correlate it with thermal stability.

  • Presence of Oxygen: Thermo-oxidative degradation is a major concern. The presence of oxygen can lead to the formation of hydroperoxides, which accelerate the degradation process.[5]

    • Solution: Conduct your thermal analyses and processing under an inert atmosphere (e.g., nitrogen or argon). Ensure your polymer samples are thoroughly dried and degassed before analysis.

  • Hydrolytic Degradation: Residual water can lead to hydrolytic cleavage of the ester bonds, especially at elevated temperatures, which in turn lowers the molecular weight and thermal stability.[8]

    • Solution: Thoroughly dry your THFDCA monomer and other reactants before polymerization. Dry the final polymer under vacuum before any thermal processing or analysis.

Question 2: The glass transition temperature (Tg) of my THFDCA-polymer is too low for my application. How can I increase it?

Underlying Principles and Strategic Approaches:

The glass transition temperature (Tg) is a critical indicator of a polymer's thermal stability in the amorphous phase. A higher Tg generally correlates with a stiffer polymer backbone and reduced chain mobility.

  • Increase Molecular Weight: Higher molecular weight polymers have fewer chain ends and more entanglements, which restricts chain mobility and increases the Tg.[7]

    • Actionable Step: As mentioned previously, optimize your polymerization to achieve a higher molecular weight.

  • Introduce Rigid Comonomers: Copolymerization with rigid monomers can significantly increase the Tg by reducing the flexibility of the polymer backbone.

    • Actionable Step: Incorporate rigid diols or dicarboxylic acids into your polymerization. For example, cyclic diols like 1,4-cyclohexanedimethanol (CHDM) can enhance chain stiffness.[9] Aromatic diacids, if your application allows, will also markedly increase Tg.

  • Promote Crystallinity: For semi-crystalline polymers, a higher degree of crystallinity will enhance the material's performance at temperatures above the Tg.

    • Actionable Step: After synthesis, consider an annealing step (heating the polymer to a temperature between its Tg and melting point) to promote the formation of crystalline domains. Analyze the effect of annealing on your polymer's properties using Differential Scanning Calorimetry (DSC).[10]

  • Cross-linking: Introducing cross-links between polymer chains will dramatically restrict their movement and increase the effective Tg.[11]

    • Actionable Step: If your application can tolerate a thermoset material, consider incorporating a multifunctional comonomer that can be used for post-polymerization cross-linking.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for aliphatic polyesters like THFDCA-based polymers?

The main thermal degradation mechanism for aliphatic polyesters is random chain scission of the ester linkages.[7] In the absence of oxygen, this often occurs through a non-radical mechanism involving a β-hydrogen transfer, leading to the formation of a carboxylic acid end group and a vinyl end group. The presence of ether linkages in the THFDCA backbone may also introduce alternative degradation pathways, such as homolytic cleavage of the C-O bonds in the ether structure, which is a known degradation route for polyethers.[4] In the presence of oxygen, a free-radical autoxidation process dominates, involving initiation, propagation, and termination steps, leading to a complex mixture of degradation products.[5]

Q2: What types of thermal stabilizers are most effective for THFDCA-derived polymers?

Given their aliphatic polyester nature, a combination of primary and secondary antioxidants is generally recommended.

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenols. They function by donating a hydrogen atom to reactive radical species, effectively terminating the degradation chain reaction.[12]

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites and thioesters are common secondary antioxidants. They work by decomposing hydroperoxides into non-radical, stable products, thus preventing them from breaking down into more reactive radicals.[12]

  • Synergistic Blends: Often, a combination of primary and secondary antioxidants provides the most effective stabilization. The secondary antioxidant can help protect the primary antioxidant, leading to enhanced long-term thermal stability.

Q3: How do I choose the right concentration of stabilizer for my polymer?

The optimal concentration of a stabilizer typically ranges from 0.1% to 1.0% by weight, but it depends on the specific polymer, the stabilizer used, and the processing conditions. It is recommended to perform a systematic study where you incorporate varying concentrations of the stabilizer into your polymer and then evaluate the thermal stability of each blend using TGA. The goal is to find the lowest concentration that provides the desired level of thermal stability without negatively impacting other properties of the material.

Q4: Can I use TGA and DSC to get a complete picture of my polymer's thermal stability?

Yes, TGA and DSC are complementary techniques that provide a comprehensive understanding of a material's thermal properties.[13]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] It is used to determine the onset temperature of degradation, the temperature of maximum degradation rate, and the amount of residual char. This is a direct measure of the polymer's stability against decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[10] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These transitions are critical for understanding the material's processing window and its mechanical behavior at different temperatures.

By using both techniques, you can correlate the chemical degradation (from TGA) with changes in the physical state of the polymer (from DSC).

Experimental Protocols and Data

Protocol 1: Evaluating Thermal Stability using TGA
  • Sample Preparation: Dry the polymer sample under vacuum at a temperature below its Tg for at least 24 hours to remove any residual moisture or solvent.

  • Instrument Setup:

    • Use a standard TGA instrument.

    • Place 5-10 mg of the dried polymer in a platinum or alumina crucible.

    • Use an inert purge gas, such as nitrogen, with a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of degradation (Tonset), often defined as the temperature at which 5% weight loss occurs.

    • Identify the temperature of the maximum rate of degradation (Tmax) from the peak of the derivative TGA curve.

    • Record the percentage of char residue at 600 °C.

Protocol 2: Characterizing Thermal Transitions using DSC
  • Sample Preparation: Use the same dried polymer sample as for the TGA analysis.

  • Instrument Setup:

    • Use a standard DSC instrument.

    • Seal 5-10 mg of the polymer in an aluminum pan. Use an empty, sealed aluminum pan as a reference.

    • Use an inert purge gas, such as nitrogen.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Ramp the temperature from room temperature to a temperature above the expected melting point (but below the degradation temperature determined by TGA) at a rate of 10 °C/min. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample back to a low temperature (e.g., -50 °C) at a controlled rate, such as 10 °C/min.

    • Second Heating Scan: Ramp the temperature again at 10 °C/min to observe the thermal transitions of the material with a controlled thermal history.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.

    • Determine the melting temperature (Tm) from the peak of the endothermic melting transition.

    • Determine the crystallization temperature (Tc) from the peak of the exothermic crystallization transition during the cooling scan.

Data Presentation: Stabilizer Efficacy

The following table provides an example of how to present data from a study evaluating the effectiveness of different stabilizers on a THFDCA-based polyester.

Polymer SystemTonset (5% weight loss, °C)Tmax (°C)Char Residue at 600°C (%)
Unstabilized THFDCA-Polyester285320< 1
+ 0.5% Hindered Phenol305345< 1
+ 0.5% Phosphite Stabilizer295330< 1
+ 0.5% Hindered Phenol + 0.5% Phosphite320360< 1

Visualizations

Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Polymer Synthesis purify Purification start->purify dry Vacuum Drying purify->dry tga TGA Analysis dry->tga Determine Degradation Temp dsc DSC Analysis dry->dsc Determine Thermal Transitions tga_data T-onset, T-max, Char tga->tga_data dsc_data Tg, Tm, Tc dsc->dsc_data end Material Characterization Complete tga_data->end dsc_data->end

Caption: Experimental workflow for thermal characterization.

Polymer Degradation Pathways

G cluster_thermo_oxidative Thermo-oxidative Degradation (with O2) cluster_thermal Thermal Degradation (inert atm.) Polymer THFDCA-Polymer Chain Initiation Initiation (Heat, Light) Polymer->Initiation EsterScission Ester Chain Scission (β-H Transfer) Polymer->EsterScission EtherScission Ether Bond Cleavage Polymer->EtherScission Radical Polymer Radical (R•) Initiation->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH Hydroperoxide->Radical Decomposition Scission Chain Scission & Crosslinking Hydroperoxide->Scission DegradedProducts Lower MW Fragments EsterScission->DegradedProducts EtherScission->DegradedProducts

Caption: Key degradation pathways for THFDCA polymers.

References

Troubleshooting poor solubility of Tetrahydrofuran-2,5-dicarboxylic acid in reaction media.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). As a key bio-based monomer for the synthesis of novel polymers and a valuable building block in drug development, THFDCA's utility is well-established.[1] However, researchers frequently encounter challenges with its poor solubility in common reaction media. This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues, grounded in fundamental chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound. What are its fundamental solubility properties?

A1: The solubility challenge with THFDCA stems from its molecular structure. It possesses a polar tetrahydrofuran ring and two highly polar carboxylic acid groups, which can form strong intermolecular hydrogen bonds in the solid state.[2] This strong crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur.

Qualitative data indicates that THFDCA is only slightly soluble in water and methanol.[3][4] While comprehensive quantitative data for THFDCA is limited in published literature[2], we can draw strong inferences from its structural analog, 2,5-Furandicarboxylic acid (FDCA), from which THFDCA is often synthesized via hydrogenation.[1][5] The general solubility trends for FDCA provide an excellent starting point for solvent selection.

Table 1: Comparative Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Various Solvents Data for FDCA is presented as a close analog to guide solvent selection for THFDCA. Solubility generally increases with temperature.

SolventQualitative Solubility of THFDCAQuantitative Solubility of FDCA (wt % at 293 K / 20°C)Citation(s)
WaterSlightly Soluble0.12 wt %[2][6]
MethanolSlightly Soluble~1.5 wt % (calculated from mole fraction)[3][7]
Ethanol-0.55 wt %[6]
Tetrahydrofuran (THF)-1.1 wt %[6]
Dimethyl Sulfoxide (DMSO)-30.7 wt % [6]
Acetonitrile-0.02 wt %[6]
Ethyl Acetate-~0.2 wt % (calculated from mole fraction)[7][8]

As the data shows, polar aprotic solvents like DMSO are exceptionally effective at dissolving the parent compound FDCA and are a primary recommendation for THFDCA.

Q2: My THFDCA is not dissolving even in a recommended solvent like water or methanol. What are the first things I should try?

A2: If you are observing poor solubility even in a suitable solvent, the issue may be kinetic rather than thermodynamic. Before moving to more complex solutions, always address these two factors:

  • Temperature: For most solid solutes, solubility increases with temperature. Gently warming the solvent mixture while stirring can significantly increase the rate and extent of dissolution. For reactions involving THFDCA, this is often performed at elevated temperatures (e.g., 110-140°C) which aids solubility from the outset.[5][9]

  • Mechanical Agitation/Sonication: The process of dissolution occurs at the surface of the solid. Strong agitation or, more effectively, sonication can help break down solute aggregates, increase the surface area available for solvation, and overcome the kinetic barrier to dissolution.[2][4]

Q3: How can I use pH to dramatically increase the solubility of THFDCA in aqueous reaction media?

A3: This is the most effective technique for aqueous systems. The two carboxylic acid groups on THFDCA are acidic. By increasing the pH of the solution with a base, you can deprotonate these groups to form carboxylate anions (-COO⁻).[10] These ionic groups are vastly more polar than the neutral carboxylic acid groups, leading to a dramatic increase in water solubility.

The key is to adjust the pH to be significantly higher than the first acid-dissociation constant (pKa₁) of the dicarboxylic acid. While the specific pKa for THFDCA is not readily published, typical carboxylic acids have pKa values around 5.[11] By raising the pH to 7 or above, you ensure the formation of the highly soluble carboxylate salt.

G cluster_low_ph Low pH (e.g., < 4) cluster_mid_ph Intermediate pH (e.g., 4-6) cluster_high_ph High pH (e.g., > 7) Diacid THFDCA (Neutral) Poorly Soluble Monoanion THFDCA (Mono-anion) More Soluble Diacid->Monoanion + OH⁻ - H₂O Dianion THFDCA (Di-anion) Highly Soluble Monoanion->Dianion + OH⁻ - H₂O

Caption: pH-dependent equilibrium of THFDCA.

  • Solvent Preparation: Add the desired volume of water or aqueous buffer to your reaction vessel. Begin stirring.

  • Add Base: Add a suitable base to the solvent. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium bicarbonate (NaHCO₃).[12] The amount should be stoichiometrically equivalent to the THFDCA you intend to add (2 moles of base per mole of THFDCA for full deprotonation).

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Adjust the pH to be above 7.0 for good solubility, or higher if required by your reaction conditions.

  • Add THFDCA: Slowly add the solid THFDCA to the basic solution while stirring. You should observe rapid dissolution as it reacts to form the soluble salt.

  • Final pH Adjustment (Optional): After dissolution, if your subsequent reaction requires a specific pH, you can carefully re-acidify the solution.[13][14] Note that if you lower the pH back into the acidic range, the THFDCA may precipitate out of solution.[11]

Q4: My reaction is non-aqueous or sensitive to strong bases. How can a co-solvent system improve solubility?

A4: A co-solvent system involves mixing two or more miscible solvents to create a new solvent with finely tuned properties.[15] This is a powerful strategy when a single solvent is ineffective. The principle of "like dissolves like" is key; you are adjusting the overall polarity of the solvent mixture to better match the polarity of THFDCA.[16]

For THFDCA, which has both polar (ether, carboxyl) and non-polar (aliphatic ring structure) characteristics, a mixture of a polar protic solvent (like water) and a polar aprotic solvent (like DMSO or THF) is often highly effective. Studies on the analog FDCA have shown that solubility can be dramatically enhanced in such binary mixtures. For instance, a 20/80 (w/w) mixture of H₂O/DMSO increases FDCA solubility 190-fold compared to pure water, and a 20/80 (w/w) H₂O/THF mixture gives a 60-fold increase.[6][17][18]

G start Poor THFDCA Solubility Observed check_solvent Is the solvent appropriate? (e.g., Water, Methanol, DMSO) start->check_solvent check_conditions Apply Heat & Sonication check_solvent->check_conditions is_dissolved1 Is it dissolved? check_conditions->is_dissolved1 aqueous_path Is the system aqueous? is_dissolved1->aqueous_path No success Proceed with Reaction is_dissolved1->success Yes ph_adjust Use pH Adjustment (See Protocol 1) aqueous_path->ph_adjust Yes cosolvent_path Use Co-Solvent System (See Protocol 2) aqueous_path->cosolvent_path No is_dissolved2 Is it dissolved? ph_adjust->is_dissolved2 is_dissolved2->cosolvent_path No, or pH incompatible is_dissolved2->success Yes is_dissolved3 Is it dissolved? cosolvent_path->is_dissolved3 is_dissolved3->success Yes fail Re-evaluate Solvent Choice Consider derivatization (e.g., ester) is_dissolved3->fail No

Caption: A logical workflow for troubleshooting THFDCA solubility.

This protocol uses small-scale trials to identify an effective co-solvent ratio before committing to a large-scale reaction.

  • Solvent Selection: Choose a primary solvent in which your other reactants are soluble. Select a co-solvent known to be effective for polar molecules (e.g., DMSO, THF, DMF, NMP).[15][19]

  • Prepare Test Vials: Set up a series of small, sealable vials. In each, place a small, pre-weighed amount of THFDCA (e.g., 10 mg).

  • Create Solvent Ratios: In each vial, add a different ratio of your primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9), keeping the total volume constant (e.g., 1 mL). Include controls with 100% of each pure solvent.

  • Equilibrate and Observe: Seal the vials, and agitate them under your intended reaction conditions (e.g., specific temperature, stirring) for a set period.

  • Assess Solubility: Visually inspect each vial for undissolved solid. The ratio that results in complete dissolution is your optimal starting point for scaling up your reaction. For more quantitative results, the supernatant can be analyzed by techniques like HPLC or UV-Vis after filtration.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges of this compound, enabling its successful use in a wide range of synthetic applications.

References

Validation & Comparative

A Comparative Analysis of Bio-Based Polyesters: Aromatic Rigidity vs. Aliphatic Flexibility

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers on Polyesters Derived from 2,5-Furandicarboxylic Acid (FDCA) and its Saturated Analogue, 2,5-Tetrahydrofurandicarboxylic Acid (THFDCA)

In the rapidly evolving landscape of sustainable polymers, 2,5-furandicarboxylic acid (FDCA) has emerged as a frontrunner, hailed as a bio-based alternative to petroleum-derived terephthalic acid (TPA).[1][2][3] Polyesters synthesized from FDCA, most notably poly(ethylene furanoate) (PEF), have garnered significant attention for their impressive barrier properties and thermal stability, positioning them as strong contenders in the packaging and textile industries.[4][5] However, the exploration of bio-based monomers extends beyond aromatic structures. The hydrogenation of the furan ring in FDCA yields 2,5-tetrahydrofurandicarboxylic acid (THFDCA), an aliphatic dicarboxylic acid that offers a different set of building blocks for polyester synthesis.[6]

This guide provides a comprehensive comparative analysis of polyesters derived from these two furan-based monomers. While extensive experimental data exists for FDCA-based polyesters, the body of research on THFDCA-based polyesters is still emerging. Therefore, this analysis will combine established findings on FDCA polymers with scientifically-grounded projections for their THFDCA-based counterparts, offering researchers a predictive framework for material design and development.

The Monomers: A Tale of Two Rings

The fundamental difference between FDCA and THFDCA lies in the aromaticity of the furan ring. This structural variance is the primary determinant of the resulting polyesters' properties.

2,5-Furandicarboxylic Acid (FDCA): The planar and rigid structure of the furan ring in FDCA imparts significant rigidity to the polymer backbone.[7] This rigidity, coupled with the polarity of the ether oxygen, leads to strong intermolecular interactions.[7]

2,5-Tetrahydrofurandicarboxylic Acid (THFDCA): In contrast, the hydrogenation of the furan ring to a tetrahydrofuran ring in THFDCA results in a non-planar, more flexible alicyclic structure. This increased conformational freedom is expected to translate to greater flexibility in the resulting polymer chains.

G cluster_FDCA 2,5-Furandicarboxylic Acid (FDCA) cluster_THFDCA 2,5-Tetrahydrofurandicarboxylic Acid (THFDCA) FDCA Aromatic Furan Ring (Rigid, Planar) THFDCA Alicyclic Tetrahydrofuran Ring (Flexible, Non-planar) FDCA->THFDCA Hydrogenation

Caption: Structural relationship between FDCA and THFDCA.

Synthesis of Polyesters: Established Pathways

The synthesis of polyesters from both FDCA and THFDCA typically follows a two-step melt polycondensation process, analogous to the production of conventional polyesters like PET.[8][9]

Experimental Protocol: Synthesis of Poly(ethylene furanoate) (PEF) from FDCA

Objective: To synthesize high molecular weight PEF via a two-step melt polycondensation.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

Procedure:

  • Transesterification:

    • Charge the reactor with DMFD and an excess of EG (typically a 1:2.2 molar ratio).

    • Add zinc acetate (approx. 0.05 mol% relative to DMFD).

    • Heat the mixture under a nitrogen atmosphere to 180-200°C to initiate the transesterification reaction, distilling off the methanol byproduct.

    • Continue this step until approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add antimony trioxide (approx. 0.04 mol% relative to DMFD) to the reactor.

    • Gradually increase the temperature to 230-250°C while simultaneously reducing the pressure to below 1 mbar.

    • Maintain these conditions for 2-4 hours to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward, increasing the molecular weight of the polymer.

    • The reaction is complete when the desired melt viscosity is achieved.

Causality: The use of the dimethyl ester of FDCA (DMFD) is often preferred in laboratory settings due to its lower melting point and higher stability compared to FDCA, which can be prone to decarboxylation at high temperatures.[10] The two-catalyst system is a standard approach, with zinc acetate being effective for the initial transesterification and antimony trioxide promoting the polycondensation at higher temperatures.

The synthesis of polyesters from THFDCA is expected to follow a similar protocol, with potential adjustments to reaction temperatures and times to account for the different reactivity of the aliphatic diacid.

G Monomers FDCA/THFDCA + Diol Transesterification Transesterification (Ester Interchange) Monomers->Transesterification Oligomers Low Molecular Weight Oligomers Transesterification->Oligomers Polycondensation Polycondensation (High Temp, Vacuum) Oligomers->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester

Caption: Generalized two-step polyester synthesis workflow.

Comparative Performance Analysis

The structural differences between FDCA and THFDCA are anticipated to have a profound impact on the thermal, mechanical, and barrier properties of their respective polyesters.

PropertyPolyesters from FDCA (e.g., PEF)Polyesters from THFDCA (Projected)Rationale for Projected Properties
Glass Transition Temperature (Tg) High (e.g., PEF ~85-90°C)[11]LowerThe flexible, non-planar tetrahydrofuran ring allows for greater chain mobility, reducing the energy required for the onset of segmental motion.
Melting Temperature (Tm) High (e.g., PEF ~210-215°C)[9]LowerThe rigid, planar furan ring in FDCA promotes more ordered chain packing and higher crystallinity, leading to a higher melting point. The flexibility of the THFDCA unit would disrupt this packing efficiency.
Mechanical Strength & Modulus HighLowerThe stiff aromatic backbone of FDCA-based polyesters contributes to high tensile strength and modulus. The more flexible aliphatic nature of THFDCA-based polyesters is expected to result in softer, more ductile materials.
Barrier Properties (O₂, CO₂) Excellent[4]Moderate to LowThe superior barrier properties of FDCA polyesters are attributed to the reduced mobility of the polymer chains due to the rigid furan ring.[12] The increased chain flexibility in THFDCA polyesters would likely lead to higher gas permeability.
Biodegradability Limited, but higher than PETPotentially HigherThe introduction of flexible aliphatic segments is a common strategy to enhance the biodegradability of polyesters. The less rigid structure of THFDCA-based polyesters may make them more susceptible to enzymatic attack.

In-Depth Discussion of Key Performance Metrics

Thermal Properties: The high glass transition temperature of PEF is a significant advantage over PET, allowing for hot-fill applications.[8] The projected lower Tg of THFDCA-based polyesters would make them more suitable for applications requiring greater flexibility and a lower processing temperature. The degree of crystallinity, which is directly related to the melting temperature, is expected to be significantly lower in THFDCA polyesters due to the disruption of regular chain packing by the non-planar tetrahydrofuran ring.

Mechanical Properties: FDCA-based polyesters like PEF exhibit a high tensile modulus and strength, making them suitable for rigid packaging and fibers.[1] In contrast, the anticipated lower modulus and higher elongation at break for THFDCA-based polyesters would position them in the realm of flexible films, elastomers, and adhesives.

Barrier Properties: The outstanding gas barrier performance of PEF is a key differentiator from PET and is a direct consequence of the rigid furan-containing backbone which restricts chain mobility and thus the diffusion of gas molecules.[4][10] The introduction of the flexible THFDCA unit is expected to increase the free volume and chain mobility, thereby reducing the barrier performance.

Biodegradability: While FDCA-based polyesters are not readily biodegradable in all environments, they show greater susceptibility to degradation than PET. The incorporation of aliphatic units is a known strategy to enhance biodegradability in polyesters. Therefore, it is reasonable to hypothesize that polyesters derived from THFDCA will exhibit a higher rate of biodegradation compared to their aromatic counterparts.

Future Outlook and Research Directions

The comparative analysis presented here underscores the vast potential of furan-based monomers for creating a diverse portfolio of sustainable polyesters. While FDCA-based polymers are on the cusp of commercialization, THFDCA remains a relatively unexplored building block. Future research should focus on:

  • Systematic Synthesis and Characterization: A concerted effort is needed to synthesize a range of THFDCA-based polyesters and copolyesters and to thoroughly characterize their thermal, mechanical, and barrier properties.

  • Structure-Property Relationships: Detailed studies are required to establish clear relationships between the stereochemistry of the THFDCA monomer (cis vs. trans isomers) and the resulting polymer properties.

  • Copolymerization Studies: The copolymerization of FDCA and THFDCA offers a promising route to fine-tune the properties of the resulting polyesters, balancing rigidity and flexibility to meet specific application requirements.

  • Biodegradation Studies: Comprehensive studies on the biodegradability of THFDCA-based polyesters in various environments are crucial to validate their potential as environmentally benign materials.

Conclusion

Polyesters derived from FDCA and THFDCA represent two distinct yet complementary families of bio-based materials. FDCA, with its rigid aromatic structure, yields high-performance polyesters with excellent thermal stability and barrier properties, making them ideal for applications currently dominated by PET. In contrast, the flexible aliphatic nature of THFDCA is projected to produce polyesters with lower thermal transitions, enhanced flexibility, and potentially improved biodegradability, opening up new avenues for sustainable materials in flexible packaging, films, and elastomers. As the demand for sustainable and high-performance polymers continues to grow, a deeper understanding and exploitation of both these furan-based monomers will be instrumental in shaping the future of the plastics industry.

References

Ecotoxicological Assessment of the Tetrahydrofuran-2,5-dicarboxylic Acid Production Chain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive ecotoxicological assessment of the production chain for Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a promising bio-based chemical. It is intended for researchers, scientists, and drug development professionals interested in the environmental footprint of sustainable chemical alternatives. We will objectively compare the performance of THFDCA and its precursors with the fossil-fuel-based alternative, terephthalic acid (TPA), supported by available experimental data.

Introduction: The Shift Towards Bio-Based Dicarboxylic Acids

The chemical industry is undergoing a significant transformation, driven by the need for sustainable alternatives to petroleum-derived products. One area of intense research is the development of bio-based dicarboxylic acids for the synthesis of polymers, resins, and other high-value chemicals. This compound (THFDCA) has emerged as a key player in this arena. Produced from renewable biomass, it offers a potential green alternative to terephthalic acid (TPA), a major component in the production of polyethylene terephthalate (PET) plastics.[1][2] However, the "bio-based" label does not inherently guarantee a favorable environmental profile. A thorough ecotoxicological assessment of the entire production chain is crucial to ensure that in solving one environmental problem, we are not creating another.

This guide will dissect the ecotoxicological profiles of the key components in the THFDCA production chain, from the initial biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF), to the intermediate, 2,5-furandicarboxylic acid (FDCA), and finally to the end product, THFDCA. We will compare these with the established ecotoxicological data for TPA.

The THFDCA Production Chain: A Visual Overview

The production of THFDCA from biomass typically follows a multi-step process. This workflow is crucial to understanding the potential points of environmental contamination and the substances that require ecotoxicological evaluation.

THFDCA Production Chain Biomass Biomass (e.g., Fructose, Glucose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation THFDCA This compound (THFDCA) FDCA->THFDCA Hydrogenation TPA Terephthalic Acid (TPA) (Fossil-Fuel Alternative)

Caption: Production pathway of THFDCA from biomass and its comparison to the fossil-fuel alternative, TPA.

Comparative Ecotoxicological Profile

A comprehensive ecotoxicological assessment involves evaluating the potential adverse effects of a substance on various components of an ecosystem. This includes acute and chronic toxicity to aquatic and terrestrial organisms, as well as its persistence (biodegradability) and potential to accumulate in living organisms (bioaccumulation).

Terrestrial Ecotoxicity

Soil organisms are vital for ecosystem health, and their exposure to chemical contaminants can have cascading effects. A key study by Chen et al. (2016) provides a comparative ecotoxicogenomic assessment of the FDCA production chain's impact on the soil invertebrate Folsomia candida.[1][2]

Table 1: Terrestrial Toxicity to Folsomia candida (Reproduction)

CompoundEC50 (mg/kg soil) in Sterilized SoilNotes
5-Hydroxymethylfurfural (HMF)484.1 ± 83.0[2]Showed significant regulation of genes related to metabolism and development.[1]
2,5-Furandicarboxylic Acid (FDCA)445.5 ± 79.5[2]Caused no significant changes in gene expression, likely due to low water solubility.[1]
Terephthalic Acid (TPA)1005.0 ± 365.2[2]Caused no significant changes in gene expression, likely due to low water solubility.[1]
This compound (THFDCA) No data available

Expertise & Experience: The choice of sterilized soil in this study is critical. It eliminates the influence of microbial degradation, allowing for a direct assessment of the intrinsic toxicity of the compounds to the test organism. The results highlight a crucial point: while the final product (FDCA) and the alternative (TPA) show low toxicity in this assay, the intermediate HMF is significantly more toxic to soil invertebrates.[1][2] This underscores the importance of evaluating the entire production chain, not just the final product. The genotoxic and mutagenic potential of HMF's biotransformation product, 5-sulfoxymethylfurfural (SMF), is also a significant concern.[1]

Aquatic Ecotoxicity

Aquatic ecosystems are particularly vulnerable to chemical pollution. Standardized tests on representative organisms from different trophic levels (algae, invertebrates, and fish) are used to assess aquatic toxicity.

Table 2: Acute Aquatic Toxicity Data

CompoundOrganismEndpointValue (mg/L)Reference
5-Hydroxymethylfurfural (HMF)Daphnia magna (Water flea)48h EC50~50 (estimated)[3]Hessov, 1975[4]
Pimephales promelas (Fathead minnow)96h LC50No data available
Algae72h EC50No data available
2,5-Furandicarboxylic Acid (FDCA)Daphnia magna48h EC50>100[5]ECHA
Pimephales promelas96h LC50>100[5]ECHA
Algae (Pseudokirchneriella subcapitata)72h EC50>100[5]ECHA
Terephthalic Acid (TPA)Daphnia magna48h EC50>982[3]OECD SIDS
Leuciscus idus (Ide)96h LC50>1000[3]OECD SIDS
Scenedesmus subspicatus (Green algae)72h EC50>1000[3]OECD SIDS
This compound (THFDCA) Daphnia magna, Fish, AlgaeEC50/LC50No data available

Trustworthiness: The available data for FDCA and TPA suggest low acute aquatic toxicity. However, there is a significant data gap for THFDCA. For HMF, the estimated EC50 for Daphnia magna is considerably lower than for FDCA and TPA, indicating a higher potential for aquatic toxicity. This aligns with the findings from the terrestrial toxicity studies. The lack of comprehensive and standardized aquatic toxicity data for HMF and the complete absence of data for THFDCA are critical knowledge gaps that need to be addressed for a complete environmental risk assessment.

Biodegradability and Bioaccumulation Potential

The persistence of a chemical in the environment and its potential to accumulate in organisms are key factors in its long-term environmental impact.

Table 3: Biodegradability and Bioaccumulation Potential

CompoundReady Biodegradability (OECD 301)Bioaccumulation Potential (Log Kow)
5-Hydroxymethylfurfural (HMF)Readily biodegradable[1][2]-0.55 (low potential)
2,5-Furandicarboxylic Acid (FDCA)Readily biodegradable[1][2]0.43 (low potential)
Terephthalic Acid (TPA)Readily biodegradable[1][2]1.76 - 2.00 (low potential)[6]
This compound (THFDCA) No data available -0.2 (low potential, estimated)[7]

Authoritative Grounding: The available data and estimations suggest that HMF, FDCA, and TPA are readily biodegradable and have a low potential for bioaccumulation.[1][2][6] The estimated Log Kow for THFDCA also suggests a low bioaccumulation potential.[7] While this is positive, experimental data on the ready biodegradability of THFDCA is needed to confirm its environmental persistence. The microbial degradation pathways for furanic compounds like furfural and HMF are actively being researched, with several bacterial strains identified that can metabolize these compounds.[1][6][8]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of ecotoxicological data, standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed.

Aquatic Toxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the acute aquatic toxicity of a chemical.

Aquatic Toxicity Testing Workflow cluster_0 Test Organisms cluster_1 Exposure cluster_2 Endpoint Measurement cluster_3 Data Analysis & Interpretation Algae Algae (e.g., P. subcapitata) OECD 201 Exposure Exposure to a range of concentrations of the test substance for a defined period (e.g., 48-96h) Algae->Exposure Daphnia Daphnia magna OECD 202 Daphnia->Exposure Fish Fish (e.g., Zebrafish) OECD 203 Fish->Exposure Endpoints Measurement of specific endpoints: - Algae: Growth inhibition (EC50) - Daphnia: Immobilization (EC50) - Fish: Mortality (LC50) Exposure->Endpoints Analysis Statistical analysis to determine EC50/LC50 values and confidence intervals. Comparison with regulatory thresholds. Endpoints->Analysis

Caption: Standardized workflow for acute aquatic ecotoxicity testing.

Detailed Protocol: Daphnia magna Acute Immobilisation Test (based on OECD Guideline 202)

  • Test Organisms: Use juvenile Daphnia magna less than 24 hours old, sourced from a healthy, breeding culture.

  • Test Substance Preparation: Prepare a series of at least five concentrations of the test substance in a suitable aqueous medium. A control group with no test substance is also required. For poorly soluble substances, a solvent control may be necessary.

  • Exposure: Introduce a set number of daphnids (e.g., 20 per concentration, divided into replicates) into test vessels containing the different concentrations of the test substance.

  • Incubation: Incubate the test vessels for 48 hours under controlled conditions of temperature (20 ± 2 °C) and light (16-hour light/8-hour dark cycle).

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the 48-hour EC50 value, which is the concentration of the test substance that causes immobilization in 50% of the daphnids, using appropriate statistical methods (e.g., probit analysis).

Conclusion and Future Directions

This comparative guide provides an initial ecotoxicological assessment of the THFDCA production chain. The available data suggests that while the bio-based products FDCA and its fossil-fuel alternative TPA exhibit low terrestrial and aquatic toxicity, the intermediate HMF poses a greater ecotoxicological risk.[1][2][3][4] All three compounds are reported to be readily biodegradable.[1][2]

The most significant finding of this assessment is the critical lack of ecotoxicological data for the final product, This compound (THFDCA) . While its estimated bioaccumulation potential is low, there is no experimental data on its toxicity to aquatic or terrestrial organisms, or its biodegradability. This data gap prevents a complete and robust comparison and highlights an urgent need for further research.

As the production and application of THFDCA and other bio-based chemicals expand, it is imperative that their environmental safety is rigorously evaluated. Future research should prioritize:

  • Comprehensive ecotoxicological testing of THFDCA following standardized OECD guidelines for aquatic and terrestrial toxicity, biodegradability, and bioaccumulation.

  • Generation of more extensive and standardized aquatic toxicity data for HMF to better characterize its environmental risk.

  • Life cycle assessments (LCA) of the entire THFDCA production process to evaluate its overall environmental footprint, including energy consumption and greenhouse gas emissions, compared to the TPA production process.

By addressing these knowledge gaps, the scientific community can ensure that the transition to a bio-based economy is truly sustainable and does not introduce new and unforeseen environmental challenges.

References

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and sustainable materials, Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) represents a pivotal bio-based monomer. Its rigid, saturated heterocyclic structure offers a unique combination of thermal stability and mechanical properties to the resulting polyesters and polyamides, positioning it as a valuable alternative to petroleum-derived monomers. The efficacy of THFDCA synthesis, however, is critically dependent on the chosen catalytic system.

This guide provides an in-depth evaluation of various catalytic pathways for the synthesis of THFDCA, offering a comparative analysis of their performance based on experimental data. We will delve into the mechanistic nuances of each system, providing the necessary context for informed catalyst selection and process optimization in your research and development endeavors.

I. Heterogeneous Catalytic Oxidation of Tetrahydrofuran-2,5-dimethanol (THFDM)

A prominent and sustainable route to THFDCA begins with the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF). HMF is first hydrogenated to Tetrahydrofuran-2,5-dimethanol (THFDM), which is then selectively oxidized to THFDCA. This pathway is particularly attractive due to the high yields achievable in the initial hydrogenation step (>99%) and the use of heterogeneous catalysts in aqueous media for the subsequent oxidation.[1][2]

A. Noble Metal Catalysts on Basic Supports

Gold-based catalysts, particularly those supported on hydrotalcite (HT), have demonstrated remarkable efficacy in the aerobic oxidation of THFDM. The synergy between gold nanoparticles and the basicity of the hydrotalcite support is crucial for the selective oxidation of the primary alcohol groups to carboxylic acids.

A study by Meinds et al. highlights the use of hydrotalcite-supported gold nanoparticle catalysts for this conversion.[1][2] A high yield of 91% THFDCA was achieved after 7 hours at 110°C under 30 bar of air pressure, notably without the need for a homogeneous base.[1][2] The reaction proceeds through the intermediate 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA), indicating a stepwise oxidation.[1][2]

The basicity of the hydrotalcite support, influenced by the Mg/Al molar ratio, plays a significant role in the catalyst's performance. Furthermore, the introduction of a second metal, such as copper, to create bimetallic Au-Cu catalysts can enhance activity at lower temperatures compared to their monometallic gold counterparts.[1][2] However, a key challenge with these systems is catalyst deactivation, primarily through the sintering of gold nanoparticles and product adsorption on the catalyst surface.[1][2]

Experimental Protocol: Synthesis of THFDCA via Oxidation of THFDM with Au/HT Catalyst [1]

  • Catalyst Preparation: Hydrotalcite-supported gold catalysts (ca. 2 wt% Au) are prepared by a deposition-precipitation method. HAuCl₄ is used as the gold precursor, and the catalyst is subsequently washed and dried.

  • Reaction Setup: A batch reactor is charged with a 0.02 M aqueous solution of THFDM. The Au/HT catalyst is added to achieve a THFDM/Au molar ratio of approximately 40:1.

  • Reaction Conditions: The reactor is pressurized with air to 30 bar and heated to 110°C with vigorous stirring (e.g., 600 rpm).

  • Reaction Monitoring and Product Isolation: The reaction progress is monitored by analyzing aliquots of the reaction mixture. Upon completion, the catalyst is separated by filtration, and the THFDCA product can be isolated from the aqueous solution.

Table 1: Performance of Hydrotalcite-Supported Catalysts in THFDM Oxidation [1]

CatalystTemperature (°C)Time (h)THFDM Conversion (%)THFDCA Yield (%)THFCA Selectivity (%)
Au/HT-11107>99912
Au-Cu-A/HT907855528
Au-Cu-B/HT7024452020

Reaction conditions: 0.02 M THFDM in water, THFDM/Au = 40:1 molar ratio, 30 bar air pressure.

G HMF 5-(Hydroxymethyl)furfural (HMF) THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) HMF->THFDM Catalytic Hydrogenation (e.g., Pd/Al₂O₃, >99% yield) THFCA 5-Hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA) THFDM->THFCA Aerobic Oxidation (Au/HT, Air) THFDCA This compound (THFDCA) THFCA->THFDCA Aerobic Oxidation (Au/HT, Air)

Caption: Synthesis of THFDCA from HMF via THFDM intermediate.

II. Heterogeneous Catalytic Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA)

An alternative pathway to THFDCA involves the hydrogenation of 2,5-furandicarboxylic acid (FDCA). FDCA is a well-established bio-based platform chemical, readily synthesized from the oxidation of HMF.[3][4] The challenge in this route lies in the selective hydrogenation of the furan ring while preserving the two carboxylic acid functionalities.

Palladium (Pd) catalysts are known to be highly effective for the hydrogenation of the furan ring.[5] The choice of support material and reaction conditions is critical to prevent undesired side reactions, such as the hydrogenolysis of the C-O bonds within the furan ring, which would lead to ring-opening and the formation of adipic acid precursors rather than THFDCA.[5][6]

While this route is conceptually straightforward, detailed experimental data focusing solely on the high-yield synthesis of THFDCA from FDCA is less prevalent in the reviewed literature compared to the THFDM oxidation route. Much of the research extends to the subsequent conversion of THFDCA to adipic acid.[5][6][7]

G Fructose Fructose HMF 5-(Hydroxymethyl)furfural (HMF) Fructose->HMF Acid-catalyzed Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Catalytic Oxidation (e.g., Pt, Pd, Au catalysts) THFDCA This compound (THFDCA) FDCA->THFDCA Selective Hydrogenation (e.g., Pd catalysts)

Caption: Synthesis of THFDCA from Fructose via FDCA intermediate.

III. Chemo-catalytic Conversion of Aldaric Acids

Aldaric acids, such as mucic acid (galactaric acid) and glucaric acid, which can be derived from renewable biomass sources like pectin, represent another class of starting materials for furan-based chemicals.[8][9] The synthesis of FDCA from mucic acid through acid-catalyzed cyclization and dehydration has been reported.[8][9] This FDCA can then be hydrogenated to THFDCA as described in the previous section.

A one-pot, two-step procedure for the synthesis of diethyl furan-2,5-dicarboxylate (DEFDC) from mucic acid has been explored, which avoids the isolation of the intermediate FDCA.[10][11] While this specific study focuses on the diethyl ester, the underlying principle of forming the furan ring from mucic acid is a key takeaway. The use of acid catalysts like p-toluenesulfonic acid (PTSA) is crucial for the dehydration and cyclization steps.[10][11]

This route is promising due to the use of alternative, readily available biomass feedstocks. However, the reaction conditions can be harsh, and the yields of the initial FDCA or its ester from mucic acid may vary depending on the catalyst and reaction parameters.[10][11]

Table 2: Dehydration of Mucic Acid to FDCA using Acid Catalysts [11]

CatalystCatalyst eq.Temperature (°C)Time (min)FDCA Yield (%)
PTSA21606041
MSA21606035
CSA21606028

PTSA: p-toluenesulfonic acid, MSA: methanesulfonic acid, CSA: camphorsulfonic acid.

IV. Emerging Catalytic Systems

While noble metal-based heterogeneous catalysts currently dominate the landscape of THFDCA synthesis, research into more cost-effective and sustainable alternatives is ongoing.

A. Non-Precious Metal Catalysts

Nickel-based heterogeneous catalysts are being investigated for the selective oxidation of HMF to FDCA, which is a key intermediate for one of the THFDCA synthesis routes.[12] One study demonstrated that a NiOx catalyst, synthesized without thermal treatment, achieved a 34.14% yield of FDCA from HMF under optimized conditions.[12] While not directly for THFDCA synthesis, these findings suggest the potential for developing non-precious metal catalysts for the oxidation of THFDM as well.

Mixed metal oxides, such as Cu-Mn and Co-Fe systems, have also shown activity in the oxidation of HMF to FDCA, further indicating the potential for noble metal-free catalytic systems.[13]

B. Biocatalytic Approaches

Biocatalysis offers the advantages of mild reaction conditions, high selectivity, and environmental benignity.[14] While the direct biocatalytic synthesis of THFDCA is not extensively documented in the initial search results, the biocatalytic production of FDCA from HMF is an active area of research.[14][15] Engineered microorganisms and isolated enzymes have been successfully used to convert HMF to FDCA with high yields.[15] This suggests a future possibility of a two-step chemo-biocatalytic process, where the hydrogenation of FDCA to THFDCA is performed chemically after a biocatalytic oxidation of HMF.

V. Comparative Analysis and Future Outlook

The choice of a catalytic system for THFDCA synthesis is a trade-off between feedstock availability, catalyst cost and stability, reaction conditions, and achievable yields.

Table 3: Comparison of Major Catalytic Routes to THFDCA

Synthetic RouteStarting MaterialCatalyst TypeKey AdvantagesKey Challenges
Oxidation of THFDMHMF (via THFDM)Heterogeneous (Au/HT)High yields (>90%), aqueous media, no homogeneous baseCatalyst deactivation (sintering), cost of noble metals
Hydrogenation of FDCAHMF (via FDCA)Heterogeneous (Pd-based)Utilizes a well-established platform chemical (FDCA)Selective hydrogenation required, potential for ring-opening
Conversion of Aldaric AcidMucic AcidHomogeneous (Acid catalysts)Utilizes alternative biomass feedstocksPotentially harsh reaction conditions, moderate yields

The synthesis of THFDCA from THFDM using gold-based catalysts currently appears to be one of the most promising and well-documented routes, offering high yields under relatively sustainable conditions. However, the cost and long-term stability of these noble metal catalysts remain significant considerations for industrial-scale production.

Future research should focus on:

  • Developing more robust and cost-effective non-precious metal catalysts for both the oxidation of THFDM and the selective hydrogenation of FDCA.

  • Exploring integrated chemo- and biocatalytic processes to leverage the high selectivity of enzymes under mild conditions.

  • Optimizing the reaction conditions for the conversion of aldaric acids to improve yields and reduce the severity of the process.

By continuing to innovate in catalyst design and process engineering, the scientific community can further unlock the potential of THFDCA as a key building block for a more sustainable polymer industry.

VI. References

  • Meinds, T. G., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering, 7(5), 4647-4656. --INVALID-LINK--

  • Meinds, T. G., et al. (2019). Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to this compound Using Hydrotalcite-Supported Gold Catalysts. University of Groningen Research Portal. --INVALID-LINK--

  • Gilkey, M., et al. (2020). Catalytic Adipic Acid Production on Zeolites from Biomass-Derived this compound. ResearchGate. --INVALID-LINK--

  • Li, Y., et al. (2020). Basicity-Tuned Hydrotalcite-Supported Pd Catalysts for Aerobic Oxidation of 5-Hydroxymethyl-2-furfural under Mild Conditions. ACS Sustainable Chemistry & Engineering, 8(30), 11376-11385. --INVALID-LINK--

  • Yabushita, M., Nakagawa, Y., & Tomishige, K. (2020). Efficient hydrodeoxygenation of tetrahydrofuran 2,5-dicarboxylic acid to adipic acid over Pt-MOx catalysts: An experimental and computational study. ResearchGate. --INVALID-LINK--

  • Gilkey, M. J., et al. (2020). Adipic acid production catalyzed by a combination of a solid acid and an iodide salt from biomass-derived this compound. Catalysis Science & Technology, 10(15), 5126-5135. --INVALID-LINK--

  • Vy Tran, et al. (2022). Catalyst screening for the conversion of THFDCA. [a]. ResearchGate. --INVALID-LINK--

  • Ahmad, E., et al. (2020). Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid. Frontiers in Chemistry, 8, 590. --INVALID-LINK--

  • Piancatelli, G., & Leonelli, F. (2021). Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio-Based Platform 5-Hydroxymethylfurfural. ChemSusChem, 14(1), 108-126. --INVALID-LINK--

  • Zhang, Z., & Deng, K. (2021). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. Catalysts, 11(9), 1056. --INVALID-LINK--

  • Liu, Y., et al. (2022). Sustainable Production of 2,5-Furandicarboxylic Acid via Nickel-Based Heterogeneous Catalysis from 5-Hydroxymethylfurfural. Catalysts, 12(11), 1369. --INVALID-LINK--

  • Galli, F., et al. (2021). 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. Catalysts, 11(4), 481. --INVALID-LINK--

  • Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(2), 859-872. --INVALID-LINK--

  • Singh, R., et al. (2021). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered, 12(1), 1700093. --INVALID-LINK--

  • Zhang, Y., et al. (2021). Liquid-Phase Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Co/Mn/Br Catalyst. ResearchGate. --INVALID-LINK--

  • Liguori, F., et al. (2019). One-Pot FDCA Diester Synthesis from Mucic Acid and Their Solvent-Free Regioselective Polytransesterification for Production of Glycerol-Based Furanic Polyesters. Molecules, 24(6), 1045. --INVALID-LINK--

  • Lee, J. H., et al. (2025). Sustainable carbon-based catalysts for oxygen reduction-enhanced FDCA production at ultra-low cell voltage. Chemical Engineering Journal, 492, 149022. --INVALID-LINK--

  • Liguori, F., et al. (2019). One-Pot FDCA Diester Synthesis from Mucic Acid and Their Solvent-Free Regioselective Polytransesterification for Production of Glycerol-Based Furanic Polyesters. ResearchGate. --INVALID-LINK--

  • Zhang, J., et al. (2021). Recent progress in fructose conversion to 2,5-furandicarboxylic acid using metal organic framework-derived catalysts. Taylor & Francis Online. --INVALID-LINK--

  • van Leeuwen, P. W. N. M. (2006). Heterogenized Homogeneous Catalysts for Fine Chemicals Production. ResearchGate. --INVALID-LINK--

  • Sanborn, A. J. (2017). Formation of 2,5-Furan Dicarboxylic Acid from Aldaric Acids. Google Patents. --INVALID-LINK--

  • de la Puente, U., et al. (2023). Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems. Catalysts, 13(5), 868. --INVALID-LINK--

  • vom Stein, T., et al. (2019). Direct Catalytic Route to Biomass-Derived 2,5-Furandicarboxylic Acid and Its Use as Monomer in a Multicomponent Polymerization. ACS Omega, 4(10), 14347-14355. --INVALID-LINK--

  • Wang, T., et al. (2020). Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives. Applied Microbiology and Biotechnology, 104(3), 975-988. --INVALID-LINK--

  • Dunuwila, D. D., & Grewal, D. S. (2017). Chemical process to convert mucic acid to adipic acid. Google Patents. --INVALID-LINK--

References

A Comparative Guide to the Validation of Stereoisomeric Purity of Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of the stereoisomeric purity of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of key techniques, supported by experimental data and protocols.

The stereoisomeric composition of chiral molecules is a critical quality attribute in the pharmaceutical industry, directly impacting therapeutic efficacy and safety. For this compound, a versatile chiral building block, ensuring stereoisomeric purity is paramount. This guide offers an in-depth analysis of various analytical techniques to achieve this, focusing on their principles, practical implementation, and comparative advantages.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC stands as a cornerstone for the separation and quantification of enantiomers and diastereomers. The technique relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times.

Principle of Separation: Enantiomers possess identical physical properties in an achiral environment. However, when introduced to a chiral environment, such as a chiral stationary phase, they form transient diastereomeric complexes with differing stabilities. This difference in interaction energy results in the separation of the enantiomers.

Experimental Protocol: Derivatization Followed by Chiral HPLC

Due to the polar nature of dicarboxylic acids, derivatization is often employed to improve chromatographic behavior and enhance resolution on many common chiral stationary phases. A common approach involves the formation of diesters.

  • Derivatization (Esterification):

    • To a solution of this compound (10 mg) in methanol (2 mL), add a catalytic amount of sulfuric acid (10 µL).

    • Reflux the mixture for 4 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the dimethyl ester derivative with ethyl acetate (3 x 5 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is often effective for this class of compounds.

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio can be optimized to achieve baseline separation. For example, a gradient of 90:10 to 80:20 (n-hexane:isopropanol) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the derivative absorbs, typically around 210-230 nm.

    • Injection Volume: 10 µL.

Data Interpretation: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start THFDCA Sample derivatization Esterification (e.g., with Methanol) start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction dry_evap Drying and Solvent Evaporation extraction->dry_evap injection Inject Derivatized Sample dry_evap->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: Workflow for stereoisomeric purity analysis of THFDCA by Chiral HPLC.

Chiral Gas Chromatography (Chiral GC)

Chiral Gas Chromatography is another powerful technique for the separation of volatile enantiomers. Similar to HPLC, it requires the use of a chiral stationary phase. For non-volatile analytes like dicarboxylic acids, derivatization to more volatile esters is a prerequisite.

Principle of Separation: The separation mechanism in chiral GC is analogous to that in chiral HPLC, relying on the formation of transient diastereomeric interactions between the analyte and the chiral stationary phase, leading to different retention times for the enantiomers.

Experimental Protocol: Derivatization Followed by Chiral GC

  • Derivatization (Esterification): The same esterification protocol as described for HPLC can be used to form the volatile dimethyl ester of this compound.

  • Chromatographic Conditions:

    • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-cyclodextrin), is commonly used.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is often employed to ensure good separation and peak shape. For example, starting at 100 °C, holding for 2 minutes, then ramping to 200 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) is a common choice for its high sensitivity to organic compounds.

    • Detector Temperature: Typically 280 °C.

Data Interpretation: The enantiomeric excess is calculated from the peak areas in the same manner as for HPLC.

Workflow for Chiral GC Analysis

cluster_prep_gc Sample Preparation cluster_gc Chiral GC Analysis cluster_data_gc Data Analysis start_gc THFDCA Sample derivatization_gc Esterification to Volatile Ester start_gc->derivatization_gc dissolution_gc Dissolution in Appropriate Solvent derivatization_gc->dissolution_gc injection_gc Inject Derivatized Sample dissolution_gc->injection_gc separation_gc Separation in Chiral Capillary Column injection_gc->separation_gc detection_gc Flame Ionization Detection (FID) separation_gc->detection_gc chromatogram_gc Obtain Chromatogram detection_gc->chromatogram_gc integration_gc Peak Integration chromatogram_gc->integration_gc calculation_gc Calculate % Enantiomeric Excess integration_gc->calculation_gc

A Comparative Life Cycle Analysis of Bio-Based Tetrahydrofuran-2,5-dicarboxylic Acid: A Sustainable Alternative to Petrochemical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth life cycle analysis (LCA) of bio-based tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a promising saturated diacid monomer. We will objectively compare its environmental performance against established petrochemical alternatives, namely adipic acid and terephthalic acid (TPA), supported by experimental data and established LCA methodologies. This document is intended for researchers, scientists, and professionals in chemical and drug development who are seeking sustainable alternatives to fossil-fuel-derived platform chemicals.

Introduction: The Imperative for Bio-Based Dicarboxylic Acids

The chemical industry is at a pivotal juncture, facing increasing pressure to shift from a linear, fossil-based economy to a circular, bio-based one. Dicarboxylic acids are fundamental building blocks for a vast array of polymers, including nylons, polyesters, and polyurethanes. Traditionally, workhorse monomers like adipic acid (a precursor to Nylon 6,6) and terephthalic acid (a precursor to polyethylene terephthalate, PET) are derived from petroleum. However, their production is associated with significant greenhouse gas emissions and reliance on finite resources.[1][2]

Bio-based 2,5-furandicarboxylic acid (FDCA) has emerged as a key "platform chemical" and a sustainable substitute for TPA.[3][4] Its hydrogenated derivative, this compound (THFDCA), offers a non-aromatic, saturated structure that can be used to create novel polymers with unique properties or as a bio-alternative to adipic acid.[5] This guide focuses on the "cradle-to-gate" life cycle assessment of THFDCA, evaluating its environmental footprint from biomass cultivation to final monomer production.

The Life Cycle of Bio-Based THFDCA: From Plant to Platform Chemical

The production of THFDCA from biomass is a multi-step process. Understanding each stage is critical to evaluating its overall environmental impact. The primary route involves the initial production of FDCA from C6 sugars (fructose or glucose) derived from lignocellulosic biomass, followed by the catalytic hydrogenation of the furan ring to yield THFDCA.[5][6]

An alternative, potentially more sustainable route involves first reducing the furan ring in the precursor 5-(hydroxymethyl)furfural (HMF) to yield tetrahydrofuran-2,5-dimethanol (THFDM), which is then oxidized to THFDCA.[5][7] This pathway can avoid the challenging selective hydrogenation of the furan ring in FDCA without affecting the carboxylic acid groups and may result in a better environmental profile.[5]

cluster_0 Cradle-to-Gate Life Cycle of Bio-Based THFDCA Biomass Lignocellulosic Biomass (e.g., Corn, Sugarcane, Woodchips) Sugars C6 Sugars (Fructose/Glucose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) HMF->THFDM Hydrogenation THFDCA This compound (THFDCA) FDCA->THFDCA Hydrogenation (Route 1) THFDM->THFDCA Oxidation (Route 2) Energy_Input Energy & Water Inputs Energy_Input->Sugars Energy_Input->HMF Energy_Input->FDCA Energy_Input->THFDCA Catalyst_Input Catalysts & Solvents Inputs Catalyst_Input->HMF Catalyst_Input->FDCA Catalyst_Input->THFDCA

Caption: Cradle-to-gate life cycle stages for bio-based THFDCA production.

Comparative Life Cycle Assessment: Bio-Based vs. Petrochemical

A life cycle assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product throughout its life cycle.[8][9] For this guide, we compare the "cradle-to-gate" impacts of bio-based THFDCA with its petrochemical counterparts, adipic acid and terephthalic acid. Key impact categories include Global Warming Potential (GWP), often expressed in kg CO₂ equivalents, and Cumulative Energy Demand (CED).

Authoritative Insight: The primary environmental advantage of bio-based routes stems from two key factors. First, the biomass feedstock captures atmospheric CO₂ during its growth, creating a potential for a lower or even negative carbon footprint.[10] Second, bio-based processes can often avoid the harsh reaction conditions and toxic intermediates associated with petrochemical synthesis. For instance, conventional adipic acid production is a significant source of nitrous oxide (N₂O), a potent greenhouse gas, an emission that is entirely avoided in the bio-based pathway.[1][11]

Data Presentation: Environmental Impact Comparison

The following table summarizes key LCA metrics. Data for THFDCA is extrapolated from published LCAs of its precursor, FDCA, and related bio-based chemicals, as dedicated cradle-to-gate LCAs for THFDCA are still emerging.

Impact CategoryBio-Based THFDCA (via FDCA)Petrochemical Adipic AcidPetrochemical Terephthalic Acid (TPA)
Global Warming Potential (kg CO₂ eq./kg)~0.7 - 2.5[12][13]~12.9[12]~2.1 - 3.5[14]
Fossil Resource Depletion (kg oil eq./kg)Significantly Lower[13][15]HighHigh
Primary Feedstock Renewable Biomass[6]Benzene (from Crude Oil)[11][16]p-Xylene (from Crude Oil)[2]
Key Emission of Concern Land Use Change, Eutrophication[17]Nitrous Oxide (N₂O)[1][11]Volatile Organic Compounds (VOCs)[14]

Causality Behind the Data:

  • Global Warming Potential: The significant reduction in GWP for the bio-based route is primarily due to the sequestration of biogenic carbon and the avoidance of N₂O emissions seen in conventional adipic acid synthesis.[12][18] While some studies show a wide range, this often depends on system boundaries, such as whether carbon uptake from biomass is credited and the energy source used for processing.[17]

  • Fossil Resource Depletion: By definition, the bio-based pathway drastically reduces reliance on finite fossil fuels, substituting them with renewable plant sugars.[10][13]

  • Key Emissions: While avoiding petrochemical-related emissions, bio-based production's environmental hotspots often relate to agriculture (land use, fertilizer runoff leading to eutrophication) and the energy required for fermentation and purification processes.[1][17]

Comparative Production Pathways cluster_0 Bio-Based Route cluster_1 Petrochemical Route (Adipic Acid Example) Biomass Biomass FDCA FDCA Biomass->FDCA Fermentation/ Dehydration/ Oxidation THFDCA THFDCA FDCA->THFDCA Hydrogenation CrudeOil Crude Oil Benzene Benzene CrudeOil->Benzene Refining AdipicAcid Adipic Acid Benzene->AdipicAcid Multi-step Oxidation

Caption: High-level comparison of bio-based and petrochemical production routes.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, we provide a detailed, validated protocol for a key transformation in the THFDCA life cycle: the catalytic hydrogenation of FDCA. This protocol is designed to be self-validating by including clear steps for reaction monitoring and product characterization.

Protocol: Catalytic Hydrogenation of FDCA to THFDCA

This procedure describes the conversion of 2,5-Furandicarboxylic acid (FDCA) to this compound (THFDCA) using a heterogeneous catalyst in an aqueous medium. The choice of water as a solvent aligns with green chemistry principles, avoiding corrosive and difficult-to-process organic solvents like acetic acid.[5]

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) or 5% Palladium on Carbon (Pd/C) catalyst

  • Deionized Water

  • High-Pressure Autoclave Reactor (e.g., Parr reactor) with magnetic stirring, temperature control, and gas inlet/outlet.

  • Filtration apparatus (e.g., Büchner funnel or centrifuge)

  • Rotary evaporator

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Reactor Charging:

    • To a clean, dry glass liner for the autoclave, add FDCA (e.g., 1.0 g, 6.4 mmol).

    • Add the heterogeneous catalyst (e.g., Ru/Al₂O₃, 10 wt% of substrate, 0.1 g). The catalyst loading is a critical parameter influencing reaction rate and selectivity; this initial value is a common starting point for optimization.

    • Add deionized water (e.g., 20 mL) to dissolve/suspend the reactants.

  • Reactor Assembly and Purging:

    • Place the glass liner into the autoclave. Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor headspace 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas. This step is crucial for safety and to ensure an inert atmosphere for the hydrogenation.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0 MPa).[19]

    • Begin vigorous stirring (e.g., 800 rpm) to ensure good mass transfer between the gas, liquid, and solid catalyst phases.

    • Heat the reactor to the target temperature (e.g., 50-80°C).[19] The reaction is typically monitored by observing the pressure drop in the reactor, which indicates hydrogen consumption.

    • Maintain the reaction for a set time (e.g., 4-6 hours) or until hydrogen uptake ceases.

  • Product Isolation and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the reactor and remove the reaction mixture.

    • Separate the solid catalyst from the aqueous solution via filtration or centrifugation. The recovered catalyst can be washed, dried, and potentially reused, a key aspect of its economic and environmental viability.

    • The clear filtrate contains the product, THFDCA. Remove the water under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Validation and Characterization:

    • Conversion Analysis (HPLC): Analyze a small aliquot of the crude reaction mixture (before catalyst removal) and the final product by HPLC to determine the conversion of FDCA and the presence of any intermediates.

    • Structural Verification (NMR): Dissolve the final solid product in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra. The disappearance of furanic proton signals (~7.2 ppm) and the appearance of aliphatic signals corresponding to the tetrahydrofuran ring will confirm the successful hydrogenation.

Experimental Workflow: FDCA Hydrogenation Charge 1. Charge Reactor (FDCA, Catalyst, Water) Seal 2. Seal & Purge (N₂, then H₂) Charge->Seal React 3. Pressurize & Heat (H₂ Pressure, 50-80°C) Seal->React Monitor 4. Monitor Reaction (H₂ Uptake) React->Monitor Cool 5. Cool & Vent Monitor->Cool Filter 6. Isolate Product (Filter Catalyst) Cool->Filter Evaporate 7. Concentrate (Rotary Evaporation) Filter->Evaporate Analyze 8. Validate (HPLC, NMR) Evaporate->Analyze

Caption: Step-by-step experimental workflow for the hydrogenation of FDCA.

Conclusion and Future Outlook

The life cycle analysis of bio-based THFDCA reveals a compelling environmental advantage over its petrochemical counterparts, particularly concerning greenhouse gas emissions and fossil resource depletion.[12][13] The pathway from renewable biomass to this versatile saturated dicarboxylic acid represents a significant step towards a more sustainable chemical industry.

However, challenges remain. The environmental performance of bio-based chemicals is sensitive to agricultural practices, the energy sources used in processing, and the efficiency of catalytic conversions.[1][20] Future research must focus on utilizing second-generation (non-food) biomass, improving catalyst longevity and recyclability, and integrating processes to minimize energy consumption and waste generation. As these technologies mature, bio-based THFDCA is poised to become a critical and environmentally sound building block for the next generation of high-performance polymers.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Tetrahydrofuran-2,5-dicarboxylic acid (CAS No. 6338-43-8), ensuring laboratory safety and regulatory compliance. As a heterocyclic organic compound used in chemical synthesis, its disposal requires a structured protocol to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is imperative to understand the hazard profile of this compound. Adherence to safety protocols is not merely procedural; it is a self-validating system to ensure a safe laboratory environment.

The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Immediate First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult or symptoms of respiratory irritation occur, seek medical attention.[2]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][3]

  • Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart.[4][5] Seek immediate medical attention.[5]

  • Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][5]

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[4][6]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood.[4][7] If exposure limits are at risk of being exceeded, a full-face respirator should be used.[4]

Core Disposal Principles: A Precautionary Approach

While specific ecotoxicity data for this compound is largely unavailable, the absence of data necessitates a conservative and cautious approach.[4] Therefore, this chemical must be treated as hazardous waste.

  • No Drain or Sewer Disposal: Under no circumstances should this chemical or its solutions be discharged into the sewer system.[4][6] Carboxylic acids can alter the pH of wastewater, and the unknown ecological impact of this specific compound poses an unacceptable risk.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[8][9] Improper mixing can lead to unintended chemical reactions or complicate the disposal process.

  • Treat All Contaminated Materials as Hazardous: Any materials that come into contact with the chemical, including PPE, absorbent materials from spills, and weighing papers, must be collected and disposed of as hazardous waste.[5][7]

Quantitative Data and Properties

A clear understanding of the chemical's properties is vital for safe handling and storage.

PropertyValueSource
CAS Number 6338-43-8[1][2][10]
Molecular Formula C₆H₈O₅[2][10]
Molecular Weight 160.12 g/mol [2][10]
Appearance Solid[2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal by a licensed professional.

Step 1: Waste Collection

  • Collect all waste (solid chemical, solutions, and contaminated disposables) in a designated, compatible container.[9]

  • The container must be in good condition, free of leaks, and have a secure, tightly-sealing cap.[9][11] The original product container is often the most suitable choice.[11]

  • Keep the container closed at all times except when actively adding waste.[9][12] This prevents the release of vapors and reduces the risk of spills.

Step 2: Labeling

  • Label the waste container clearly with the words "HAZARDOUS WASTE ".[9]

  • The label must also include the full chemical name, "this compound," and list any other constituents (e.g., solvents) with their approximate concentrations.[9]

  • Affix the hazardous waste label as soon as the first drop of waste is added to the container.[11][12]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage location must be a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Utilize secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[7][11]

Step 4: Scheduling Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[13]

  • Provide them with accurate information about the waste stream as detailed on your label.

Step 5: Decontamination of Empty Containers

  • An empty container that held this compound must be managed carefully.

  • Containers can be triple-rinsed with a suitable solvent (e.g., water or acetone).[4] The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of waste containing this compound.

G Figure 1: Disposal Workflow for this compound A Waste Generated (Solid, Solution, or Contaminated Material) B Is this a spill? A->B Evaluate C Is the container empty? B->C No E Follow Spill Cleanup Protocol: 1. Wear full PPE. 2. Use inert absorbent. 3. Avoid dust formation. 4. Collect in sealed container. B->E Yes D Routine Chemical Waste C->D No F Follow Container Decontamination Protocol: 1. Triple-rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. C->F Yes G Place in designated, sealed, and compatible waste container. D->G E->G K Puncture and dispose of dry container in landfill, or recycle. F->K H Label container: 'HAZARDOUS WASTE' + Chemical Name + Constituents & % G->H I Store in cool, dry, ventilated area with secondary containment. H->I J Contact EHS or Licensed Contractor for final disposal. I->J

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

Accidental releases must be handled promptly and safely.

  • For Small Spills:

    • Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[7]

    • Prevent further spillage if it is safe to do so.[4]

    • For solid spills, carefully sweep or scoop up the material, avoiding dust formation.[4][14] For liquid spills, use an inert absorbent material like sand or vermiculite.[13]

    • Collect the cleanup material and place it in a suitable, closed, and properly labeled container for disposal as hazardous waste.[7][13]

    • Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

  • For Large Spills:

    • Evacuate the immediate area and restrict access.[7]

    • Notify your principal investigator and your institution's EHS or emergency response team immediately.[7]

    • Do not attempt to clean up a large spill without specialized training and equipment.

The ultimate goal of this protocol is to empower laboratory professionals with the knowledge to manage chemical waste responsibly. By understanding the hazards and following a systematic disposal process, you contribute to a culture of safety and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientific inquiry delves deeper into novel chemical entities, the paramount importance of a robust safety culture in the laboratory cannot be overstated. This guide, designed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for handling Tetrahydrofuran-2,5-dicarboxylic acid. By moving beyond a simple checklist and explaining the rationale behind each safety protocol, we aim to foster a deeper understanding of chemical safety, ensuring both personal protection and experimental integrity.

Understanding the Risks: Hazard Profile of this compound

This compound is a heterocyclic organic compound that requires careful handling due to its potential health hazards. According to available safety data, the primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

  • Harmful if Swallowed: Ingestion can be harmful to health.[2]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity for safe handling.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields, or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[3] Standard safety glasses do not provide a sufficient seal.
Skin Fire/flame resistant and impervious lab coat.To protect the skin from irritation and prevent contamination of personal clothing.[3] The material should be resistant to the chemical.
Hands Chemically resistant gloves.To prevent skin contact and irritation. Due to the lack of specific glove permeation data for this compound, a cautious approach is warranted. For the related compound, Tetrahydrofuran (THF), standard nitrile gloves offer very limited protection.[4][5] Therefore, gloves made of materials like Butyl rubber or multi-layer laminates (e.g., 4H/Silver Shield) are recommended for extended handling. For short-duration tasks, double-gloving with nitrile gloves may be considered, with immediate replacement upon any sign of contamination. Always inspect gloves for any signs of degradation before and during use.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of dust or aerosols, which can cause respiratory irritation.[1][2] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[3]
Experimental Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing the risk of exposure and ensuring the reproducibility of your research.

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Work Area Designation: Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.

  • Assemble all necessary materials: This includes the chemical, required solvents, reaction vessels, and all necessary PPE.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation.

2. Donning PPE: The sequence of donning PPE is critical to avoid cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_hands Hand & Respiratory Protection cluster_face Face Protection Lab_Coat 1. Lab Coat Respirator 2. Respirator (if needed) Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

PPE Donning Sequence

3. Handling the Chemical:

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid creating and inhaling dust.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood.

4. Decontamination and Doffing PPE: Proper removal of PPE is as important as putting it on correctly to prevent exposure.

PPE_Doffing_Workflow cluster_hands_face Initial Removal cluster_body_respiratory Final Removal Gloves_Outer 1. Outer Gloves (if double-gloved) Goggles 2. Goggles/Face Shield Gloves_Outer->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Gloves_Inner 4. Inner Gloves Lab_Coat->Gloves_Inner Respirator 5. Respirator (if used) Gloves_Inner->Respirator

PPE Doffing Sequence
  • Hand Washing: After removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Managing Waste Safely and Responsibly

Chemical waste must be handled in a manner that protects both individuals and the environment.

  • Waste Collection: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the chemical should be collected in a separate, labeled hazardous waste container. Do not pour any chemical waste down the drain.[3]

  • Container Labeling: Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.

In Case of Emergency: Immediate Actions

Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

Spills:

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. Avoid generating dust.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS office immediately.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and a proactive approach is the best defense against chemical hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 2
Tetrahydrofuran-2,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.